2,4-Di-tert-butylphenol
Description
This compound has been reported in Streptomyces antioxidans, Bacillus subtilis, and other organisms with data available.
2,6-di-tert-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH. This colourless solid alkylated phenol and its derivatives are used industrially as UV stabilizer and an antioxidant for hydrocarbon-based products ranging from petrochemicals to plastics. Illustrative of its usefulness, it prevents gumming in aviation fuels.
structure given in first source
Properties
IUPAC Name |
2,4-ditert-butylphenol | |
|---|---|---|
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InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |
| Source | PubChem | |
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InChI Key |
ICKWICRCANNIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
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Molecular Formula |
C14H22O | |
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DSSTOX Substance ID |
DTXSID2026602 | |
| Record name | 2,4-Di-tert-butylphenol | |
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Molecular Weight |
206.32 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |
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| Record name | 2,4-Di-tert-butylphenol | |
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Boiling Point |
263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Di-tert-butylphenol | |
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| Record name | 2,4-Di-tert-butylphenol | |
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Solubility |
In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C | |
| Record name | 2,4-Di-tert-butylphenol | |
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Vapor Pressure |
0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated) | |
| Record name | 2,4-Di-tert-butylphenol | |
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Color/Form |
White to yellow powder or solid | |
CAS No. |
96-76-4 | |
| Record name | 2,4-Di-tert-butylphenol | |
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| Record name | 2,4-di-tert-butylphenol | |
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| Record name | 2,4-DI-TERT-BUTYLPHENOL | |
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| Record name | 2,4-Di-tert-butylphenol | |
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Melting Point |
56.5 °C | |
| Record name | 2,4-Di-tert-butylphenol | |
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| Record name | 2,4-Di-tert-butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Di-tert-butylphenol (CAS 96-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Di-tert-butylphenol (2,4-DTBP), a phenolic compound with significant industrial and emerging biomedical relevance. This document consolidates its physicochemical properties, synthesis and analytical methodologies, and key biological activities. Particular emphasis is placed on its role as an antioxidant and its interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Retinoid X Receptor-alpha (RXRα) signaling pathway, a critical regulator of metabolism and cellular differentiation. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory investigations of this compound.
Physicochemical Properties
This compound is a white to light yellow crystalline solid with a characteristic phenolic odor.[1] It is a lipophilic molecule with low solubility in water but is soluble in many organic solvents.[2][3] The key physicochemical properties of 2,4-DTBP are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₂₂O | [4] |
| Molecular Weight | 206.32 g/mol | [4] |
| Appearance | White to yellow crystalline solid | |
| Odor | Phenolic, medical | |
| Melting Point | 53-57 °C | |
| Boiling Point | 263-265 °C | |
| Density | 0.887 g/cm³ | |
| Flash Point | 115 °C (closed cup) |
Table 2: Solubility and Partitioning
| Property | Value | References |
| Water Solubility | 33-35 mg/L at 25 °C | |
| Solubility in other solvents | Soluble in alcohol and DMSO | |
| LogP (Octanol-Water Partition Coefficient) | 4.8 - 5.19 |
Table 3: Chemical and Spectroscopic Data
| Property | Value | References |
| pKa | 11.6 - 11.72 | |
| Vapor Pressure | 1 mmHg at 84.5 °C | |
| Refractive Index | 1.5080 at 20 °C | |
| ¹H NMR, ¹³C NMR, IR, MS | Spectra available |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound, as well as a common assay for evaluating its antioxidant activity.
Synthesis: Friedel-Crafts Alkylation of Phenol
This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with isobutylene or a precursor like tert-butanol, using an acid catalyst. Solid acid catalysts, such as zeolites, are often preferred for their ease of separation and reusability.
Materials:
-
Phenol
-
tert-Butanol (or isobutylene)
-
H-Y Zeolite catalyst
-
Hexane (solvent)
-
Supercritical Carbon Dioxide (optional, enhances yield)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, add phenol and the H-Y zeolite catalyst (e.g., 0.1 g of catalyst per 1.0 g of phenol).
-
Add the solvent (e.g., hexane) if conducting a liquid-phase reaction. For a supercritical fluid reaction, the reaction is carried out in a high-pressure reactor.
-
Add tert-butanol to the mixture. A typical molar ratio of phenol to tert-butanol is 1:2.
-
If using a gaseous alkylating agent like isobutylene, it can be bubbled through the reaction mixture.
-
The reaction mixture is heated to a specific temperature, typically between 80-130 °C, and stirred for a set duration, which can range from several hours to overnight.
-
For reactions in supercritical CO₂, the reactor is pressurized to an optimal pressure, for example, 10 MPa.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The filtrate, containing the product, is then subjected to purification.
Purification: Recrystallization or Melt Crystallization
The crude this compound can be purified by recrystallization from a suitable solvent or by melt crystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., hexane or ethanol-water mixtures).
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
For enhanced crystal formation, the solution can be further cooled in an ice bath.
-
The purified crystals are then collected by filtration and washed with a small amount of the cold solvent.
-
The crystals are dried under vacuum to remove any residual solvent.
Melt Crystallization Protocol: This technique is particularly useful for larger scale purification and involves controlled cooling of the molten crude product.
-
The crude this compound is heated above its melting point to form a homogenous liquid.
-
The melt is then slowly cooled to a temperature just below the melting point of the pure compound.
-
The this compound will selectively crystallize, leaving impurities in the molten phase.
-
The purified solid can then be separated from the remaining liquid. This process can be repeated for higher purity.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the identification and quantification of 2,4-DTBP in various matrices.
Example GC-MS Parameters:
-
Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.
-
MS Source Temperature: 250 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of 2,4-DTBP.
Example HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape.
-
Flow Rate: Typically around 0.4-1.0 mL/min.
-
Detection: UV detector set at a wavelength of 277 nm.
-
Column Temperature: 25 °C.
Antioxidant Activity Assay: DPPH and ABTS Radical Scavenging
The antioxidant capacity of 2,4-DTBP can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Assay Protocol:
-
Prepare a stock solution of 2,4-DTBP in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the 2,4-DTBP stock solution.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate or test tubes, add a specific volume of each 2,4-DTBP dilution.
-
Add a fixed volume of the DPPH solution to each well/tube and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of concentration versus percentage inhibition.
ABTS Assay Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the 2,4-DTBP stock solution.
-
In a 96-well plate or test tubes, add a specific volume of each 2,4-DTBP dilution.
-
Add a fixed volume of the diluted ABTS•+ solution to each well/tube and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 or 30 minutes).
-
Measure the absorbance at 734 nm.
-
A control containing only the solvent and ABTS•+ solution is also measured.
-
Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.
Biological Activity and Signaling Pathways
This compound exhibits a broad range of biological activities, making it a compound of interest for further research and potential therapeutic applications.
Antioxidant and Anti-inflammatory Effects
2,4-DTBP is a potent antioxidant. Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions and protecting cells from oxidative damage. This antioxidant activity is the basis for many of its other observed biological effects.
The anti-inflammatory properties of 2,4-DTBP are also well-documented. It can inhibit the production of pro-inflammatory mediators, although the exact mechanisms are still under investigation.
Antimicrobial and Cytotoxic Activities
2,4-DTBP has demonstrated significant antimicrobial activity against various bacteria and fungi. It also exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Interaction with PPARγ/RXRα Signaling Pathway
A key mechanism of action for 2,4-DTBP in a biological context is its ability to act as an agonist for the Retinoid X Receptor-alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation) and glucose metabolism.
By activating RXRα, 2,4-DTBP can influence the transcriptional activity of the PPARγ/RXRα heterodimer, leading to the expression of genes involved in adipocyte differentiation. This has led to its classification as a potential "obesogen," a chemical that can promote obesity.
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Analytical Workflow
Caption: General workflow for the analysis of this compound.
Diagram 3: PPARγ/RXRα Signaling Pathway Activation
Caption: Activation of the PPARγ/RXRα signaling pathway by this compound.
Conclusion
This compound is a versatile compound with established industrial applications and a growing body of research highlighting its diverse biological activities. Its role as an antioxidant and its interaction with the PPARγ/RXRα signaling pathway are of particular interest to the scientific community. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the properties and potential applications of this intriguing molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Di-tert-butylphenol (2,4-DTBP) is a versatile organic compound with significant industrial applications, primarily as an antioxidant and a stabilizer in plastics, fuels, and elastomers. Its biological activities, including antioxidant, anti-inflammatory, and endocrine-disrupting properties, have garnered increasing interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-DTBP, detailed experimental protocols for their determination, and an exploration of its interaction with the retinoid X receptor (RXR) signaling pathway.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in synthesis, formulation, and toxicological studies.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O | [1][2] |
| Molecular Weight | 206.32 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Odor | Phenolic | |
| Melting Point | 53-57 °C | |
| Boiling Point | 263-265 °C | |
| Density | 0.907 g/cm³ | |
| Vapor Pressure | 1 mmHg at 84.5 °C |
Table 2: Solubility and Partitioning Properties
| Property | Value | Reference |
| Water Solubility | 33 mg/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in methanol and DMSO | |
| pKa | 11.6 | |
| LogP (Octanol-Water Partition Coefficient) | 4.9 |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the reliable application of 2,4-DTBP in research and development. This section outlines detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid preliminary determination.
-
Observe the sample and note the approximate melting temperature.
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Heat the block rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). The range between these two temperatures is the melting point range.
Boiling Point Determination (Thiele Tube Method)
The boiling point provides information about the volatility of a substance.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
-
This compound sample
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (0.5-1 mL) of this compound into the fusion tube.
-
Invert the capillary tube (sealed end up) and place it inside the fusion tube containing the sample.
-
Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and fusion tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a small flame or heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Density Determination (Pycnometer Method)
Density is a fundamental physical property reflecting the mass per unit volume.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
This compound sample (in a molten state)
-
Distilled water
-
Thermostat
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty (m₁).
-
Fill the pycnometer with distilled water and place it in a thermostat at a constant temperature (e.g., 25 °C) until the water level in the capillary remains constant.
-
Dry the outside of the pycnometer and weigh it filled with water (m₂).
-
Empty and dry the pycnometer completely.
-
Carefully melt the this compound sample and fill the pycnometer with the molten liquid, avoiding air bubbles.
-
Place the filled pycnometer in the thermostat at the same constant temperature until the liquid level in the capillary is constant.
-
Dry the outside of the pycnometer and weigh it filled with the molten sample (m₃).
-
Calculate the density of this compound using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Materials:
-
This compound sample
-
Distilled water
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a conical flask.
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the suspension to sediment the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve.
-
The determined concentration represents the aqueous solubility of this compound at the specified temperature.
pKa Determination (Spectrophotometric Method)
The pKa value is a measure of the acidity of a compound.
Materials:
-
This compound sample
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with a range of known pH values (e.g., pH 9 to 13)
-
Volumetric flasks and pipettes
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then dilute it in the various buffer solutions to a constant final concentration.
-
Prepare two reference solutions: one at a very low pH (e.g., pH 2 with HCl) where the compound is fully protonated (HA form), and one at a very high pH (e.g., pH 13 with NaOH) where it is fully deprotonated (A⁻ form).
-
Record the UV-Vis absorbance spectra of the acidic, basic, and all buffered solutions over a suitable wavelength range.
-
Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Measure the absorbance of all the buffered solutions at this selected wavelength.
-
Measure the exact pH of each buffered solution using a calibrated pH meter.
-
Calculate the pKa using the Henderson-Hasselbalch equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A_max is the absorbance of the fully deprotonated species, A_min is the absorbance of the fully protonated species, and A is the absorbance of the sample at a given pH.
-
Plot pH versus log[(A_max - A) / (A - A_min)]. The pKa is the pH at which the log term is zero.
Biological Activity and Signaling Pathway
This compound has been identified as an activator of the Retinoid X Receptor (RXR), a key nuclear receptor that plays a crucial role in regulating various physiological processes. RXRs form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), to control gene expression.
The activation of the RXRα by 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells. This interaction highlights the potential of 2,4-DTBP to act as an endocrine disruptor. The signaling pathway is initiated by the binding of 2,4-DTBP to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for determining the physicochemical properties of this compound.
Caption: Signaling pathway of this compound via RXR-PPARγ heterodimer activation.
Conclusion
This technical guide provides a detailed compilation of the essential physicochemical properties of this compound, along with robust experimental protocols for their determination. The data presented in a structured format, coupled with the elucidated signaling pathway, offers a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these fundamental characteristics is critical for the safe handling, effective application, and further investigation of the biological and toxicological profiles of this widely used compound.
References
Unveiling the Ubiquitous Presence of 2,4-Di-tert-butylphenol: A Technical Guide to its Natural Sources
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of 2,4-Di-tert-butylphenol (2,4-DTBP), a lipophilic phenolic compound that has garnered significant interest within the scientific community. Addressed to researchers, scientists, and drug development professionals, this document delves into the widespread occurrence of 2,4-DTBP across various biological kingdoms, presents quantitative data on its prevalence, and offers detailed experimental protocols for its isolation and characterization. Furthermore, it visualizes key signaling pathways influenced by this multifaceted molecule.
Executive Summary
This compound is a secondary metabolite that has been identified in a vast array of organisms, ranging from microscopic bacteria to complex flora and fauna.[1][2][3][4][5] Its presence has been confirmed in at least 169 species, including 16 species of bacteria, 11 of fungi, one diatom, one liverwort, two of pteridophyta, four of gymnosperms, 107 of dicots, 22 of monocots, and five species of animals. This widespread distribution underscores its ecological significance and highlights its potential as a source for novel bioactive compounds. This guide will explore these natural reservoirs, providing a foundation for further research and development.
Natural Sources of this compound
2,4-DTBP's natural occurrence is remarkably diverse, spanning terrestrial and aquatic environments. It is frequently found as a major component of volatile or essential oils in many plant species.
Microorganisms: A variety of bacteria and fungi are known to produce 2,4-DTBP. Notable bacterial producers include species of Streptomyces, Bacillus, and nitrogen-fixing cyanobacteria. Among fungi, it has been isolated from edible mushrooms like Agaricus bisporus and Lentinus edodes, as well as various mold species.
Plants: The plant kingdom is a rich source of 2,4-DTBP. It has been identified in:
-
Diatoms: Phaeodactylum tricornutum
-
Liverworts: Marchantia polymorpha
-
Ferns: Osmunda regalis and Adiantum venustum
-
Gymnosperms: Various species of Pinus (pine)
-
Dicots and Monocots: A wide range of flowering plants, where it is often a component of essential oils.
Animals: The presence of 2,4-DTBP has also been reported in the animal kingdom, particularly in marine organisms. It has been identified in the marine sponge Zygomycale sp., the centipede Scolopendra subspinipes, the spider mite Tetranychus cinnabarinus, and the sea squirt Styela clava. It has also been isolated from the egg-case of the praying mantis.
Quantitative Analysis of this compound in Natural Sources
The concentration of 2,4-DTBP can vary significantly depending on the source organism and the extraction method used. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Various Natural Sources
| Natural Source | Sample Type | Concentration/Yield | Reference |
| Dalbergia odorifera | Heartwood (transition tissue) | 9.64% of ethyl acetate extract | |
| Dalbergia odorifera | Heartwood (slow-growth) | 0.83% of dry weight | |
| Vegetables | Food samples | 1.4 - 10.6 ng/g | |
| Meat | Food samples | 2.7 - 26.4 ng/g | |
| Liver | Food samples | trace - 34.2 ng/g | |
| Fish (muscle) | Food samples | trace - 21.6 ng/g | |
| White seabream (Diplodus sargus sargus) | Liver | 2.0 ng/g | |
| Human | Urine | 7.3 - 130 ng/mL |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | 60 µg/mL | |
| ABTS Radical Scavenging | 17 µg/mL | |
| Metal Chelating Activity | 20 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, identification, and activity assessment of 2,4-DTBP.
Protocol 1: Extraction and Isolation of 2,4-DTBP from Microbial Culture
This protocol is a generalized procedure based on methods described for isolating compounds from bacterial cultures.
-
Cultivation: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth for bacteria) with the microorganism of interest. Incubate under optimal growth conditions (temperature, shaking) for a period sufficient for secondary metabolite production (typically 48-96 hours).
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant and the cell biomass.
-
Extract the cell-free supernatant with an equal volume of a non-polar solvent such as ethyl acetate or n-hexane. Repeat the extraction three times.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Isolation by Flash Chromatography:
-
Prepare a silica gel column (mesh size 60-120).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions automatically and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles and evaporate the solvent to yield purified fractions.
-
-
Final Purification:
-
Subject the fraction containing 2,4-DTBP to further purification using High-Performance Liquid Chromatography (HPLC) if necessary.
-
Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of alkylphenols in wine.
-
Sample Preparation:
-
For liquid samples (e.g., extracts), an internal standard can be added for quantification.
-
For solid samples, a suitable extraction method (e.g., Soxhlet, ultrasonic) should be employed prior to analysis.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 260 °C.
-
Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, then ramp at 10°C/min to 300°C and hold for 3 minutes.
-
Transfer Line Temperature: 300°C.
-
MS Source Temperature: 250°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, using characteristic ions for 2,4-DTBP (e.g., m/z 191, 206).
-
-
Data Analysis:
-
Identify 2,4-DTBP by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the compound by creating a calibration curve using standards of known concentrations.
-
Protocol 3: Determination of Antioxidant Activity using the DPPH Assay
This protocol is based on a standard method for assessing radical scavenging activity.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of the purified 2,4-DTBP in methanol (e.g., 10, 50, 100, 500, and 1000 µg/mL).
-
Assay:
-
In a microplate well or a test tube, add 2.5 mL of each 2,4-DTBP dilution.
-
Add 500 µL of the DPPH solution to each well/tube.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as a blank and a DPPH solution without the sample as a control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Signaling Pathways and Logical Relationships
2,4-DTBP has been shown to interact with key cellular signaling pathways, notably activating the Retinoid X Receptor Alpha (RXRα) and influencing the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)/RXRα heterodimer.
Figure 1: Experimental workflow for the isolation, analysis, and characterization of 2,4-DTBP.
Figure 2: Simplified signaling pathway of RXRα activation by 2,4-DTBP.
Figure 3: Activation of the PPARγ/RXRα heterodimer signaling pathway.
Conclusion
This compound is a naturally occurring compound with a remarkable prevalence across diverse biological taxa. Its presence in a wide range of organisms, coupled with its known bioactivities, including antioxidant and signaling molecule properties, makes it a compelling subject for further scientific investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of 2,4-DTBP in various applications, from the development of new pharmaceuticals to its use as a natural preservative. The elucidation of its role in signaling pathways opens new avenues for understanding its mechanism of action and its potential therapeutic benefits.
References
The Enigmatic Origins of 2,4-Di-tert-butylphenol in Plants: A Pathway Yet to Be Fully Illuminated
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound widely distributed across the plant kingdom, recognized for its potent antioxidant, anti-inflammatory, and antimicrobial properties. Despite its prevalence and significant biological activities, the precise biosynthetic pathway of 2,4-DTBP in plants remains a subject of scientific inquiry. While current research points towards the shikimate pathway as the likely origin of its core phenolic structure, the specific enzymatic machinery responsible for the characteristic di-tert-butylation of the phenol ring has not yet been elucidated. This technical guide provides a comprehensive overview of the current understanding, highlighting the putative role of the shikimate pathway and the knowledge gaps that present opportunities for future research.
The Shikimate Pathway: A Plausible Precursor Factory
The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a plethora of other aromatic compounds.[1][2][3][4] It is highly probable that the foundational phenolic structure of 2,4-DTBP is derived from an intermediate of this pathway. The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[1]
While the direct precursor to the phenolic moiety of 2,4-DTBP has not been definitively identified, it is hypothesized to be a downstream product of the shikimate pathway, such as p-coumaric acid or another simple phenol.
The Tert-Butylation Enigma: A Missing Enzymatic Link
The most distinctive feature of 2,4-DTBP is the presence of two tert-butyl groups attached to the phenol ring. The enzymatic mechanism for this specific alkylation in plants is currently unknown. Industrial synthesis of 2,4-DTBP is achieved through the acid-catalyzed alkylation of phenol with isobutylene. However, the biological equivalent of this reaction in plants, including the specific enzymes (likely a type of prenyltransferase or alkyltransferase) and the biological source of the tert-butyl group, has not been described in the scientific literature.
Hypothetical Biosynthesis of this compound in Plants
Based on the available evidence, a hypothetical biosynthetic pathway for 2,4-DTBP in plants can be proposed. This pathway, it must be stressed, is speculative and awaits experimental validation.
Caption: A hypothetical pathway for 2,4-DTBP biosynthesis in plants.
Future Research Directions
The elucidation of the complete biosynthetic pathway of 2,4-DTBP in plants represents a significant research opportunity. Key areas for future investigation include:
-
Identification of Precursor Molecules: Isotope labeling studies could trace the carbon flow from primary metabolism to 2,4-DTBP, thereby identifying the direct phenolic precursor.
-
Discovery of Novel Enzymes: Gene silencing, transcriptomics, and proteomics approaches in high-producing plant species could lead to the identification of the candidate genes encoding the putative tert-butylating enzymes.
-
Heterologous Expression and Characterization: Once candidate genes are identified, their expression in microbial hosts and subsequent in vitro enzyme assays would be crucial for confirming their function.
Conclusion
While this compound is a well-documented secondary metabolite in plants with promising applications, its biosynthesis remains an unresolved scientific question. The shikimate pathway is the most probable source of its aromatic core, but the specific enzymes responsible for the crucial tert-butylation steps are yet to be discovered. Further research in this area will not only illuminate a novel biosynthetic pathway in plants but also open avenues for the biotechnological production of this valuable compound.
References
- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
2,4-Di-tert-butylphenol: A Bacterial Secondary Metabolite with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound that has garnered significant attention in the scientific community due to its widespread production by a variety of organisms, including a notable number of bacterial species.[1][2][3] As a secondary metabolite, 2,4-DTBP is not directly involved in the normal growth, development, or reproduction of the producing organism; instead, it is thought to play a role in ecological interactions and defense mechanisms.[3] This is supported by the broad spectrum of biological activities attributed to 2,4-DTBP, including potent antibacterial, antifungal, antioxidant, and anti-inflammatory properties. Its ability to interfere with bacterial communication systems, such as quorum sensing, further highlights its potential as a valuable molecule for the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of 2,4-DTBP as a bacterial secondary metabolite, focusing on its biosynthesis, producers, biological activities, and the experimental protocols used for its study.
Bacterial Producers of this compound
2,4-DTBP has been identified as a secondary metabolite in a diverse range of bacteria, encompassing both Gram-positive and Gram-negative species from various environments. A review of the literature indicates that at least 16 species of bacteria from 10 families are known to produce this compound. The table below summarizes some of the key bacterial producers of 2,4-DTBP reported in scientific literature.
| Bacterial Species | Phylum/Class | Environment | Reference |
| Bacillus licheniformis | Firmicutes | Hot Spring | |
| Bacillus sp. | Firmicutes | Industrial Wastewater | |
| Lactococcus sp. | Firmicutes | Food | |
| Lysinibacillus sp. | Firmicutes | Industrial Wastewater | |
| Pseudomonas monteilii | Proteobacteria | Soil | |
| Pseudomonas aeruginosa | Proteobacteria | Clinical/Environmental | |
| Serratia sp. | Proteobacteria | Industrial Wastewater | |
| Shewanella algae | Proteobacteria | Marine | |
| Streptomyces sp. KCA1 | Actinobacteria | Endophytic | |
| Streptomyces sp. KB1 | Actinobacteria | Soil | |
| Flavobacterium johnsoniae | Bacteroidetes | Soil | |
| Pandoraea sp. | Proteobacteria | Industrial Wastewater | |
| Microcystis aeruginosa | Cyanobacteria | Freshwater | |
| Vibrio alginolyticus | Proteobacteria | Marine |
Biosynthesis of this compound in Bacteria
The precise biosynthetic pathway of this compound in bacteria has not been fully elucidated. However, evidence suggests that its synthesis is likely derived from the shikimate pathway , a major metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, plants, and fungi. The shikimate pathway starts with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates to produce chorismate, a key branch-point metabolite.
While the specific enzymes responsible for the tert-butylation of a phenolic precursor have not yet been identified in bacteria, a putative pathway can be proposed. It is hypothesized that a phenolic precursor, derived from the shikimate pathway, undergoes two successive Friedel-Crafts alkylations with a tert-butyl cation donor. The source of the tert-butyl groups in biological systems is likely derived from intermediates of amino acid metabolism, such as leucine or valine, through enzymatic reactions that can generate the necessary carbocation.
Below is a diagram illustrating a putative biosynthetic pathway for 2,4-DTBP in bacteria, starting from the shikimate pathway.
Biological Activities of this compound
2,4-DTBP exhibits a remarkable range of biological activities, making it a compound of significant interest for various applications. The following tables summarize the quantitative data on its antibacterial, antifungal, and antioxidant activities.
Antibacterial Activity
| Target Bacterium | Activity | Concentration (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | MIC | 0.78 | |
| Methicillin-resistant S. aureus (MRSA) | MIC | 31.25 | |
| Methicillin-resistant S. aureus (MRSA) (ATCC 700699) | MIC | 3.12 | |
| Vancomycin-resistant Enterococcus faecalis (VRE) (ATCC 51299) | MIC | 6.25 | |
| Escherichia coli ATCC 25922 | MIC | 50 | |
| Pseudomonas aeruginosa MTCC 741 | MIC | 31.25 | |
| Pseudomonas aeruginosa | No growth inhibition | >1024 | |
| Streptococcus pyogenes | Antibiofilm | 48 (79% inhibition) | |
| Ralstonia solanacearum | Cell Viability Reduction | 0.5 mM (58% viability) |
Antifungal Activity
| Target Fungus | Activity | Concentration | Reference |
| Aspergillus flavus | Mycelial growth inhibition | 100 µg/L (complete) | |
| Aspergillus flavus | Conidial germination inhibition | 200 µg/L (complete) | |
| Aspergillus niger | Mycelial growth inhibition | 2 mg/25 mL | |
| Fusarium oxysporum | Mycelial growth inhibition | 2 mg/25 mL | |
| Penicillium chrysogenum | Mycelial growth inhibition | 2 mg/25 mL | |
| Verticillium dahliae | Mycelial growth inhibition | 0.50 to 2.00 mmol/L | |
| Phytophthora capsici | Mycelial growth inhibition | 100 µg/mL (~50%) |
Antioxidant and Cytotoxic Activities
| Activity | Assay | IC50 Value | Reference |
| Antioxidant | DPPH radical scavenging | 60 µg/mL | |
| Antioxidant | ABTS radical scavenging | 17 µg/mL | |
| Antioxidant | Metal chelating | 20 µg/mL | |
| Antioxidant | TBARS assay | 8.20 mM | |
| Antioxidant | AAPH-mediated oxidation | 9.9 mM | |
| Cytotoxicity | HeLa cells | 10 µg/mL |
Mechanism of Action and Signaling Pathways
One of the most well-studied mechanisms of action of 2,4-DTBP is its ability to interfere with quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation.
In P. aeruginosa, the QS system is primarily regulated by the las and rhl genetic systems. The las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and activates the rhl system, which is controlled by the regulator RhlR and its autoinducer C4-HSL.
Computational studies have predicted that 2,4-DTBP can bind to the QS receptors LasR and RhlR, likely acting as a competitive inhibitor of the native autoinducers. This binding prevents the activation of the QS cascade, leading to a significant downregulation of QS-regulated genes, including lasI, lasR, rhlI, and rhlR. Consequently, the production of various virulence factors, such as elastase, pyocyanin, and rhamnolipids, is reduced, and biofilm formation is inhibited.
The following diagram illustrates the inhibition of the P. aeruginosa quorum sensing pathway by 2,4-DTBP.
In other bacteria, such as Ralstonia solanacearum, 2,4-DTBP has been shown to inhibit energy production and membrane transport, leading to altered cell morphology and reduced virulence.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2,4-DTBP from bacterial sources.
Isolation and Purification of 2,4-DTBP
The following workflow outlines the general procedure for isolating and purifying 2,4-DTBP from a bacterial culture.
Detailed Protocol:
-
Culturing: Grow the bacterial strain known to produce 2,4-DTBP in a suitable liquid medium until the stationary phase is reached.
-
Harvesting the Supernatant: Centrifuge the culture broth to pellet the bacterial cells. Carefully collect the cell-free supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity to separate the components into fractions.
-
Bioactivity-Guided Fractionation: Test the collected fractions for the desired biological activity (e.g., antibacterial or antioxidant).
-
Preparative HPLC: Pool the active fractions and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification of 2,4-DTBP.
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2,4-DTBP.
Typical GC-MS Parameters:
-
GC Column: A nonpolar or semi-polar capillary column, such as a 5% phenylmethylpolysiloxane column (e.g., DB-5MS), is commonly used.
-
Injector Temperature: Typically set between 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 50°C, then ramp up to 300°C.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST) for identification.
High-Performance Liquid Chromatography (HPLC) can be used for the quantification of 2,4-DTBP.
Typical HPLC Parameters:
-
HPLC Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength where 2,4-DTBP absorbs, or mass spectrometry (LC-MS) for higher sensitivity and specificity.
Bioactivity Assays
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.
Detailed Protocol:
-
Prepare a stock solution of purified 2,4-DTBP in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the 2,4-DTBP stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include controls: a positive control (bacteria and medium without 2,4-DTBP) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for the test bacterium.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of 2,4-DTBP in which no bacterial growth is observed.
Antioxidant Activity Assays
The antioxidant activity of 2,4-DTBP can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay Protocol:
-
Prepare a solution of DPPH in methanol.
-
Add different concentrations of 2,4-DTBP to the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculate the IC50 value , which is the concentration of 2,4-DTBP required to scavenge 50% of the DPPH radicals.
Conclusion
This compound, a secondary metabolite produced by a diverse array of bacteria, stands out as a molecule with significant potential in the fields of medicine and agriculture. Its broad-spectrum biological activities, including its ability to combat pathogenic bacteria and fungi and to modulate bacterial communication, make it a compelling candidate for the development of new drugs and crop protection agents. While much is known about its biological effects, further research is needed to fully elucidate its biosynthetic pathway in bacteria and to explore its full therapeutic and commercial potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this fascinating and valuable natural product.
References
Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound found in a wide array of organisms, including bacteria, fungi, and plants.[1] As a secondary metabolite, it exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic and industrial applications. This technical guide provides an in-depth overview of the core biological activities of 2,4-DTBP, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Biological Activities
2,4-DTBP demonstrates potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. These activities are attributed to its chemical structure, particularly the phenolic hydroxyl group and the bulky tert-butyl groups, which contribute to its reactivity and ability to interact with biological molecules.
Antioxidant Activity
2,4-DTBP is a well-documented antioxidant, capable of scavenging free radicals and mitigating oxidative stress.[2] Its antioxidant capacity is comparable to that of butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant. The mechanism involves the donation of a hydrogen atom from its hydroxyl group to stabilize free radicals, thereby terminating chain reactions of lipid peroxidation.[3]
Quantitative Antioxidant Activity Data
| Assay Type | Test System | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 60 | [2] |
| ABTS Radical Scavenging | Chemical Assay | 17 | |
| Metal Chelating Activity | Chemical Assay | 20 |
Anti-inflammatory Activity
2,4-DTBP exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
Quantitative Anti-inflammatory Activity Data
| Cell Line | Stimulant | Cytokine Measured | Inhibition | Concentration | Reference |
| RAW 264.7 | LPS | TNF-α | Decreased expression | Not specified | |
| RAW 264.7 | LPS | IL-6 | Decreased expression | Not specified | |
| RAW 264.7 | LPS | IL-1β | Decreased expression | Not specified |
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of 2,4-DTBP against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.
Quantitative Anticancer Activity Data
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| HCT116 (Colon Cancer) | MTT | 57.04 µM | 24 h | |
| HCT116 (Colon Cancer) | MTT | 16.25 µg/mL | 24 h | |
| SW480 (Colon Cancer) | MTT | 35 µg/mL | 24 h | |
| MCF-7 (Breast Cancer) | Not specified | 11.0 µg/mL | Not specified | |
| A431 (Skin Cancer) | Not specified | Not specified | Not specified | |
| HeLa (Cervical Cancer) | Not specified | 10 µg/mL | Not specified |
Antimicrobial Activity
2,4-DTBP displays broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
| Organism | Type | Method | MIC Value (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Bacterium | Broth Microdilution | 50 | |
| Staphylococcus aureus ATCC 29213 | Bacterium | Broth Microdilution | 0.78 | |
| Cutibacterium acnes | Bacterium | Microdilution | 16 | |
| Pseudomonas aeruginosa | Bacterium | Microbroth Dilution | >1024 | |
| Aspergillus niger | Fungus | Disc Diffusion | Fungicidal | |
| Fusarium oxysporum | Fungus | Disc Diffusion | Fungicidal | |
| Penicillium chrysogenum | Fungus | Disc Diffusion | Fungicidal |
Enzyme Inhibitory Activity
Recent studies have explored the potential of 2,4-DTBP as an inhibitor of clinically relevant enzymes, such as those involved in carbohydrate metabolism.
Quantitative Enzyme Inhibitory Activity Data
| Enzyme | Assay | IC50 Value (µg/mL) | Reference |
| α-Amylase | In vitro | 64.36 | |
| α-Glucosidase | In vitro | - |
Signaling Pathways and Mechanisms of Action
The biological effects of 2,4-DTBP are mediated through its interaction with specific cellular signaling pathways.
Anticancer Signaling Pathway
In cancer cells, 2,4-DTBP induces apoptosis primarily through the intrinsic pathway. It downregulates the expression of anti-apoptotic proteins Bcl-2 and Survivin, leading to mitochondrial dysfunction. This triggers the activation of the p53 tumor suppressor protein, which in turn activates a cascade of caspases (caspase-7), ultimately leading to programmed cell death.
Caption: Anticancer mechanism of this compound.
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of 2,4-DTBP is associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory cytokine genes. 2,4-DTBP is proposed to interfere with this pathway, thereby reducing the production of cytokines such as TNF-α, IL-6, and IL-1β.
References
The Antioxidant Mechanism of 2,4-Di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound recognized for its significant antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms underlying its antioxidant activity, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's efficacy in free radical scavenging, metal chelation, and inhibition of lipid peroxidation. Furthermore, it explores the modulation of key cellular signaling pathways, including Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB), which are central to the cellular antioxidant response. This guide consolidates quantitative data from various in vitro assays, details relevant experimental protocols, and provides visual representations of the core mechanisms and workflows to facilitate a comprehensive understanding of 2,4-DTBP as a potent antioxidant agent.
Introduction
This compound (C14H22O) is a lipophilic, phenolic compound that has garnered considerable interest due to its broad spectrum of biological activities, most notably its antioxidant effects.[1][2] As a derivative of phenol, its antioxidant capacity is primarily attributed to the hydroxyl group attached to the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[1] The presence of two bulky tert-butyl groups at positions 2 and 4 sterically hinders the phenoxyl radical, enhancing its stability and preventing its participation in further oxidative reactions.[1][3] This structural feature contributes to its efficacy in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide delves into the multifaceted antioxidant mechanisms of 2,4-DTBP, presenting a consolidated overview of its in vitro activities and its influence on cellular signaling pathways.
Core Antioxidant Mechanisms
The antioxidant action of 2,4-DTBP is multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant systems.
Free Radical Scavenging
2,4-DTBP is an effective scavenger of various free radicals. The phenolic hydroxyl group can donate a hydrogen atom to neutralize radicals, thereby terminating the chain reactions of oxidation. The resulting 2,4-DTBP phenoxyl radical is stabilized by the electron-donating effect and steric hindrance of the two tert-butyl groups.
Metal Ion Chelation
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. 2,4-DTBP has been shown to possess metal-chelating properties, binding to these metal ions and preventing them from participating in redox cycling and the generation of ROS.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. 2,4-DTBP effectively inhibits lipid peroxidation by scavenging lipid peroxyl radicals, thus breaking the chain reaction of lipid degradation.
Quantitative Antioxidant Activity
The antioxidant capacity of 2,4-DTBP has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of 2,4-DTBP required to inhibit 50% of the radical or oxidative activity. A lower IC50 value indicates higher antioxidant potency.
| Assay | Matrix/Model | IC50 Value | Reference |
| DPPH Radical Scavenging | - | 60 µg/mL | |
| - | 56.61 µL | ||
| ABTS Radical Scavenging | - | 17 µg/mL | |
| Metal Chelating Activity | - | 20 µg/mL | |
| TBARS Assay | Copper-mediated LDL-oxidation | 8.20 mM | |
| AAPH-mediated Oxidation | Human plasma LDL | 9.9 mM | |
| SIN-1-mediated Oxidation | Human plasma LDL | 29% inhibition at 5.0 mM |
Modulation of Cellular Signaling Pathways
Beyond direct antioxidant actions, 2,4-DTBP influences cellular signaling pathways that regulate the endogenous antioxidant defense system.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is activated by oxidative stress. Studies have shown that 2,4-DTBP can exert anti-inflammatory effects by inhibiting the NF-κB pathway. Transcriptomic analysis in zebrafish larvae exposed to 2,4-DTBP revealed a decrease in transcripts related to the IL1B-MYD88-NF-κB pathway, confirming its anti-inflammatory properties. By suppressing NF-κB activation, 2,4-DTBP can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.
Nrf2/ARE Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. While direct evidence for 2,4-DTBP activating this pathway is emerging, structurally related phenolic antioxidants are known potent activators. These compounds typically function by modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on daphnetin, a coumarin derivative with antioxidant properties, have shown activation of Nrf2 is mediated through JNK and ERK phosphorylation, which are components of the MAPK signaling cascade. This suggests a potential mechanism for 2,4-DTBP.
References
2,4-Di-tert-butylphenol: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Di-tert-butylphenol (2,4-DTBP), a lipophilic phenolic compound, has garnered significant interest for its diverse biological activities, including its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current research on the anti-inflammatory effects of 2,4-DTBP. It details the compound's mechanism of action, focusing on its modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This document synthesizes available quantitative data, outlines detailed experimental protocols for in vitro evaluation, and presents visual representations of the underlying molecular pathways to facilitate further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.
This compound, a compound found in various natural sources and also synthesized for industrial applications as an antioxidant, has demonstrated promising anti-inflammatory properties.[1] Its ability to modulate inflammatory responses at the cellular and molecular level makes it a compelling candidate for further investigation as a potential therapeutic agent. This guide aims to provide a detailed technical resource for researchers exploring the anti-inflammatory potential of 2,4-DTBP.
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with pro-inflammatory signaling cascades within immune cells, particularly macrophages. The two major pathways implicated are the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a bacterial endotoxin, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Research suggests that 2,4-DTBP exerts its anti-inflammatory effect by intervening in this pathway. While direct evidence for 2,4-DTBP's effect on IκBα phosphorylation and p65 nuclear translocation is still emerging, studies on similar phenolic compounds and the observed downstream effects of 2,4-DTBP strongly indicate its inhibitory action on this pathway. The downregulation of NF-κB target genes, such as those for TNF-α, IL-6, and IL-1β, following treatment with 2,4-DTBP supports this mechanism.[1]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another critical signaling nexus in the inflammatory process. These kinases are activated by various extracellular stimuli, including LPS, and in turn, regulate the expression of inflammatory mediators.
The activation of MAPKs involves a cascade of phosphorylation events. Upon stimulation, upstream kinases phosphorylate and activate the MAPKs, which then translocate to the nucleus to phosphorylate and activate transcription factors, such as AP-1 (Activator Protein-1). This leads to the expression of pro-inflammatory genes.
While specific data on 2,4-DTBP's direct impact on the phosphorylation of p38, ERK, and JNK is limited, the observed reduction in the production of their downstream targets suggests a modulatory role. It is plausible that 2,4-DTBP interferes with the upstream kinases or the MAPK kinases themselves, thereby dampening the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
While extensive quantitative data for 2,4-DTBP's anti-inflammatory effects are still being established, preliminary studies and data on related compounds provide valuable insights. The following tables summarize the available information.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | RAW 264.7 | Gene Expression | TNF-α, IL-6, IL-1β mRNA | Decreased expression | [1] |
| BHT/BHA Combination | RAW 264.7 | Gene Expression | COX-2, TNF-α mRNA | 50% decrease in expression |
Note: Specific IC50 values for the anti-inflammatory effects of 2,4-DTBP are not yet widely reported in the literature. The data presented here is based on qualitative or semi-quantitative observations.
Detailed Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of the anti-inflammatory effects of this compound using the RAW 264.7 murine macrophage cell line.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well or 6-well for ELISA and Western blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%).
-
Pre-incubate for 1-2 hours.
-
Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (solvent only) and a positive control (LPS only).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for nitric oxide and cytokine analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard: Prepare a series of known concentrations of sodium nitrite in culture medium to generate a standard curve.
-
-
Procedure:
-
After the treatment period, collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials: Commercially available ELISA kits for the specific cytokines of interest.
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance and calculating the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, phospho-p65, phospho-p38, phospho-ERK, phospho-JNK).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its proposed inhibitory effects on the NF-κB and MAPK signaling pathways. The methodologies outlined in this guide provide a robust framework for the continued investigation of its efficacy and mechanism of action.
Future research should focus on:
-
Generating precise quantitative data: Determining the IC50 values of 2,4-DTBP for the inhibition of key inflammatory markers is crucial for understanding its potency.
-
Elucidating the direct molecular targets: Identifying the specific kinases or other proteins within the NF-κB and MAPK pathways that 2,4-DTBP directly interacts with will provide a more complete understanding of its mechanism.
-
In vivo studies: Evaluating the anti-inflammatory effects of 2,4-DTBP in animal models of inflammatory diseases is a critical next step to assess its therapeutic potential.
-
Structure-activity relationship studies: Investigating analogues of 2,4-DTBP could lead to the development of more potent and selective anti-inflammatory compounds.
By addressing these research avenues, the scientific community can further unlock the therapeutic promise of this compound and related compounds in the management of inflammatory disorders.
References
Unveiling the Antimicrobial Potential of 2,4-Di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound that has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the antimicrobial properties of 2,4-DTBP, presenting quantitative data on its efficacy against a range of pathogenic bacteria and fungi. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and its molecular mechanisms of action are visualized through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Antimicrobial Spectrum of this compound
2,4-DTBP has demonstrated significant inhibitory effects against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Antibacterial Activity
2,4-DTBP has shown potent activity against several clinically relevant bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[3][4] The antibacterial spectrum also extends to other significant pathogens.
Table 1: Antibacterial Spectrum of this compound (MICs in μg/mL)
| Bacterial Species | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.78 | [5] |
| Staphylococcus aureus | ATCC 25923 | 0.39 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 15.63 - 62.50 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | ATCC 700699 | 3.12 | |
| Escherichia coli | ATCC 25922 | 50 | |
| Pseudomonas aeruginosa | MTCC 741 | 31.25 | |
| Pseudomonas aeruginosa | - | >1024 | |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | ATCC 51299 | 6.25 | |
| Cutibacterium acnes | - | 16 |
Antifungal Activity
The antifungal properties of 2,4-DTBP are also well-documented, with demonstrated activity against pathogenic yeasts and molds. It has been shown to be effective against Candida albicans, a common cause of opportunistic fungal infections, and various species of Aspergillus and Fusarium.
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Assay Type | Concentration/Result | Reference |
| Candida albicans | - | Effective inhibition | |
| Aspergillus niger | Disc Diffusion | Growth inhibition | |
| Fusarium oxysporum | Disc Diffusion | Growth inhibition | |
| Penicillium chrysogenum | Disc Diffusion | Growth inhibition | |
| Aspergillus flavus | Mycelial Growth Inhibition | 100 µg/L (complete inhibition) |
Mechanisms of Antimicrobial Action
The antimicrobial activity of 2,4-DTBP is attributed to multiple mechanisms, including the disruption of microbial membranes and the interference with cell-to-cell communication systems.
Disruption of Cell Membrane Integrity
One of the primary modes of action of 2,4-DTBP is its ability to compromise the integrity of the microbial cell membrane. This lipophilic molecule is thought to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Action of 2,4-DTBP on the bacterial cell membrane.
Inhibition of Quorum Sensing
2,4-DTBP has been shown to interfere with quorum sensing (QS), a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. By disrupting QS signaling, 2,4-DTBP can attenuate the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for the development of resistance. A common model for studying QS inhibition is the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein under the control of QS.
Caption: Inhibition of quorum sensing in C. violaceum by 2,4-DTBP.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of antimicrobial activity. The following sections outline the methodologies for determining the MIC and for assessing quorum sensing inhibition.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and yeast.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1% v/v).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the 2,4-DTBP stock solution in the appropriate sterile broth.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (inoculum without 2,4-DTBP) and a negative control (broth without inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of 2,4-DTBP at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay qualitatively and quantitatively assesses the ability of a compound to inhibit quorum sensing by measuring the production of violacein.
1. Preparation of Test Compound and Bacterial Culture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Grow an overnight culture of Chromobacterium violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.
2. Assay Procedure (Agar Well Diffusion Method - Qualitative):
-
Spread the overnight culture of C. violaceum onto the surface of an LB agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the 2,4-DTBP solution to the wells.
-
Use the solvent as a negative control.
-
Incubate the plate at 30°C for 24-48 hours.
-
Observe for a zone of violacein inhibition (a colorless halo) around the well, which indicates anti-QS activity.
3. Assay Procedure (Broth Microdilution Method - Quantitative):
-
In a 96-well plate, add LB broth and serial dilutions of 2,4-DTBP.
-
Inoculate the wells with the C. violaceum culture.
-
Incubate the plate at 30°C for 24 hours with shaking.
-
After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585-595 nm).
-
A reduction in absorbance compared to the control indicates QS inhibition.
Conclusion
This compound exhibits a promising and broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Its multifaceted mechanism of action, involving both direct membrane disruption and interference with bacterial communication, makes it an interesting candidate for further investigation in the development of new antimicrobial agents. The detailed protocols provided in this guide are intended to support and standardize future research efforts in this area. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for synergistic combinations with existing antibiotics.
References
The Environmental Fate and Degradation of 2,4-Di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a synthetic phenolic compound widely used as an antioxidant and stabilizer in various industrial products, including plastics, polymers, oils, and personal care products.[1][2] Its widespread use and potential for environmental release have raised concerns about its persistence, bioaccumulation, and potential ecotoxicological effects.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of 2,4-DTBP, with a focus on its physicochemical properties, abiotic and biotic degradation pathways, and advanced oxidation processes for its removal.
Physicochemical Properties of this compound
Understanding the physicochemical properties of 2,4-DTBP is crucial for predicting its behavior and fate in the environment. A summary of its key properties is presented in Table 1. With a high log Kow, 2,4-DTBP is expected to be largely immobile in soil and to adsorb to suspended solids and sediment in aquatic environments. Its low water solubility further supports its partitioning into organic matter.
| Property | Value | Reference |
| CAS Number | 96-76-4 | |
| Molecular Formula | C14H22O | |
| Molecular Weight | 206.32 g/mol | |
| Appearance | White to yellow crystalline solid | |
| Melting Point | 53-57 °C | |
| Boiling Point | 263-265 °C | |
| Water Solubility | 33-35 mg/L at 25 °C | |
| Vapor Pressure | 0.006 - 1 mmHg at 25-84.5 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.8 - 5.19 | |
| pKa | 11.56 - 11.72 |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are generally not considered significant pathways for the environmental dissipation of 2,4-DTBP.
Hydrolysis
This compound is not expected to undergo hydrolysis in the environment. This is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions.
Photolysis
Direct photolysis of 2,4-DTBP by sunlight is also considered to be a minor degradation pathway. The molecule does not contain chromophores that absorb light at wavelengths greater than 290 nm, which is the environmentally relevant spectrum of sunlight reaching the Earth's surface. However, indirect photolysis through reactions with photochemically produced reactive species, such as hydroxyl radicals (•OH), can contribute to its degradation in the atmosphere. The estimated atmospheric half-life of 2,4-DTBP due to reaction with hydroxyl radicals is approximately 8 hours.
Biotic Degradation
Biodegradation is a primary mechanism for the removal of 2,4-DTBP from the environment. Several studies have demonstrated the capability of various microorganisms to degrade this compound, particularly under aerobic conditions.
Aerobic Biodegradation
Several bacterial strains have been identified that can utilize 2,4-DTBP as a sole source of carbon and energy. A notable study isolated four bacterial species from industrial wastewater that demonstrated significant degradation capabilities: Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp. The degradation efficiency of these isolates is summarized in Table 2.
| Bacterial Isolate | Strain | Degradation Efficiency (%) after 7 days | Reference |
| Pandoraea sp. | D2 | 82.24 | |
| Lysinibacillus sp. | D3 | 89.31 | |
| Serratia sp. | D5 | 80.42 | |
| Bacillus sp. | D7 | 74.13 |
A general experimental protocol for assessing the aerobic biodegradation of 2,4-DTBP by bacterial isolates is outlined below. This protocol is based on the methodology described in the study by Adolf et al. (2024).
1. Isolation and Acclimatization of Microorganisms:
-
Collect samples from a contaminated site (e.g., industrial wastewater).
-
Isolate bacterial strains using an enrichment culture technique with a mineral salt medium (MSM) containing 2,4-DTBP as the sole carbon source.
-
Characterize the isolates using morphological, biochemical, and 16S rRNA gene sequencing.
2. Biodegradation Assay:
-
Prepare a sterile MSM with a pH of 7.0.
-
Add 2,4-DTBP to the MSM to a final concentration of 10 mg/L.
-
Inoculate the medium with a pre-cultured bacterial isolate.
-
Incubate the cultures in a shaker at 150 rpm and 37 °C for 7 days.
-
Include a sterile control (no inoculum) to assess abiotic losses.
3. Analytical Methods:
-
At specific time intervals, withdraw samples and centrifuge to separate the biomass.
-
Extract the supernatant with a suitable organic solvent (e.g., n-hexane).
-
Analyze the concentration of 2,4-DTBP using High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: Methanol
-
Flow Rate: 0.43 mL/min
-
-
Identify degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental workflow for aerobic biodegradation of 2,4-DTBP.
Anaerobic Biodegradation
Currently, there is a lack of specific studies focusing on the anaerobic biodegradation of 2,4-DTBP. However, the degradation of other alkylphenols under anaerobic conditions has been reported to be slower than under aerobic conditions. Further research is needed to determine the potential for and pathways of anaerobic degradation of 2,4-DTBP.
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) or sulfate radicals (SO4•-).
UV/Persulfate Oxidation
The UV/persulfate (UV/PS) process is an effective AOP for the degradation of 2,4-DTBP. In this process, persulfate ions (S2O82-) are activated by UV irradiation to generate highly reactive sulfate radicals (SO4•-), which then oxidize 2,4-DTBP.
The degradation of 2,4-DTBP in the UV/PS system follows pseudo-first-order kinetics. The degradation rate is influenced by several factors, including the initial concentrations of 2,4-DTBP and persulfate, pH, and the presence of other water constituents such as natural organic matter.
The following is a general experimental protocol for the UV/persulfate degradation of 2,4-DTBP.
1. Reactor Setup:
-
Use a photochemical reactor equipped with a low-pressure mercury lamp or a medium-pressure mercury lamp.
-
Ensure the reactor is equipped with a magnetic stirrer for continuous mixing.
2. Reaction Procedure:
-
Prepare an aqueous solution of 2,4-DTBP at a known concentration.
-
Add a specific concentration of sodium persulfate (Na2S2O8).
-
Adjust the pH of the solution as required for the experiment.
-
Initiate the reaction by turning on the UV lamp.
3. Sample Analysis:
-
At predetermined time intervals, withdraw samples from the reactor.
-
Quench the reaction immediately by adding a suitable quenching agent (e.g., sodium thiosulfate).
-
Analyze the concentration of 2,4-DTBP using HPLC.
-
Identify degradation products using LC-MS/MS or GC-MS.
Experimental workflow for UV/Persulfate degradation of 2,4-DTBP.
Degradation Pathways and Transformation Products
The degradation of 2,4-DTBP, whether through biotic or abiotic processes, results in the formation of various transformation products. The identification of these products is crucial for a complete understanding of the degradation pathway and for assessing the overall environmental risk, as some transformation products may be more toxic than the parent compound.
GC-MS and LC-MS/MS are the primary analytical techniques used to identify the metabolites and degradation products of 2,4-DTBP. While a complete and universally accepted degradation pathway has not yet been fully elucidated, studies on the biodegradation of 2,4-DTBP by bacterial isolates have indicated the breakdown of the parent molecule into various smaller metabolites. Further research is required to definitively identify these intermediates and construct a detailed degradation pathway.
A proposed general degradation pathway for 2,4-DTBP.
Conclusion
The environmental fate of this compound is primarily governed by its strong adsorption to soil and sediment, and its susceptibility to biodegradation. Abiotic degradation processes such as hydrolysis and direct photolysis are considered insignificant. Aerobic biodegradation by various bacterial species has been shown to be an effective removal mechanism. Advanced oxidation processes, particularly UV/persulfate, also offer a promising technology for the rapid degradation of 2,4-DTBP in contaminated water. Further research is needed to fully elucidate the anaerobic biodegradation potential and the complete degradation pathways, including the identification of all transformation products, to conduct a thorough environmental risk assessment. This technical guide provides a foundation for researchers and professionals in understanding and addressing the environmental challenges posed by 2,4-DTBP.
References
2,4-Di-tert-butylphenol: A Comprehensive Technical Guide on its Allelopathic Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Di-tert-butylphenol (2,4-DTBP), a phenolic compound found in a wide array of organisms including plants, fungi, and bacteria, has garnered significant attention for its potent allelopathic properties.[1][2][3] This technical guide provides an in-depth analysis of the role of 2,4-DTBP as an allelochemical, detailing its phytotoxic effects, mechanism of action, and potential applications in agriculture and drug development. The document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual diagrams of the implicated signaling pathways and experimental workflows.
Introduction
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. This compound has emerged as a significant allelochemical with demonstrated herbicidal activity.[4][5] It is a secondary metabolite produced by numerous species and is recognized for its toxicity to a broad spectrum of organisms, including the producers themselves. This guide explores the multifaceted role of 2,4-DTBP as a natural herbicide and a bioactive compound.
Natural Sources and Bioactivities
2,4-DTBP is a lipophilic phenol that has been identified in over 169 species across various kingdoms. It is a common component of essential oils and volatile organic compounds released by plants. Beyond its allelopathic effects, 2,4-DTBP exhibits a range of other bioactivities, including antioxidant, antifungal, antibacterial, and anticancer properties.
Allelopathic Effects of this compound
2,4-DTBP demonstrates significant phytotoxicity against a variety of plant species, particularly weeds. Its allelopathic effects manifest as inhibition of seed germination, reduction in seedling growth, and morphological abnormalities.
Inhibition of Seed Germination and Seedling Growth
Studies have consistently shown that 2,4-DTBP can completely inhibit seed germination and suppress the growth of roots and shoots of various weed species. For instance, at a concentration of 100 μg/mL, 2,4-DTBP completely inhibited the germination of Imperata cylindrica and significantly inhibited the root and shoot growth of Bidens pilosa, Leucaena leucocephala, and Echinochloa crus-galli.
Morphological and Physiological Effects
Treatment with 2,4-DTBP leads to visible morphological changes in plants, including abnormal and shorter root hairs, and browning of root nodes. At the physiological level, it causes lamina wilting and necrosis. Furthermore, it has been shown to reduce chlorophyll content, thereby affecting photosynthesis.
Quantitative Data on Allelopathic Activity
The phytotoxic effects of 2,4-DTBP are concentration-dependent. The following tables summarize the quantitative data from various studies.
| Target Weed Species | 2,4-DTBP Concentration | Effect | Reference |
| Imperata cylindrica | 100 µg/mL | 100% inhibition of germination | |
| Bidens pilosa | 100 µg/mL | 78-95% inhibition of root and shoot growth | |
| Leucaena leucocephala | 100 µg/mL | 78-95% inhibition of root and shoot growth | |
| Echinochloa crus-galli | 100 µg/mL | 78-95% inhibition of root and shoot growth | |
| Leptochloa chinensis | 500 µg/mL | 100% inhibition of germination | |
| Leptochloa chinensis | 50 µg/mL | 50% reduction in shoot biomass | |
| Hedyotis verticillata | 200 µg/mL | 50% reduction in shoot biomass | |
| Eleusine indica | 6.14 kg ai/ha | >80% inhibition of emergence in Rhu Tapai soil | |
| Eleusine indica | 6.14 kg ai/ha | 100% inhibition of root growth in Rhu Tapai soil |
| Target Microorganism | 2,4-DTBP Concentration | Effect | Reference |
| Aspergillus flavus | 5 µg/L | Inhibition of mycelial growth | |
| Aspergillus flavus | 100 µg/L | Complete inhibition of mycelial growth | |
| Aspergillus flavus | 200 µg/L | Complete inhibition of conidia germination | |
| Ralstonia solanacearum | 0.5 mM | 80% reduction in biofilm formation | |
| Ralstonia solanacearum | 0.5 mM | 81.5% reduction in exopolysaccharide secretion |
Mechanism of Action
The primary mechanism underlying the allelopathic activity of 2,4-DTBP is the induction of oxidative stress.
Induction of Oxidative Stress
2,4-DTBP triggers the generation of reactive oxygen species (ROS) within plant tissues. This leads to lipid peroxidation, causing damage to cell membranes and chloroplasts. The increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and excessive ion leakage are indicative of this membrane damage.
Effects on Photosynthesis
The damage to chloroplasts and the reduction in chlorophyll content directly impact the photosynthetic machinery. This results in decreased chlorophyll fluorescence, transpiration, and net photosynthetic rate, ultimately hindering plant growth and survival.
Signaling Pathways
The accumulation of ROS activates the plant's antioxidant defense system. This involves the increased activity of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in an attempt to mitigate the oxidative damage.
Experimental Protocols
This section outlines the general methodologies for studying the allelopathic effects of 2,4-DTBP.
Isolation and Identification of 2,4-DTBP
A common method for isolating 2,4-DTBP from plant material involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction: Powdered plant material is macerated in a solvent like methanol at room temperature for several days.
-
Partitioning: The crude extract is then partitioned with a nonpolar solvent such as n-hexane to separate compounds based on polarity.
-
Chromatography: The resulting fraction is subjected to silica gel column chromatography.
-
Elution: A gradient solvent system (e.g., n-hexane and ethyl acetate) is used to elute the compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled.
-
Identification: The purified compound is identified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Phytotoxicity Bioassays
Seed Germination and Seedling Growth Assay:
-
Preparation: Prepare different concentrations of 2,4-DTBP in a suitable solvent (e.g., acetone, followed by dilution in water with a surfactant).
-
Treatment: Place seeds of the target weed species on filter paper in petri dishes. Add a specific volume of the 2,4-DTBP solution to each petri dish. A control group with only the solvent and water should be included.
-
Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (temperature, light/dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.
Soil Bioassay for Pre-emergence Herbicidal Activity:
-
Soil Preparation: Use sterilized and non-sterilized soil of different types (e.g., sandy loam, silt loam).
-
Treatment: Incorporate different rates of 2,4-DTBP into the soil.
-
Sowing: Sow seeds of the target weed species in the treated soil.
-
Incubation: Maintain the pots in a growth chamber or greenhouse.
-
Data Collection: After a specific duration, record the emergence percentage, and measure root and shoot length and fresh weight of the seedlings.
Measurement of Oxidative Stress Markers
Lipid Peroxidation (MDA Content):
-
Homogenization: Homogenize fresh plant tissue (leaf or root) in trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant.
-
Reaction: Mix the supernatant with thiobarbituric acid (TBA) and heat the mixture in a water bath.
-
Measurement: After cooling, measure the absorbance of the supernatant at specific wavelengths (e.g., 532 nm and 600 nm) using a spectrophotometer. The MDA content is calculated using its extinction coefficient.
Ion Leakage:
-
Sample Preparation: Cut fresh leaf or root tissue into small pieces and place them in deionized water.
-
Initial Measurement: Measure the initial electrical conductivity of the solution (EC1).
-
Incubation: Incubate the samples for a set period.
-
Final Measurement: Measure the electrical conductivity again (EC2).
-
Total Ion Measurement: Boil the samples to release all electrolytes and measure the final electrical conductivity (EC3).
-
Calculation: Calculate the percentage of ion leakage as [(EC2 - EC1) / EC3] x 100.
Effects on Soil Microbiome
2,4-DTBP can also influence the soil microbial community, which plays a crucial role in soil health and plant growth. Studies have shown that 2,4-DTBP can alter the abundance of culturable bacteria, fungi, and actinomycetes in the rhizosphere soil. At high concentrations, it can inhibit the growth of beneficial microorganisms while potentially increasing the levels of fungal pathogens. However, at lower concentrations, it may stimulate microbial biomass.
Potential Applications
The potent herbicidal properties of 2,4-DTBP make it a promising candidate for the development of bio-herbicides. Its natural origin suggests it may be more environmentally benign than synthetic herbicides. Furthermore, its diverse bioactivities, including antifungal and antibacterial properties, open avenues for its exploration in drug development and as a food preservative.
Conclusion
This compound is a potent allelochemical with significant phytotoxic effects, primarily mediated through the induction of oxidative stress. Its ability to inhibit seed germination and seedling growth in a variety of weed species highlights its potential as a natural herbicide. Further research is warranted to optimize its application in sustainable agriculture and to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and professionals seeking to investigate and utilize the unique properties of this versatile bioactive compound.
References
Unveiling 2,4-Di-tert-butylphenol in Marine Sponges: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the identification of 2,4-Di-tert-butylphenol (2,4-DTBP) in marine sponges. This document outlines the compound's known presence in marine sponges, detailed experimental protocols for its isolation and identification, quantitative data from marine organisms, and insights into its biological signaling pathways.
Introduction
This compound is a phenolic compound that has been identified in a variety of organisms, including the marine sponge Zygomycale sp.[1][2]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and potential anticancer properties. Its discovery in marine invertebrates opens new avenues for natural product research and drug development. This guide serves as a comprehensive resource for the scientific community to further explore the potential of 2,4-DTBP from marine sources.
Data Presentation: Quantitative Analysis of this compound
| Marine Organism | Tissue | Concentration (ng/g) | Reference |
| White seabream (Diplodus sargus sargus) | Liver | 2.0 | [3] |
| Unspecified Fish | Muscle | trace - 21.6 | [4] |
| Unspecified Fish | Viscera | trace | [4] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and identification of this compound from marine sponge samples. These protocols are synthesized from established methods used for the isolation of 2,4-DTBP from various natural sources, given the absence of a specific, detailed protocol for Zygomycale sp.
Extraction of this compound
A generalized workflow for the extraction of 2,4-DTBP from marine sponge tissue is presented below.
Workflow for the extraction of this compound from marine sponges.
Methodology:
-
Sample Preparation: Freshly collected marine sponge samples are washed with sterile seawater to remove any debris. The samples are then freeze-dried to remove water content and subsequently ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sponge material is extracted with an organic solvent. Ethyl acetate is a commonly used solvent for the extraction of phenolic compounds like 2,4-DTBP. The extraction can be performed by maceration or sonication at room temperature. This process is typically repeated three times to ensure maximum yield.
-
Concentration: The resulting ethyl acetate extracts are combined and filtered. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
Purification of this compound
The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the purification of 2,4-DTBP.
a. Silica Gel Column Chromatography:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, and equilibrated with a non-polar solvent such as n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing 2,4-DTBP. Fractions with similar TLC profiles are pooled together.
b. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used for the final purification step.
-
Mobile Phase: The mobile phase is usually a mixture of methanol and water or acetonitrile and water, run in an isocratic or gradient mode.
-
Detection: The eluate is monitored using a UV detector, with the detection wavelength set to the absorbance maximum of 2,4-DTBP (around 251-280 nm).
-
Peak Collection: The peak corresponding to 2,4-DTBP is collected for subsequent identification.
Identification of this compound
The purified compound is identified using spectroscopic techniques.
a. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds in a mixture, and MS provides information about the mass-to-charge ratio of the separated compounds, allowing for their identification.
-
Sample Preparation: The purified sample is dissolved in a suitable solvent like dichloromethane or methanol.
-
GC Conditions: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 300°C) to ensure the separation of compounds with different boiling points. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the unknown compound is compared with the NIST library for identification. The mass spectrum of 2,4-DTBP will show a molecular ion peak at m/z 206.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
-
¹H NMR: The ¹H NMR spectrum of 2,4-DTBP will show characteristic signals for the aromatic protons and the protons of the two tert-butyl groups.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the presence of the aromatic ring, the hydroxyl group, and the two tert-butyl groups.
Signaling Pathway Modulated by this compound
This compound has been shown to interact with key cellular signaling pathways, which is of significant interest for drug development.
Retinoid X Receptor Alpha (RXRα) Activation Pathway
2,4-DTBP is an activator of the Retinoid X Receptor alpha (RXRα). RXRα forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Liver X Receptor alpha (LXRα), and hormone receptors, to regulate gene expression involved in various physiological processes.
Activation of RXRα signaling pathway by this compound.
Induction of Apoptosis via p53 and Caspase 7
In cancer cell lines, 2,4-DTBP has been observed to upregulate the expression of the tumor suppressor protein p53 and the executioner caspase, caspase 7, leading to programmed cell death (apoptosis).
Induction of apoptosis by this compound.
Conclusion
The presence of this compound in marine sponges presents a compelling opportunity for natural product chemistry and drug discovery. This technical guide provides a foundational framework for researchers to build upon, from the initial extraction and identification of the compound to understanding its potential mechanisms of action. Further research is warranted to quantify the abundance of 2,4-DTBP in various marine sponge species and to fully elucidate its pharmacological potential.
References
Whitepaper: 2,4-Di-tert-butylphenol as an Endocrine Disruptor Targeting Retinoid X Receptors (RXRs)
Executive Summary
2,4-Di-tert-butylphenol (2,4-DTBP) is a widely used antioxidant and a secondary metabolite found in various organisms.[1] Emerging evidence has identified 2,4-DTBP as an endocrine-disrupting chemical (EDC) and a potential obesogen, exerting its effects through the activation of Retinoid X Receptors (RXRs).[2][3][4] RXRs are critical nuclear receptors that form heterodimers with numerous other receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Thyroid Hormone Receptors (TRs), to regulate essential physiological processes like metabolism, development, and cell differentiation.[5] This technical guide provides an in-depth analysis of the mechanism by which 2,4-DTBP targets RXRs, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action: 2,4-DTBP as an RXR Agonist
2,4-DTBP functions as an agonist for RXRs. Upon entering a cell, it binds directly to the ligand-binding pocket (LBP) of the RXRα subunit within an RXR-containing heterodimer (e.g., PPARγ/RXRα). This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated heterodimer then initiates the transcription of target genes. For instance, activation of the PPARγ/RXRα heterodimer by 2,4-DTBP promotes the expression of adipogenic marker genes, leading to increased lipid accumulation and the differentiation of mesenchymal stem cells into adipocytes. This molecular mechanism establishes 2,4-DTBP as a potential environmental obesogen.
Quantitative Analysis of RXR Activation
In vitro cell-based reporter assays have been employed to quantify the agonistic activity of 2,4-DTBP on RXRs. Data from high-throughput screening assays, such as the Tox21 FACTORIAL™ and ATG assays, confirm its ability to activate both RXRα and RXRβ isoforms. The potency of 2,4-DTBP is compared with its less active structural analog, 2,6-di-tert-butylphenol (2,6-DTBP), to highlight the importance of the chemical structure for receptor activation.
| Compound | Assay Target | Assay Type | Result (AC50) | Source |
| This compound (2,4-DTBP) | RXRα | FACTORIAL™ NR | < 10 µM | |
| This compound (2,4-DTBP) | RXRβ | ATG | < 10 µM | |
| 2,6-Di-tert-butylphenol (2,6-DTBP) | RXRα | FACTORIAL™ NR | 73 µM | |
| 2,6-Di-tert-butylphenol (2,6-DTBP) | RXRβ | ATG | 29 µM |
Table 1: Quantitative RXR Agonist Activity of 2,4-DTBP and a Related Compound. AC50 (Half-maximal Activity Concentration) represents the concentration at which the compound elicits 50% of its maximal response in the assay.
Experimental Evidence and Protocols
The characterization of 2,4-DTBP as an RXR-targeting endocrine disruptor is supported by a range of experimental approaches. These studies follow a logical progression from observing a cellular phenotype to identifying the direct molecular target and mechanism.
References
A Comprehensive Technical Guide to the Solubility of 2,4-Di-tert-butylphenol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a sterically hindered phenolic compound with significant applications across various scientific disciplines. It serves as a crucial intermediate in the synthesis of antioxidants, UV stabilizers, pharmaceuticals, and fragrances.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and analytical testing. This technical guide provides a detailed overview of the solubility of this compound, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering insights into the physicochemical principles governing its solubility profile.
Physicochemical Properties Governing Solubility
The solubility of this compound is dictated by its molecular structure, which features a polar phenolic hydroxyl group and two nonpolar tert-butyl groups. This amphiphilic nature results in a nuanced solubility profile. The "like dissolves like" principle is a fundamental concept for predicting its solubility; the bulky, nonpolar tert-butyl groups contribute to its solubility in nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with polar solvents.
Quantitative Solubility Data
| Solvent Classification | Solvent Name | Chemical Formula | Molecular Weight ( g/mol ) | Solubility | Temperature (°C) |
| Polar Aprotic | Acetone | C₃H₆O | 58.08 | Soluble[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL[2] | Not Specified | |
| Polar Protic | Water | H₂O | 18.02 | 0.033 - 0.035 g/L[3] | 25 |
| Methanol | CH₄O | 32.04 | 100 mg/mL | Not Specified | |
| Ethanol | C₂H₆O | 46.07 | Soluble | Not Specified | |
| Nonpolar Ethers | Diethyl Ether | C₄H₁₀O | 74.12 | Soluble | Not Specified |
| Halogenated | Chloroform | CHCl₃ | 119.38 | Soluble | Not Specified |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | 78.11 | Soluble | Not Specified |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely accepted and reliable method for determining the equilibrium solubility of a solid compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature.
-
Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or grams per 100 milliliters ( g/100 mL).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
Methodological & Application
Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 2,4-di-tert-butylphenol (2,4-DTBP) through the Friedel-Crafts alkylation of phenol. Various catalytic systems are explored, including solid acid catalysts and ionic liquids, with a focus on reaction conditions, yield, and selectivity. This guide is intended for laboratory professionals in organic synthesis and process development.
Introduction
This compound is a valuable organic intermediate widely used in the chemical industry as an antioxidant, stabilizer in plastics and rubber, and a precursor for the synthesis of pharmaceuticals and UV absorbers.[1][2] The most common and effective method for its synthesis is the Friedel-Crafts alkylation of phenol with an alkylating agent such as isobutylene or tert-butyl alcohol, typically in the presence of an acid catalyst.[2][3] This document outlines various experimental protocols for this synthesis, presenting comparative data and procedural workflows.
Reaction and Mechanism
The synthesis of this compound from phenol involves a Friedel-Crafts alkylation reaction. The overall reaction is as follows:
Phenol + 2 Isobutylene → this compound
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates isobutylene (or dehydrates tert-butyl alcohol) to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions due to the activating effect of the hydroxyl group. A second alkylation step then occurs to form the di-substituted product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Several catalytic systems can be employed for the alkylation of phenol. Below are detailed protocols for selected methods.
Protocol 1: Alkylation using Activated Clay Catalyst [4]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
-
Reagents:
-
Phenol
-
Activated Clay (Catalyst)
-
Isobutylene gas
-
-
Procedure:
-
Charge the flask with a specific amount of phenol and activated clay. The ratio of phenol to catalyst can be varied, for example, 1:0.05 by weight.
-
Heat the mixture to the desired reaction temperature (e.g., 83 ± 1 °C) with stirring.
-
Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically around 1:1.19.
-
Maintain the reaction temperature and continue stirring for a set period after the isobutylene addition is complete (e.g., 1.0 hour).
-
Monitor the reaction progress using Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid activated clay catalyst.
-
The resulting filtrate is the crude this compound alkylating solution, which can be further purified by distillation.
-
Protocol 2: Alkylation using Acid-Supported Alumina Catalyst
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer.
-
Reagents:
-
Phenol
-
Acid-supported Alumina (1-40 wt% acid)
-
Isobutylene
-
-
Procedure:
-
Add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol) to the autoclave.
-
Seal the reactor and stir the mixture.
-
Heat the reactor to the reaction temperature, typically between 120-180 °C.
-
Inject isobutylene into the reactor to a pressure of 1-10 kg/cm ². The molar ratio of isobutylene to phenol is generally between 1.5 to 2.5.
-
Maintain the reaction for 30 minutes to 6 hours.
-
After the reaction, cool the autoclave, vent the excess pressure, and collect the reaction mixture.
-
Separate the solid catalyst by filtration.
-
The liquid product can be purified by distillation.
-
Protocol 3: Alkylation using a Recyclable Ionic Liquid Catalyst
-
Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Phenol
-
tert-Butyl alcohol
-
1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) (Ionic Liquid Catalyst)
-
Ethyl acetate (for catalyst recovery)
-
-
Procedure:
-
Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst [HIMA]OTs in the flask.
-
Heat the reaction mixture to a specific temperature (e.g., 70°C) and stir.
-
Monitor the reaction. A maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol can be achieved at 70°C.
-
Upon completion, cool the reaction mixture.
-
Add ethyl acetate to precipitate the ionic liquid catalyst.
-
Filter to separate the catalyst. The catalyst can be dried and reused.
-
The filtrate containing the product can be concentrated and purified.
-
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the alkylation reaction. The following table summarizes quantitative data from various studies.
| Catalyst System | Alkylating Agent | Phenol:Alkene/Alcohol Ratio (molar) | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | 2,4-DTBP Selectivity/Yield (%) | Reference |
| Activated Clay | Isobutylene | 1:1.19 | 83 | 1.0 | - | 87.05 (content in liquid) | |
| Acid-supported Alumina | Isobutylene | 1:1.5-2.5 | 120-180 | 0.5-6 | - | - | |
| TPA-SBA-15 | tert-Butyl alcohol | - | - | - | 99.6 | 77 (selectivity) | |
| [HIMA]OTs (Ionic Liquid) | tert-Butyl alcohol | - | 70 | - | 86 | - (57.6% for 4-TBP) | |
| H-Y Zeolites (in scCO₂) | tert-Butyl alcohol | - | 130 | - | - | 65 (yield) | |
| Transition Metal Oxide Doped Molecular Sieve | Isobutylene | - | - | - | 99.79 | 78.16 (selectivity) |
Note: Direct comparison is challenging due to variations in reported metrics (selectivity, yield, content).
General Experimental Workflow
The overall process for the synthesis, regardless of the specific catalyst, follows a general workflow.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Isobutylene: Extremely flammable gas. Handle away from ignition sources.
-
tert-Butyl Alcohol: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Acid Catalysts: Corrosive. Handle with care to avoid contact with skin and eyes.
-
Pressure Reactions: When using an autoclave, ensure it is properly rated for the reaction conditions and operated by trained personnel.
Always consult the Safety Data Sheet (SDS) for each chemical before use. The reaction should be carried out in a well-ventilated area, preferably a fume hood.
References
- 1. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 4. Method for preparing 2,4-di-tert.-butyl phenol alkylating solution - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Quantitative Analysis of 2,4-Di-tert-butylphenol using Gas Chromatography-Mass Spectrometry
Application Note: HPLC Analysis of 2,4-Di-tert-butylphenol in Plant Extracts
Abstract
This application note provides a detailed protocol for the identification and quantification of 2,4-Di-tert-butylphenol (2,4-DTBP) in various plant extracts using High-Performance Liquid Chromatography (HPLC). 2,4-DTBP is a phenolic compound found in a wide array of plant species and is of significant interest to researchers in pharmacology and drug development due to its antioxidant, anti-inflammatory, and other biological activities.[1] This document outlines the necessary materials, sample preparation, and a validated HPLC method for the accurate analysis of this compound. Additionally, it includes a summary of reported concentrations of 2,4-DTBP in different plant matrices and a diagram of its interaction with the PPARγ-RXRα signaling pathway.
Introduction
This compound is a lipophilic phenolic compound that has been identified in numerous plant species, often as a component of their essential oils.[2] Its antioxidant properties make it a compound of interest for its potential therapeutic applications. Accurate and reliable quantification of 2,4-DTBP in plant extracts is crucial for understanding its distribution, bioavailability, and pharmacological potential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds in complex matrices such as plant extracts.
Experimental Protocols
Sample Preparation
A generalized protocol for the extraction of this compound from plant material is provided below. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 gram of dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 5 mL of a methanol:water (1:1, v/v) solution.
-
Perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar interfering compounds.
-
Collect the methanolic layer and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following HPLC conditions have been found suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (Gradient elution may be necessary for complex extracts)
-
A simple isocratic method: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
Data Presentation
The concentration of this compound can vary significantly between different plant species and even different parts of the same plant. The following table summarizes some reported findings.
| Plant Species | Plant Part | Extraction Solvent | Concentration/Presence | Reference |
| Parkia javanica | Bark | Methanol | Major compound (up to 50.74% of a fraction) | [1] |
| Sweet Potato (Ipomoea batatas) | Tuber | Ethanol | Isolated and identified | [3] |
| Plumbago zeylanica | Leaf | Ethyl Acetate | Isolated and identified | [4] |
| Endophytic Streptomyces KCA-1 | - | - | Isolated and identified |
Signaling Pathway
This compound has been identified as an activator of the Retinoid X Receptor alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is a key regulator of adipogenesis and lipid metabolism. By binding to and activating RXRα, 2,4-DTBP can influence the transcriptional activity of the PPARγ-RXRα complex, leading to the regulation of target gene expression.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in plant extracts. The provided protocol for sample preparation is a good starting point for various plant matrices, though some optimization may be necessary. The identification of the PPARγ-RXRα signaling pathway as a target for 2,4-DTBP highlights its potential for further investigation in drug discovery and development. This information is valuable for researchers and scientists working on the analysis and biological evaluation of this important phenolic compound.
References
- 1. Identification of this compound (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Natural Sources and Bioactivities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: 2,4-Di-tert-butylphenol as a Key Intermediate for High-Performance UV Stabilizers
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a crucial organic compound widely utilized as a chemical intermediate.[1][2] With its two bulky tert-butyl groups at the ortho and para positions of the phenolic ring, 2,4-DTBP serves as a foundational building block for synthesizing a range of high-performance antioxidants and, most notably, ultraviolet (UV) light stabilizers.[1][3][4] These stabilizers are indispensable additives in the polymer and materials industry, protecting products such as polypropylene, polyethylene, and polystyrene from photodegradation, thereby enhancing their durability and lifespan. This document provides detailed protocols and data regarding the application of 2,4-DTBP in the synthesis of advanced UV stabilizers, primarily focusing on the commercially significant benzotriazole class.
Synthesis of this compound (Intermediate)
The industrial synthesis of 2,4-DTBP is typically achieved through the Friedel-Crafts alkylation of phenol. This reaction involves treating phenol with an alkylating agent, such as isobutylene, in the presence of a strong acid catalyst.
Figure 1: General synthesis pathway for this compound.
Application Protocol: Synthesis of Benzotriazole UV Stabilizers
This compound is a critical precursor for producing phenolic benzotriazole-type UV absorbers. These compounds are highly effective at absorbing damaging UV radiation and dissipating it as harmless thermal energy. The synthesis is a multi-step process involving diazotization, azo coupling, and reductive cyclization.
Experimental Workflow: Synthesis of a 2-(2-hydroxyphenyl)-2H-benzotriazole Derivative
The following workflow outlines the synthesis of a UV stabilizer, such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol, using 2,4-DTBP as the starting phenol.
Figure 2: Workflow for synthesizing a benzotriazole UV stabilizer from 2,4-DTBP.
Detailed Protocol
Objective: To synthesize a 2-(2-hydroxyphenyl)-2H-benzotriazole class UV stabilizer.
Materials:
-
2-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
This compound (2,4-DTBP)
-
Xylene or other suitable organic solvent
-
Sodium Hydroxide (NaOH)
-
Zinc dust (or other reducing agent)
-
Ice
Procedure:
-
Diazotization of 2-Nitroaniline:
-
Slowly add 2-nitroaniline to chilled concentrated sulfuric acid (0-5°C) with constant stirring to form a solution.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the 2-nitroaniline/sulfuric acid mixture, maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful temperature control.
-
Stir the resulting diazonium salt solution for an additional hour at 0-5°C.
-
-
Azo Coupling:
-
Dissolve this compound in an appropriate solvent like xylene.
-
Cool the 2,4-DTBP solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the 2,4-DTBP solution. Maintain vigorous stirring and keep the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed for 2-3 hours, letting it slowly warm to room temperature. The formation of the crimson-colored azo compound should be observed.
-
-
Reductive Cyclization:
-
To the azo compound mixture, add an aqueous solution of sodium hydroxide.
-
Portion-wise, add zinc dust to the mixture while stirring. This reduction step is also exothermic and may require cooling to maintain a temperature of 50-70°C.
-
Monitor the reaction by TLC until the azo intermediate is consumed.
-
Once the reaction is complete, filter off the excess zinc.
-
-
Isolation and Purification:
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with water to remove any remaining salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final benzotriazole UV stabilizer as a crystalline solid.
-
Mechanism of UV Stabilization
Benzotriazole UV stabilizers function by absorbing high-energy UV radiation and dissipating it through a rapid, reversible chemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This prevents the UV energy from breaking chemical bonds within the polymer matrix.
Figure 3: Simplified mechanism of action for benzotriazole UV absorbers.
Performance Data
UV stabilizers derived from 2,4-DTBP exhibit excellent photostability and broad UV absorption, making them highly effective in protecting various polymers. The performance can be quantified by several metrics.
| Parameter | UV Stabilizer Class | Typical Value | Significance |
| Max. Absorption (λmax) | Benzotriazoles | ~300 nm and ~340 nm | Corresponds to high absorption in the UVA and UVB regions of the spectrum. |
| Max. Absorption (λmax) | Hydroxyphenyl-s-triazines | ~300 nm and ~340 nm | Provides broad UV protection, often with higher performance than benzotriazoles in demanding applications. |
| Molar Absorption Coefficient (ε) | Benzotriazoles & HPTs | > 15,000 L·mol⁻¹·cm⁻¹ | Indicates high efficiency in absorbing UV light. |
| Oxidation Induction Time (OIT) @ 200°C | Polypropylene (PP) + Stabilizer | > 60 min | Measures the resistance of the polymer to thermo-oxidative degradation; a higher value indicates better stabilization. |
| Light Stability (ΔY after 1000h Xenon Arc) | Polymer Sample | < 3.0 | Measures the change in yellowness index, a key indicator of photodegradation. A lower value is desirable. |
Note: The values presented are representative and can vary based on the specific stabilizer, its concentration, and the polymer matrix.
Conclusion
This compound is a cornerstone intermediate for the chemical industry, enabling the synthesis of highly effective UV stabilizers. The protocols and data provided herein demonstrate its critical role in producing benzotriazole-based additives that are essential for protecting organic materials from the damaging effects of ultraviolet radiation. These stabilizers are vital for ensuring the long-term performance and aesthetic integrity of a vast array of commercial products.
References
Application of 2,4-Di-tert-butylphenol in Polymer Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Di-tert-butylphenol (2,4-DTBP) is a sterically hindered phenolic compound widely utilized in the chemical industry, primarily as an intermediate in the synthesis of more complex antioxidants and UV stabilizers.[1] While its main role is that of a precursor, 2,4-DTBP itself exhibits antioxidant properties and finds direct application in the stabilization of various polymers, including polyolefins like polyethylene (PE) and polypropylene (PP), as well as polystyrene (PS).[1] Its mechanism of action involves scavenging free radicals, thereby inhibiting the auto-oxidative degradation processes that lead to the deterioration of polymer properties. This document provides detailed application notes, experimental protocols, and performance data related to the use of 2,4-DTBP as a polymer stabilizer.
Introduction
Polymer degradation is a significant concern that can compromise the mechanical integrity, appearance, and lifespan of plastic materials. Exposure to heat, UV radiation, and oxygen initiates a free-radical chain reaction, leading to undesirable changes such as discoloration, brittleness, and loss of strength.[2] Antioxidants are crucial additives that mitigate these effects. This compound, a white to yellow crystalline solid, serves as a foundational building block for several high-performance antioxidants, most notably as a raw material for tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), a widely used secondary antioxidant.[1] Although often used as an intermediate, 2,4-DTBP can also be directly incorporated into polymers to provide a degree of stabilization.[1]
Mechanism of Action: Free-Radical Scavenging
The stabilizing effect of this compound is attributed to its function as a primary antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the polymer degradation cycle. This donation neutralizes the free radicals and terminates the chain reaction. The resulting 2,4-DTBP radical is sterically hindered by the bulky tert-butyl groups at the ortho and para positions, which makes it relatively stable and less likely to initiate new degradation chains.
References
Application Notes and Protocols: 2,4-Di-tert-butylphenol in the Synthesis of Phosphite Antioxidants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,4-di-tert-butylphenol as a primary raw material in the synthesis of high-performance phosphite antioxidants. The information presented is intended to guide researchers and professionals in the development and evaluation of these critical stabilizers used across various industries, including plastics, elastomers, and adhesives.
Introduction to Phosphite Antioxidants from this compound
This compound is a key building block for a significant class of secondary antioxidants known as phosphites. These organophosphorus compounds play a crucial role in protecting polymeric materials from degradation during high-temperature processing and long-term use.[1] The bulky tert-butyl groups on the phenol ring provide steric hindrance, which contributes to the stability and effectiveness of the resulting antioxidant molecules.
The most prominent phosphite antioxidant derived from this compound is Tris(2,4-di-tert-butylphenyl)phosphite, widely known by trade names such as Irgafos 168.[2][3] This and other related phosphite antioxidants function as hydroperoxide decomposers.[1] During the auto-oxidation cycle of polymers, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate further degradation.[4] Phosphite antioxidants stoichiometrically reduce these hydroperoxides to stable alcohols, thereby preventing chain scission and crosslinking of the polymer matrix.
Phosphite antioxidants are often used in synergy with primary antioxidants, typically hindered phenols. The primary antioxidant scavenges free radicals, and the phosphite secondary antioxidant decomposes the hydroperoxides formed, creating a more robust stabilization system.
Key Phosphite Antioxidants Derived from this compound
Several commercially important phosphite antioxidants are synthesized using this compound. Below is a summary of their key properties.
| Antioxidant Name | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| Irgafos 168 | Tris(2,4-di-tert-butylphenyl)phosphite | 31570-04-4 | 646.9 | 181-184 | Excellent processing stabilizer, reduces discoloration. |
| Antioxidant 626 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | 26741-53-7 | 604.7 | 160-175 | High phosphorus content, good thermal stability. |
| Sandostab P-EPQ | Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite | 38613-77-3 | 1035.3 | 93-99 | High molecular weight, excellent hydrolysis resistance and high-temperature performance. |
Synthesis of Phosphite Antioxidants
The primary method for synthesizing phosphite antioxidants from this compound involves the reaction with a phosphorus source, most commonly phosphorus trichloride (PCl₃). The reaction can be carried out with or without a catalyst and in the presence or absence of a solvent.
General Synthesis Pathway
The overall reaction for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is as follows:
3 (C₄H₉)₂C₆H₃OH + PCl₃ → [((C₄H₉)₂C₆H₃O)₃]P + 3 HCl
This reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the phosphorus atom of PCl₃, displacing a chloride ion. This process is repeated three times.
Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)
This protocol is a representative example for the laboratory-scale synthesis of Tris(2,4-di-tert-butylphenyl)phosphite.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Dibutylamine (catalyst)
-
Xylene (solvent)
-
Methanol (for purification)
-
Round-bottom flask (RBF) with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Stirring apparatus
-
Vacuum source
Procedure:
-
Charge 100 g of this compound into a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Heat the flask to 50-55°C to obtain a clear solution.
-
Add 2.5 g of dibutylamine and 15.7 ml of xylene to the reaction mixture at 50-55°C.
-
Slowly heat the mixture to 110°C under nitrogen and maintain for 15 minutes.
-
Gradually cool the reaction mass to 80-85°C and then further cool to 55-60°C under vacuum.
-
Slowly add 21.6 g of phosphorus trichloride over 2-3 hours with continuous stirring, maintaining the temperature at 55-60°C.
-
Slowly heat the reaction mass to 165°C and maintain for a period under a nitrogen atmosphere.
-
Further heat the reaction to 180°C under vacuum and maintain for 60-90 minutes.
-
Cool the reaction mixture to 162°C and add 30 ml of xylene and 2.5 g of dibutylamine. Reflux for 30 minutes under nitrogen.
-
Re-heat to 180°C under vacuum and maintain for 90 minutes.
-
Quench the reaction mass by slowly adding it to a separate flask containing 200 ml of pre-heated methanol.
-
Reflux the methanolic mixture for 30 minutes, then cool to 25-30°C.
-
Filter the resulting solid product.
-
Wash the product twice with 25 ml of methanol and dry under vacuum.
Performance Evaluation of Phosphite Antioxidants
The effectiveness of phosphite antioxidants is assessed through various analytical techniques that measure their ability to withstand degradation under specific conditions.
Thermal Stability Analysis
Principle: Thermal stability is often evaluated using Differential Scanning Calorimetry (DSC) to determine the Oxygen Induction Time (OIT). OIT measures the time until the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
Experimental Protocol: Oxygen Induction Time (OIT) by DSC
-
Prepare a sample of the polymer stabilized with the phosphite antioxidant (typically at a concentration of 0.1-0.5% by weight).
-
Place a small, known weight of the sample (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Hydrolytic Stability Testing
Principle: Phosphite antioxidants can be susceptible to hydrolysis, which can reduce their effectiveness and release byproducts that may be corrosive. Hydrolytic stability is assessed by exposing the antioxidant to controlled conditions of high humidity and temperature and then measuring the extent of degradation over time.
Experimental Protocol: Hydrolytic Stability
-
Place a known amount of the phosphite antioxidant in a shallow dish (e.g., a Pyrex dish).
-
Place the dish in a humidity chamber set to a specific temperature and relative humidity (e.g., 80°C and 85% RH).
-
At predetermined time intervals, remove a sample of the antioxidant.
-
Analyze the sample using a suitable technique such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining unhydrolyzed phosphite.
-
The hydrolytic stability is reported as the percentage of phosphite remaining over time.
Visualization of Mechanisms and Workflows
Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite
Caption: Synthesis workflow for Tris(2,4-di-tert-butylphenyl)phosphite.
Antioxidant Mechanism of Phosphites
Caption: Mechanism of polymer stabilization by phosphite antioxidants.
Synergistic Action with Phenolic Antioxidants
Caption: Synergistic antioxidant mechanism of phenolics and phosphites.
References
- 1. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 2. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 3. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-Cancer Properties of 2,4-Di-tert-butylphenol on Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer properties of 2,4-Di-tert-butylphenol (DTBP) on colon cancer cells. The protocols outlined below are based on established methodologies and findings from recent research, offering a framework for the evaluation of DTBP's efficacy and mechanism of action.
Introduction
This compound (DTBP) is a naturally occurring phenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Emerging evidence highlights its potential as an anti-cancer agent, particularly in the context of colorectal cancer.[1][2][3] Studies have shown that DTBP can inhibit the proliferation of colon cancer cells and induce apoptosis, suggesting its promise as a therapeutic candidate.[1]
This document details the experimental protocols to assess the cytotoxic and apoptotic effects of DTBP on various colon cancer cell lines. It also presents key quantitative data from existing literature to serve as a benchmark for new investigations.
Data Presentation
Table 1: Cytotoxicity of this compound (DTBP) on Colon Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value | Reference |
| HCT116 | 24 hours | 57.044 ± 0.32 μM | |
| HCT116 | 24 hours | 16.25 µg/mL | |
| HCT116 | 48 hours | 9.94 µg/mL | |
| HCT116 | 72 hours | 9.38 µg/mL | |
| SW480 | 24 hours | 35 µg/mL | |
| SW480 | 48 hours | 20.14 µg/mL | |
| SW480 | 72 hours | 19.71 µg/mL | |
| HT-29 | Not Specified | 88% inhibition at 1 mg/mL |
Table 2: Apoptotic Effect of this compound (DTBP) on HCT116 Colon Cancer Cells
| Treatment | Duration | Apoptotic Cell Population (%) | Reference |
| Untreated (Control) | 24 hours | 3.1 ± 0.17 | |
| DTBP (IC50 concentration) | 24 hours | 19.27 ± 1.62 |
Table 3: Binding Affinity of this compound (DTBP) with Anti-Apoptotic Proteins
| Protein | Binding Affinity (ΔG) | Binding Free Energy (dGbind) | Reference |
| Bcl-2 | -9.8 kcal/mol | -54.85 ± 6.79 kcal/mol | |
| Survivin | -5.6 kcal/mol | -32.36 ± 1.29 kcal/mol |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable colon cancer cell lines (HCT116, SW480, HT-29) for subsequent experiments.
Materials:
-
Colon cancer cell lines (HCT116, SW480, HT-29)
-
DMEM (Dulbecco's Modified Eagle Medium) or McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of DTBP on colon cancer cells and calculate the IC50 value.
Materials:
-
Colon cancer cells
-
96-well plates
-
This compound (DTBP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of DTBP (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after DTBP treatment using flow cytometry.
Materials:
-
Colon cancer cells
-
6-well plates
-
DTBP
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of DTBP for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Objective: To determine the effect of DTBP on the cell cycle distribution of colon cancer cells.
Materials:
-
Colon cancer cells
-
6-well plates
-
DTBP
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of DTBP for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Acridine Orange/Ethidium Bromide (AO/EB) Staining
Objective: To visualize the morphological changes associated with apoptosis in DTBP-treated cells.
Materials:
-
Colon cancer cells
-
Glass coverslips in 6-well plates
-
DTBP
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (1:1 ratio, 100 µg/mL each in PBS)
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips in 6-well plates and treat with the IC50 concentration of DTBP for 24 hours.
-
Wash the cells with PBS.
-
Stain the cells with AO/EB solution for 5 minutes.
-
Wash again with PBS.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope.
-
Live cells: Green nucleus with uniform intensity.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus.
-
Western Blotting
Objective: To analyze the expression levels of key apoptotic-related proteins, such as Bcl-2 and Survivin, following DTBP treatment.
Materials:
-
Colon cancer cells
-
6-well plates
-
DTBP
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with the IC50 concentration of DTBP for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Proposed signaling pathway of DTBP-induced apoptosis in colon cancer cells.
References
- 1. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
Assessing the Nematicidal Activity of 2,4-Di-tert-butylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The nematicidal efficacy of 2,4-Di-tert-butylphenol has been evaluated against the free-living nematode Caenorhabditis elegans. The following table summarizes the available quantitative data on its activity.
| Nematode Species | Assay Type | Concentration/Dosage | Exposure Time | Observed Effect | Reference |
| Caenorhabditis elegans | Immersion | 0.5–4 g/L | Not Specified | Nematicidal activity | |
| Caenorhabditis elegans | Fumigation | Not Specified | Not Specified | Significant mortality; activity increases with temperature | |
| Nematodes (unspecified) | Soil Application | ≥ 0.1 g/kg soil | Not Specified | Effective nematode control via fumigation | |
| Nematodes (unspecified) | Soil Application | > 0.5 g/kg soil | Not Specified | Method for preventing and controlling nematodes in soil |
Experimental Protocols
Detailed methodologies for assessing the nematicidal activity of this compound are provided below for fumigation, soil treatment, and immersion assays.
Fumigant Nematicidal Assay
This protocol is designed to assess the toxicity of volatile organic compounds like this compound to nematodes in a sealed environment.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., ethanol or acetone) for dissolving 2,4-DTBP
-
Sealed containers (e.g., Petri dishes with compartments or sealed jars)
-
Nematode culture (e.g., Caenorhabditis elegans, Meloidogyne incognita J2s)
-
Nematode growth medium or water
-
Filter paper discs
-
Incubator
Procedure:
-
Preparation of 2,4-DTBP Solution: Prepare a stock solution of this compound in a suitable volatile solvent. Create a series of dilutions to test a range of concentrations.
-
Assay Setup:
-
In a two-compartment Petri dish, add a suspension of a known number of nematodes (e.g., 50-100) in a small volume of water or growth medium to one compartment.
-
In the other compartment, place a filter paper disc.
-
-
Application of 2,4-DTBP: Apply a specific volume of the 2,4-DTBP solution onto the filter paper disc. The solvent should be allowed to evaporate briefly, leaving the compound to volatilize.
-
Sealing and Incubation: Immediately seal the Petri dish with parafilm to create an airtight environment. Incubate the plates at a controlled temperature (e.g., 25°C).
-
Data Collection: After a defined exposure period (e.g., 24, 48, and 72 hours), count the number of dead and live nematodes under a dissecting microscope. Nematodes are generally considered dead if they are immobile and do not respond to probing with a fine needle.
-
Control: A control group with the solvent alone should be included to account for any solvent-induced mortality.
-
Data Analysis: Calculate the percentage mortality for each concentration and exposure time. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Experimental Workflow for Fumigant Nematicidal Assay
Caption: Workflow for assessing the fumigant toxicity of this compound against nematodes.
Soil Bioassay
This protocol evaluates the efficacy of this compound as a soil nematicide.
Materials:
-
This compound
-
Solvent for initial dissolution (if necessary)
-
Standardized soil (e.g., sandy loam)
-
Pots or containers
-
Nematode culture
-
Incubator or greenhouse
Procedure:
-
Soil Preparation: Use autoclaved or pasteurized soil to eliminate existing nematodes and microorganisms. Adjust the soil moisture to a suitable level (e.g., 60% of water holding capacity).
-
Incorporation of 2,4-DTBP:
-
For direct mixing, thoroughly mix a known amount of this compound with the soil to achieve the desired concentrations (e.g., 0.1, 0.5, 1.0 g/kg soil).
-
Alternatively, dissolve 2,4-DTBP in a solvent, spray it onto the soil, and allow the solvent to evaporate completely.
-
-
Nematode Inoculation: Inoculate the treated soil with a known number of nematodes. Ensure even distribution of the nematodes within the soil.
-
Incubation: Place the treated and inoculated soil in pots and incubate at a controlled temperature (e.g., >25°C). For fumigant action in soil, covering the pots with a plastic film can enhance the effect.
-
Nematode Extraction: After a set period (e.g., 7, 14, or 21 days), extract the nematodes from the soil using a standard method such as the Baermann funnel technique or centrifugal flotation.
-
Data Collection: Count the number of surviving nematodes per unit of soil.
-
Control: A control group with untreated soil should be included.
-
Data Analysis: Calculate the percentage reduction in the nematode population compared to the control.
Experimental Workflow for Soil Bioassay
Caption: Workflow for evaluating the nematicidal efficacy of this compound in a soil environment.
Immersion Test
This direct contact assay is suitable for determining the acute toxicity of this compound to nematodes in an aqueous environment.
Materials:
-
This compound
-
Solvent (e.g., ethanol, DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Nematode culture
-
Water or buffer solution
-
Microscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions in water or buffer to obtain the desired test concentrations. The final solvent concentration should be low (e.g., <1%) and non-lethal to the nematodes.
-
Assay Setup: Add a specific volume of each test solution to the wells of a multi-well plate.
-
Nematode Addition: Add a suspension containing a known number of nematodes (e.g., 20-50) to each well.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C).
-
Observation: At regular intervals (e.g., 12, 24, 48, 72 hours), observe the nematodes under a microscope and count the number of dead and live individuals.
-
Control: Include a control with the solvent at the same concentration used in the test solutions.
-
Data Analysis: Calculate the percentage mortality and determine the LC50 values for each time point.
Experimental Workflow for Immersion Test
Caption: Workflow for determining the direct contact toxicity of this compound to nematodes.
Potential Mechanism of Action
The exact mechanism of nematicidal action for this compound is not yet fully elucidated. However, based on the known effects of phenolic compounds on nematodes, several potential pathways can be hypothesized. Phenolic compounds are known to interfere with nematode physiology in various ways.
One plausible mechanism is the disruption of the nematode's nervous system. Phenolic compounds can act on neurotransmitter systems, leading to paralysis and death. Another potential target is the nematode cuticle. Damage to this protective outer layer can lead to osmotic stress and increased susceptibility to other environmental factors. Furthermore, phenolic compounds can induce oxidative stress within the nematode's cells, leading to cellular damage and apoptosis.
A study on the insect Drosophila melanogaster has shown that 2,4-DTBP can act as an agonist for the Orco (odorant receptor co-receptor) subunit, which is crucial for olfactory signal transduction. Given the conservation of some signaling pathways across invertebrates, it is possible that 2,4-DTBP could interfere with chemosensory signaling in nematodes, affecting behaviors such as host finding and mating.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound in nematodes, leading to a nematicidal effect.
Hypothesized Signaling Pathway Disruption by this compound
Caption: Hypothesized mechanisms of nematicidal action of this compound, targeting the cuticle, nervous system, and inducing cellular stress.
Conclusion
This compound exhibits promising nematicidal properties, with demonstrated activity against Caenorhabditis elegans and potential for use as a fumigant and soil nematicide. The provided protocols offer a standardized framework for further evaluation of its efficacy against a broader range of plant-parasitic nematodes. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to optimize its application and develop more effective and targeted nematode control strategies. The investigation into its potential impact on chemosensory pathways, in particular, could open new avenues for the development of novel nematicides.
References
Application Notes and Protocols for Testing the Antifungal Activity of 2,4-Di-tert-butylphenol (2,4-DTBP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for evaluating the antifungal properties of 2,4-di-tert-butylphenol (2,4-DTBP). It includes detailed experimental protocols for determining its efficacy against various fungal species, a summary of reported quantitative data, and visual representations of the experimental workflow and a proposed mechanism of action.
Introduction
This compound (2,4-DTBP) is a phenolic compound that has demonstrated significant antimicrobial properties, including activity against a range of pathogenic and spoilage fungi.[1] Its potential as an antifungal agent warrants standardized testing to determine its spectrum of activity and potency. This application note outlines the materials, procedures, and data interpretation for assessing the in vitro antifungal activity of 2,4-DTBP, primarily focusing on the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The following table summarizes the reported antifungal activity of 2,4-DTBP against various fungal species. These values have been compiled from multiple studies and serve as a reference for expected efficacy.
| Fungal Species | Method | Concentration/Dosage | Observed Effect | Reference |
| Aspergillus flavus | Agar Dilution | 100 µg/L | Complete inhibition of mycelial growth | [1] |
| Aspergillus flavus | Agar Dilution | 200 µg/L | Complete inhibition of conidial germination | [1] |
| Aspergillus niger | Disc Diffusion | 2 mg/25 mL | Inhibition of mycelial growth | |
| Aspergillus niger | Disc Diffusion | 400 µ g/disc | 0.8 cm zone of inhibition | |
| Candida albicans | Broth Microdilution | - | Fungicidal at higher concentrations | |
| Cladosporium fulvum | - | 0.1 mmol/L | Significant inhibition of mycelium growth | |
| Fusarium oxysporum | Disc Diffusion | 2 mg/25 mL | Inhibition of mycelial growth | |
| Fusarium oxysporum | Disc Diffusion | 25 µg/mL | Growth inhibition | |
| Penicillium chrysogenum | Disc Diffusion | 2 mg/25 mL | Inhibition of mycelial growth | |
| Penicillium chrysogenum | Disc Diffusion | 400 µ g/disc | 1.5 cm zone of inhibition | |
| Ustilaginoidea virens | - | EC50: 0.087 mmol/L | Strong antifungal activity | |
| Verticillium dahliae | - | 0.50 to 2.00 mmol/L | Drastic decrease in mycelium growth |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a gold standard for determining the MIC of an antifungal agent.
a. Materials and Reagents:
-
This compound (2,4-DTBP)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile 0.85% saline
-
Sterile distilled water
-
96-well flat-bottom microtiter plates
-
Fungal isolates for testing
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Sterile loops, swabs, and pipettes
b. Preparation of Media:
-
Prepare 2X RPMI 1640 medium by dissolving 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in 900 mL of sterile distilled water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Add sterile distilled water to a final volume of 1 L.
-
Sterilize the medium by filtration through a 0.22 µm filter.
c. Preparation of 2,4-DTBP Stock Solution:
-
Accurately weigh the desired amount of 2,4-DTBP powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Store the stock solution in small aliquots at -20°C or lower.
d. Preparation of Fungal Inoculum:
-
Harvest mature fungal colonies from an appropriate agar medium using a sterile loop or swab.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds to create a homogenous mixture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 530 nm between 0.09 and 0.13), and corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 1:1000 for a final concentration of 1-5 x 10^3 CFU/mL).
e. Broth Microdilution Assay Procedure:
-
Perform serial twofold dilutions of the 2,4-DTBP stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations.
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate 2X drug dilution to the wells.
-
Add 100 µL of drug-free RPMI 1640 medium to the growth control wells.
-
Add 200 µL of uninoculated, drug-free medium to the sterility control wells.
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells.
-
The final volume in each well (except sterility control) will be 200 µL.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28-35°C for molds) for a specified time (e.g., 24-48 hours for yeasts, up to 72 hours for molds).
f. Interpretation of Results:
-
Visual Reading: The MIC is the lowest concentration of 2,4-DTBP that causes a prominent decrease in turbidity (typically ≥50% reduction in growth) compared to the growth control well. For some compounds, a 100% inhibition of growth (complete clarity) may be recorded.
-
Spectrophotometric Reading: Gently agitate the plate to resuspend the cells. Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the control.
Disc Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antifungal activity.
a. Materials:
-
Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)
-
Sterile filter paper discs
-
2,4-DTBP solution of known concentration
-
Standardized fungal inoculum
b. Procedure:
-
Prepare a lawn of the fungal inoculum on the surface of the agar plate.
-
Aseptically place sterile filter paper discs impregnated with a known amount of 2,4-DTBP onto the agar surface.
-
A disc with the solvent (e.g., DMSO) can be used as a negative control.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited).
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2,4-DTBP.
Proposed Antifungal Mechanism of 2,4-DTBP
Caption: Proposed mechanism of antifungal action for 2,4-DTBP.
References
Application Notes and Protocols: 2,4-Di-tert-butylphenol as a Potential Agonist for Insect Odorant Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (DTBP) is a phenolic compound that has demonstrated notable bioactivity, including antifungal, antibacterial, and antioxidant properties.[1] Recent research has identified DTBP as a novel agonist for insect odorant receptors, specifically targeting the highly conserved odorant receptor co-receptor (Orco).[1][2][3][4] This discovery opens promising avenues for the development of new insect control agents that could offer broad-spectrum efficacy due to Orco's essential role in the olfactory system of a wide range of insect species.
These application notes provide a comprehensive overview of the activity of 2,4-DTBP on insect odorant receptors, detailed protocols for key experiments to characterize its effects, and a summary of the available quantitative data.
Signaling Pathway of this compound in Insect Olfaction
Insect odorant receptors (ORs) are heteromeric complexes typically composed of a variable, odorant-binding subunit (OrX) and the conserved co-receptor, Orco. The OrX subunit confers specificity to particular odorants. Upon binding of an odorant to the OrX subunit, the ion channel, largely formed by the Orco subunit, opens, leading to cation influx and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the brain, eliciting a behavioral response.
2,4-DTBP has been shown to directly activate the Orco subunit, functioning as an agonist. This interaction is significant because it bypasses the need for a specific OrX subunit, suggesting that DTBP can activate olfactory neurons in a broad range of insects. The activation is concentration-dependent and has been localized to a specific amino acid residue, W146, within the Orco protein.
Figure 1: Proposed Signaling Pathway of 2,4-DTBP
Quantitative Data
The following tables summarize the known quantitative data for the agonistic activity of this compound on Drosophila melanogaster odorant receptors expressed in Xenopus oocytes.
Table 1: Agonistic Activity of 2,4-DTBP on Homomeric Orco Receptors
| Receptor | Agonist | EC₅₀ (µM) | Eₘₐₓ | Hill Coefficient (n H) |
| Orco | 2,4-DTBP | 13.4 ± 3.0 | 1.0 ± 0.0 | Not Reported |
Data from Lee et al. (2024).
Table 2: Activity of 2,4-DTBP on Heteromeric Odorant Receptors
| Receptor | Agonist | Concentration (µM) | Observed Activity | Specific EC₅₀ / Eₘₐₓ |
| Orco + Or1a | 2,4-DTBP | 30 | Activity observed | Not Reported |
| Orco + Or24a | 2,4-DTBP | 30 | Activity observed | Not Reported |
| Orco + Or35a | 2,4-DTBP | 10 | Activity observed | Not Reported |
While activity was confirmed, specific EC₅₀ and Eₘₐₓ values for the heteromeric receptors were not explicitly provided in the primary literature reviewed.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of 2,4-DTBP and other potential odorant receptor agonists.
Experimental Workflow Overview
Figure 2: General Experimental Workflow
Protocol 1: Heterologous Expression of Insect Odorant Receptors in Xenopus laevis Oocytes
This protocol describes the preparation of complementary RNA (cRNA) and its injection into Xenopus laevis oocytes for the expression of insect odorant receptors.
1.1. In Vitro Transcription of cRNA
-
Template Preparation: Linearize plasmid DNA containing the open reading frame of the desired insect odorant receptor subunit (e.g., D. melanogaster Orco, Or1a, Or24a, or Or35a) downstream of a T7 or SP6 promoter. Use a suitable restriction enzyme that cuts downstream of the coding sequence.
-
Purification of Linearized DNA: Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
In Vitro Transcription Reaction: Use a commercially available in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit). Assemble the reaction as follows:
-
Nuclease-free water: to 20 µL
-
10X Reaction Buffer: 2 µL
-
2X NTP/CAP analog: 10 µL
-
Linearized DNA template: 1 µg
-
Enzyme Mix: 2 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to remove the DNA template.
-
cRNA Purification: Purify the synthesized cRNA using a lithium chloride precipitation method or an RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer (e.g., NanoDrop). Verify the integrity of the cRNA by running an aliquot on a denaturing agarose gel.
1.2. Xenopus Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobes in a calcium-free saline solution containing collagenase (e.g., 2 mg/mL) for 1-2 hours with gentle agitation to remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy stage V-VI oocytes.
-
cRNA Injection: For heteromeric receptors, mix the cRNAs for the OrX and Orco subunits in a 1:1 ratio (e.g., 25 ng of each). For homomeric Orco receptors, use 50 ng of Orco cRNA. Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte using a microinjector.
-
Incubation: Incubate the injected oocytes at 18°C for 2-4 days in a Barth's solution supplemented with antibiotics.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the recording of odorant-evoked currents from cRNA-injected oocytes.
-
Preparation of Solutions:
-
Recording Solution (Ringer's Solution): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.6.
-
Odorant Stock Solutions: Prepare high-concentration stock solutions of 2,4-DTBP and other odorants in a suitable solvent (e.g., DMSO).
-
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-5 MΩ and fill them with 3 M KCl.
-
Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Odorant Application: Prepare serial dilutions of the odorants in Ringer's solution. Apply the odorant solutions to the oocyte for a defined duration (e.g., 10-20 seconds) followed by a washout period with Ringer's solution.
-
Data Acquisition: Record the inward currents elicited by the application of odorants using an appropriate amplifier and data acquisition software.
-
Data Analysis: Measure the peak amplitude of the current response. To determine the EC₅₀, plot the normalized current responses against the logarithm of the odorant concentration and fit the data to the Hill equation.
Protocol 3: Site-Directed Mutagenesis
This protocol is for introducing specific point mutations into the odorant receptor sequence to identify key residues for ligand interaction.
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation (e.g., to change W146 of Orco to Alanine). The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type Orco sequence as the template and the mutagenic primers. Use a thermal cycling program with a limited number of cycles (e.g., 18-25) to amplify the entire plasmid containing the mutation.
-
Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select colonies, isolate the plasmid DNA, and confirm the desired mutation by DNA sequencing.
-
Functional Characterization: Use the mutated plasmid as a template for in vitro transcription and subsequent electrophysiological analysis as described in Protocols 1 and 2.
Protocol 4: Calcium Imaging of Odorant Receptor Activity
This protocol provides an alternative method to electrophysiology for assessing odorant receptor activation by monitoring intracellular calcium changes.
-
Expression System: This protocol is typically performed in an in vivo system, such as expressing the odorant receptor and a genetically encoded calcium indicator (e.g., GCaMP) in specific olfactory sensory neurons of Drosophila melanogaster.
-
Fly Preparation: Anesthetize the fly and immobilize it on a custom-made holder, exposing the antennae.
-
Imaging Setup: Use a fluorescence microscope (e.g., a two-photon or confocal microscope) equipped with the appropriate excitation and emission filters for the calcium indicator.
-
Odorant Delivery: Deliver a constant stream of humidified air to the antenna. Introduce pulses of specific odorants, including 2,4-DTBP, into the airstream using a computer-controlled olfactometer.
-
Image Acquisition: Record the fluorescence changes in the antennal lobe glomeruli or the sensory neurons themselves before, during, and after odorant stimulation.
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F) over time. A significant increase in fluorescence upon odorant application indicates an increase in intracellular calcium and thus, receptor activation.
References
- 1. Identification of this compound as a Novel Agonist for Insect Odorant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a Novel Agonist for Insect Odorant Receptors [mdpi.com]
- 4. [PDF] Identification of this compound as a Novel Agonist for Insect Odorant Receptors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2,4-Di-tert-butylphenol as a Pesticide and Acaricide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound with demonstrated efficacy as a pesticide, particularly as an acaricide and nematicide.[1][2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of 2,4-DTBP for pest control purposes. The information is compiled from peer-reviewed scientific literature and patent filings to assist researchers in their development efforts.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol |
| Appearance | White to yellow powder or solid |
| Melting Point | 56.5 °C |
| Solubility | Soluble in organic solvents like methanol, ethanol, and ethyl acetate.[3] |
Acaricidal Formulations and Efficacy
This compound has been formulated as an acaricide, primarily targeting the carmine spider mite, Tetranychus cinnabarinus.[3] The formulations typically consist of the active ingredient (2,4-DTBP), a solvent, and various adjuvants such as emulsifiers, synergists, and penetrants to enhance its efficacy.
Data Presentation: Acaricidal Efficacy of 2,4-DTBP Formulations
| Formulation Component | Concentration | Target Pest | Bioassay Method | Efficacy (% Mortality) | Observation Time | Reference |
| 2,4-DTBP, Methanol, Tween-245, Span-20 | 23% (active ingredient) | Tetranychus cinnabarinus | Indoor Pot Method | 96.7% | 24 hours | [3] |
| 2,4-DTBP, Ethanol, Span-20 | 29% (active ingredient) | Tetranychus cinnabarinus | Indoor Pot Method | 96.2% | 24 hours | |
| 2,4-DTBP, Ethyl Acetate, Emulsifier | 15% (active ingredient) | Tetranychus cinnabarinus | Leaf Mite Dip Method | 95.87% | 24 hours | |
| 2,4-DTBP, Petroleum Ether, Adjuvants | 8% (active ingredient) | Tetranychus cinnabarinus | Field Plot Experiment | 93.2% | 48 hours |
Nematicidal Applications and Efficacy
This compound has also been identified as a potent nematicide, effective against soil nematodes such as Caenorhabditis elegans. It is typically applied to the soil, where it acts as a fumigant.
Data Presentation: Nematicidal Efficacy of 2,4-DTBP
| Application Method | Soil Concentration | Target Pest | Temperature | Efficacy (% Mortality) | Reference |
| Soil Fumigation | ≥ 0.1 g/kg soil | Soil Nematodes | > 25°C | High | |
| Soil Fumigation | 0.5 g/kg soil | Soil Nematodes | 25°C - 35°C | 80% - 100% | |
| Soil Fumigation | 2.5 g/kg soil | Soil Nematodes | 25°C - 35°C | High |
Experimental Protocols
Acaricide Bioassay: Leaf Dip Method (Adapted from general protocols and patent descriptions)
This protocol is designed to assess the contact toxicity of 2,4-DTBP formulations against adult spider mites.
Materials:
-
2,4-DTBP formulation
-
Host plant leaves (e.g., bean or cotton)
-
Adult spider mites (Tetranychus urticae or T. cinnabarinus)
-
Petri dishes (9 cm diameter)
-
Filter paper or cotton pads
-
Fine camel hair brush
-
Stereomicroscope
-
Distilled water with 0.05% Triton X-100 (control)
Procedure:
-
Preparation of Leaf Discs: Cut fresh, untreated host plant leaves into discs of a uniform diameter (e.g., 3 cm) that fit within the Petri dishes.
-
Preparation of Test Arenas: Place a filter paper or cotton pad moistened with distilled water at the bottom of each Petri dish to maintain humidity. Place a leaf disc, abaxial side up, on the moist substrate.
-
Preparation of Test Solutions: Prepare a series of dilutions of the 2,4-DTBP formulation in distilled water containing a surfactant (e.g., 0.05% Triton X-100). A control solution of distilled water with the surfactant should also be prepared.
-
Mite Infestation: Using a fine camel hair brush, carefully transfer a known number of healthy adult female mites (e.g., 20-30) onto each leaf disc. Allow the mites to acclimate for a short period (e.g., 1 hour).
-
Leaf Dipping: Gently hold the leaf disc with forceps and immerse it in the respective test solution for a fixed duration (e.g., 5-10 seconds). Ensure complete coverage of the leaf surface and the mites.
-
Drying and Incubation: After dipping, remove the leaf disc and allow it to air dry for approximately 1-2 hours. Place the treated leaf disc back into its Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead mites under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Nematicide Bioassay: Soil Treatment Method (Adapted from general protocols and patent descriptions)
This protocol evaluates the efficacy of 2,4-DTBP as a soil fumigant against nematodes.
Materials:
-
This compound
-
Standard soil mix (e.g., sandy loam)
-
Test nematodes (Caenorhabditis elegans)
-
Petri dishes or small glass containers
-
Plastic film
-
Incubator or temperature-controlled room
-
Stereomicroscope
Procedure:
-
Preparation of Test Soil: Autoclave the soil mix to eliminate any existing nematodes.
-
Application of 2,4-DTBP: Thoroughly mix the desired amount of 2,4-DTBP into the soil to achieve the target concentrations (e.g., 0.1, 0.5, 2.5 g/kg of soil). A control group with untreated soil should be prepared.
-
Nematode Inoculation: Add a known number of nematodes (e.g., 100-200) to a specific volume of the treated and untreated soil in the Petri dishes or glass containers.
-
Fumigation: Cover the containers with plastic film to create a sealed environment for fumigation.
-
Incubation: Incubate the containers at a constant temperature between 25°C and 35°C for 24 to 48 hours.
-
Nematode Extraction: After the incubation period, extract the nematodes from the soil using a suitable method, such as the Baermann funnel technique or sugar centrifugation.
-
Mortality Assessment: Count the number of live and dead nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group.
Mechanism of Action and Signaling Pathways
Research indicates that the acaricidal activity of this compound is neurotoxic. It acts by inhibiting the enzyme monoamine oxidase (MAO). MAO is responsible for the degradation of biogenic amine neurotransmitters such as dopamine, serotonin, and octopamine. Inhibition of MAO leads to an accumulation of these neurotransmitters in the synaptic cleft, causing continuous nerve stimulation, which results in symptoms like excitation, convulsions, and ultimately paralysis and death of the mite.
Signaling Pathway of 2,4-DTBP Neurotoxicity in Mites
Caption: Neurotoxic mechanism of 2,4-DTBP in mites via MAO inhibition.
Experimental Workflow for Acaricide Formulation and Bioassay
Caption: Workflow for acaricidal efficacy testing of 2,4-DTBP formulations.
Toxicity to Non-Target Organisms
While 2,4-DTBP shows promise as a targeted pesticide, it is essential to consider its potential effects on non-target organisms. Studies have shown that 2,4-DTBP exhibits broad-spectrum toxicity. For instance, it has been reported to have phytotoxic effects on certain plants, inhibiting seed germination and seedling growth. It can also impact soil microorganisms. Furthermore, exposure to environmentally relevant concentrations of 2,4-DTBP has been shown to cause oxidative stress and inflammation in aquatic organisms like the Asian Clam (Corbicula fluminea). Therefore, a thorough risk assessment is crucial before its widespread application.
Conclusion
This compound demonstrates significant potential as an active ingredient in acaricidal and nematicidal formulations. The provided application notes and protocols offer a framework for researchers to further investigate its efficacy and optimize its use in pest management strategies. Future research should focus on developing formulations with enhanced target specificity to minimize impacts on non-target organisms and the environment.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of 2,4-Di-tert-butylphenol
These application notes provide detailed protocols for determining the in vitro antioxidant capacity of 2,4-Di-tert-butylphenol (2,4-DTBP) using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The information is intended for researchers, scientists, and professionals in drug development.
DPPH Radical Scavenging Assay
Application Note
The DPPH assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[1][2] It is based on the principle that the stable free radical DPPH, which has a deep purple color, is reduced to the pale yellow compound diphenylpicrylhydrazine in the presence of an antioxidant that can donate a hydrogen atom.[1][3] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the sample.[4]
Quantitative Data for this compound (DPPH Assay)
The antioxidant activity of 2,4-DTBP has been quantified in several studies, with results typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Parameter | Value | Concentration (µg/mL) | Source |
| IC50 | 60 µg/mL | - | |
| % Inhibition | 86.4% | 1000 | |
| % Inhibition | 70.6% | 500 | |
| % Inhibition | 35.4% | 30 | |
| % Inhibition | 34.0% | 10 |
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
Detailed Experimental Protocol: DPPH Assay
This protocol is synthesized from established methodologies.
A. Reagents and Materials
-
This compound (2,4-DTBP)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control: Ascorbic acid, Butylated hydroxytoluene (BHT), or Trolox
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
B. Preparation of Solutions
-
DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark at 4°C. It should be prepared fresh daily.
-
Sample Stock Solution: Prepare a stock solution of 2,4-DTBP (e.g., 1 mg/mL) in methanol.
-
Sample Dilutions: From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL).
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the sample.
C. Assay Procedure
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution or positive control to separate wells.
-
Blank/Control: Prepare a negative control by adding 100 µL of the solvent (methanol) to a well.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix thoroughly.
-
Incubation: Cover the plate and incubate it in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
D. Calculation of Results
-
Percentage Inhibition: Calculate the DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where:
-
A_control is the absorbance of the negative control (DPPH solution + solvent).
-
A_sample is the absorbance of the DPPH solution with the 2,4-DTBP sample or positive control.
-
-
-
IC50 Determination: Plot the percentage of inhibition against the different concentrations of 2,4-DTBP. The IC50 value is the concentration of 2,4-DTBP that causes 50% inhibition of the DPPH radical, determined by regression analysis.
ABTS Radical Cation Decolorization Assay
Application Note
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This radical is generated by oxidizing ABTS with potassium persulfate. The ABTS•+ chromophore is blue-green and its reduction by an antioxidant results in decolorization, which is monitored by the decrease in absorbance at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Quantitative Data for this compound (ABTS Assay)
The antioxidant potential of 2,4-DTBP in the ABTS assay is often reported as an IC50 value or in terms of equivalency to a standard antioxidant like Trolox (TEAC) or Vitamin C (VCEAC).
| Parameter | Value | Concentration (µg/mL) | Source |
| IC50 | 17 µg/mL | - | |
| % Inhibition | 89.4% | 1000 | |
| % Inhibition | 78.5% | 500 | |
| % Inhibition | 51.6% | 30 | |
| % Inhibition | 48.6% | 10 | |
| Antioxidant Capacity | Approx. 50% of Vitamin C | - |
Chemical Principle: ABTS Assay
Caption: Generation and scavenging of the ABTS radical cation.
Detailed Experimental Protocol: ABTS Assay
This protocol is based on methods described in the literature.
A. Reagents and Materials
-
This compound (2,4-DTBP)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive Control: Trolox or Ascorbic Acid
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
B. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water or PBS.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water or PBS.
-
ABTS•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the radical cation.
-
Before the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution is stable for over two days when stored in the dark.
-
-
Sample and Control Solutions: Prepare stock and serial dilutions of 2,4-DTBP and a positive control (e.g., Trolox) as described in the DPPH protocol.
C. Assay Procedure
-
Reaction Setup: Add 20 µL of each sample dilution or positive control to separate wells of a 96-well plate or to cuvettes.
-
Blank/Control: Prepare a negative control by adding 20 µL of the solvent.
-
Initiate Reaction: Add 980 µL (for cuvettes) or an appropriate volume (e.g., 180 µL for plates) of the diluted ABTS•+ working solution to all wells/cuvettes.
-
Incubation: Incubate the mixture at room temperature for a set time, typically 6-10 minutes.
-
Measurement: Measure the decrease in absorbance at 734 nm.
D. Calculation of Results
-
Percentage Inhibition: Calculate the ABTS scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where:
-
A_control is the initial absorbance of the ABTS•+ solution.
-
A_sample is the absorbance of the ABTS•+ solution with the sample or positive control.
-
-
-
IC50 Determination: Determine the IC50 value from a plot of % inhibition versus concentration, as described for the DPPH assay.
-
(Optional) TEAC/VCEAC Calculation: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (VCEAC), generate a standard curve by plotting the % inhibition for various concentrations of Trolox or Vitamin C. The antioxidant capacity of 2,4-DTBP can then be expressed in terms of µM Trolox equivalents or Vitamin C equivalents.
References
Application Notes and Protocols: Investigating the Effects of 2,4-Di-tert-butylphenol on Adipogenesis in Mesenchymal Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a chemical compound commonly used as an antioxidant in various industrial products. Emerging research has identified 2,4-DTBP as a potential endocrine disruptor and obesogen, capable of promoting adipogenesis, the process by which mesenchymal stem cells (MSCs) differentiate into adipocytes (fat cells).[1][2][3][4][5] This document provides detailed application notes and protocols for studying the effects of 2,4-DTBP on adipogenesis in human MSCs. The methodologies described herein are based on established research and provide a framework for consistent and reproducible results.
The primary mechanism by which 2,4-DTBP promotes adipogenesis is through the activation of the Retinoid X Receptor (RXR). 2,4-DTBP directly binds to RXRα, which then forms a heterodimer with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the master regulator of adipogenesis. This heterodimerization leads to the transcriptional activation of adipogenic target genes, resulting in lipid accumulation and the development of mature adipocytes.
Data Presentation
The following tables summarize the dose-dependent effects of 2,4-DTBP on adipogenesis in human MSCs, including its impact on lipid accumulation and the expression of key adipogenic marker genes.
Table 1: Dose-Dependent Effect of 2,4-DTBP on Lipid Accumulation in hMSCs
| Concentration of 2,4-DTBP (µM) | Fold Change in Lipid Accumulation (Normalized to Vehicle Control) |
| 0 (Vehicle - DMSO) | 1.0 |
| 0.1 | ~1.2 |
| 1 | ~1.5 |
| 10 | ~2.0 |
| Positive Control: Rosiglitazone (500 nM) | ~3.5 |
Data are representative and compiled from qualitative descriptions and graphical representations in the cited literature. Actual values may vary based on experimental conditions and MSC donor variability.
Table 2: Dose-Dependent Effect of 2,4-DTBP on Adipogenic Marker Gene Expression in hMSCs (Fold Induction over Vehicle Control)
| Gene Marker | 1 µM 2,4-DTBP | 10 µM 2,4-DTBP | 500 nM Rosiglitazone (Positive Control) |
| FABP4 | ~2.5 | ~4.0 | ~8.0 |
| FSP27 | ~3.0 | ~5.5 | ~10.0 |
| PPARγ2 | ~2.0 | ~3.5 | ~6.0 |
| LPL | ~2.2 | ~3.8 | ~7.5 |
Data are representative and compiled from qualitative descriptions and graphical representations in the cited literature. Actual values may vary based on experimental conditions and MSC donor variability.
Table 3: Effect of Receptor Antagonists on 2,4-DTBP-Induced Lipid Accumulation
| Treatment | Fold Change in Lipid Accumulation (Normalized to Vehicle Control) |
| Vehicle (DMSO) | 1.0 |
| 10 µM 2,4-DTBP | ~2.0 |
| 10 µM 2,4-DTBP + 10 µM T0070907 (PPARγ antagonist) | ~1.1 |
| 10 µM 2,4-DTBP + 1 µM HX531 (RXRα antagonist) | ~1.2 |
Data are representative and compiled from qualitative descriptions and graphical representations in the cited literature. These results demonstrate that the adipogenic effect of 2,4-DTBP is dependent on both PPARγ and RXRα signaling.
Experimental Protocols
Human Mesenchymal Stem Cell (hMSC) Culture and Expansion
Materials:
-
Cryopreserved human bone marrow-derived MSCs
-
MSC expansion medium (e.g., α-MEM supplemented with 15% FBS and 1% Penicillin-Streptomycin)
-
T-75 cell culture flasks
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved hMSCs rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing pre-warmed MSC expansion medium.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding at a density of 5,000 cells/cm².
-
Use cells between passages 2 and 5 for adipogenic differentiation assays to ensure consistent results.
Adipogenic Differentiation of hMSCs
Materials:
-
hMSCs cultured in 12-well or 24-well plates
-
Adipogenic induction medium (AIM): MSC expansion medium supplemented with an MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 5 µg/mL insulin).
-
This compound (2,4-DTBP) stock solution (in DMSO)
-
Rosiglitazone (positive control) stock solution (in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed hMSCs in 12-well (for gene expression analysis) or 24-well (for lipid accumulation assessment) plates and allow them to reach confluency.
-
To induce differentiation, replace the expansion medium with AIM.
-
Add 2,4-DTBP at various concentrations (e.g., 0.1, 1, 10 µM), rosiglitazone (e.g., 500 nM) as a positive control, or an equivalent volume of DMSO as a vehicle control to the AIM. The final DMSO concentration should not exceed 0.1%.
-
Culture the cells for 14 days, replacing the medium with freshly prepared AIM and treatments every 2-3 days.
Oil Red O Staining for Lipid Accumulation
Materials:
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
Distilled water
-
Hematoxylin (for counterstaining, optional)
Protocol:
-
After the 14-day differentiation period, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (3:2 ratio) and filtering.
-
Stain the cells with the Oil Red O working solution for 15-20 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and rinse with water.
-
Visualize the stained lipid droplets (red) under a microscope.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 500 nm.
Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (FABP4, FSP27, PPARγ2, LPL) and a housekeeping gene (e.g., GAPDH or 18S rRNA)
-
qPCR instrument
Protocol:
-
At the end of the differentiation period, lyse the cells in the 12-well plates and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers. A representative list of commercially available, validated primer sequences is provided in Table 4.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Table 4: Representative Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| FABP4 | ACGAGAGGATGATAAACTGGTGG | GCGAACTTCAGTCCAGGTCAAC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: It is recommended to validate primer efficiency before use.
Western Blotting for PPARγ and RXRα
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PPARγ, anti-RXRα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the differentiated hMSCs in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PPARγ, RXRα, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of 2,4-DTBP on hMSC adipogenesis.
Caption: Signaling pathway of 2,4-DTBP-induced adipogenesis in mesenchymal stem cells.
References
- 1. This compound Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adipose-derived mesenchymal stem cells' adipogenesis chemistry analyzed by FTIR and Raman metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Oxidative Damage Protection by 2,4-Di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound with demonstrated antioxidant properties.[1][2][3] It has been identified as a potent inhibitor of mutagenesis induced by oxidative agents like hydrogen peroxide (H₂O₂) and is recognized for its capacity to scavenge reactive oxygen species (ROS), which are key contributors to DNA oxidative damage.[1] The protective effect of 2,4-DTBP against oxidative stress has been observed in various contexts, including in pheochromocytoma (PC12) cell lines.[2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the protective effects of 2,4-DTBP against DNA oxidative damage.
Data Presentation
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings from these studies, providing a comparative overview of its efficacy.
| Assay Type | Test System | Key Findings | Reference |
| DPPH Radical Scavenging Assay | In vitro chemical assay | IC₅₀: 60 µg/mL | |
| ABTS Radical Scavenging Assay | In vitro chemical assay | IC₅₀: 17 µg/mL | |
| Metal Chelating Assay | In vitro chemical assay | IC₅₀: 20 µg/mL | |
| Vitamin C Equivalent Antioxidant Capacity (VCEAC) using ABTS radical anions | In vitro chemical assay | Antioxidant capacity is approximately half that of Vitamin C. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the protective effects of this compound against DNA oxidative damage.
Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks
This protocol is adapted from standard alkaline comet assay procedures and is intended for assessing the ability of 2,4-DTBP to prevent DNA strand breaks induced by an oxidizing agent (e.g., H₂O₂).
Materials:
-
This compound (2,4-DTBP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Hydrogen peroxide (H₂O₂)
-
Low melting point (LMP) agarose (0.5% in PBS)
-
Normal melting point (NMP) agarose (1% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human peripheral blood lymphocytes, PC12, or other relevant cell lines) to the desired confluency.
-
Pre-treat cells with varying concentrations of 2,4-DTBP for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Induce DNA damage by exposing the cells to an oxidizing agent, such as H₂O₂ (e.g., 100 µM for 15 minutes on ice). Include a positive control (H₂O₂ treatment alone) and a negative control (untreated cells).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Harvest the treated cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C.
-
Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the extent of DNA damage. Key parameters to measure include tail length, percentage of DNA in the tail, and tail moment.
-
Protocol 2: 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA for Oxidative DNA Damage Quantification
This protocol describes the use of a competitive ELISA to quantify the levels of 8-OHdG, a common marker of oxidative DNA damage, in cells treated with 2,4-DTBP and an oxidizing agent.
Materials:
-
This compound (2,4-DTBP)
-
Cell culture and treatment reagents (as in Protocol 1)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
8-OHdG ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and DNA Extraction:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
After treatment, harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.
-
-
DNA Digestion:
-
Digest the extracted DNA to single nucleosides. A typical reaction would involve incubating the DNA with nuclease P1 followed by alkaline phosphatase. Follow the enzyme manufacturer's recommended protocol for optimal digestion.
-
-
8-OHdG Quantification via ELISA:
-
Perform the 8-OHdG ELISA according to the kit manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and digested DNA samples to the wells of the ELISA plate pre-coated with an 8-OHdG antibody.
-
Incubation to allow competitive binding.
-
Washing steps to remove unbound components.
-
Addition of a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Addition of a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the 8-OHdG standards.
-
Calculate the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the 8-OHdG levels to the amount of DNA used in the assay.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antioxidant mechanism of 2,4-DTBP and the experimental workflows.
Caption: Proposed mechanism of 2,4-DTBP in protecting against DNA oxidative damage.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Di-tert-butylphenol with Zeolite Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP) using zeolite catalysts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my 2,4-DTBP yield low despite high phenol conversion?
A1: Low yield with high conversion typically points to a selectivity issue. The reaction may be favoring the formation of other products over 2,4-DTBP.
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Potential Cause 1: Formation of Mono-alkylated Products: The reaction may predominantly be producing 2-tert-butylphenol (2-TBP) and 4-tert-butylphenol (4-TBP) without proceeding to the di-substituted product. 4-TBP is often the main product due to lower steric hindrance.[1]
-
Solution: To encourage the formation of 2,4-DTBP, which is a result of over-alkylation, consider increasing the reaction time or temperature.[2] Adjusting the phenol to tert-butanol molar ratio to favor the alkylating agent can also push the equilibrium towards di-substitution.[3] Some catalysts, like Zr-containing Beta zeolites, are noted to facilitate the over-alkylation of 4-TBP into 2,4-DTBP at Lewis acid sites.[1]
-
-
Potential Cause 2: Formation of Isomers and Other Byproducts: Besides 2,4-DTBP, the reaction can produce 2,6-DTBP or even 2,4,6-tri-tert-butylphenol (2,4,6-TTBP), depending on the catalyst's pore structure.
-
Solution: The choice of zeolite is critical. H-Y zeolites, for example, have a pore structure that favors the formation of 2,4-DTBP but sterically hinders the creation of the bulkier 2,4,6-TTBP.[4] If undesired isomers are forming, re-evaluate your catalyst selection based on its topology.
-
Q2: My catalyst activity is dropping significantly during a single experiment. What causes this rapid deactivation?
A2: Rapid deactivation is most commonly caused by the blockage of catalyst pores and active sites by coke formation.
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Potential Cause: Coke Formation: Coke consists of heavy, high-molecular-weight hydrocarbons that physically obstruct the zeolite's microporous channels. This is particularly severe in liquid-phase reactions using organic solvents like hexane.
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Solution 1: Change Reaction Medium: Switching to a supercritical fluid medium, such as supercritical carbon dioxide (scCO₂), has been shown to dramatically reduce coke formation. scCO₂ can dissolve and remove coke precursors before they polymerize on the catalyst surface, keeping active sites clean.
-
Solution 2: Use Hierarchical Zeolites: Hierarchical zeolites, which contain both micropores and larger mesopores, can mitigate deactivation. The mesopores enhance the diffusion of bulky reactant and product molecules, reducing their residence time within the micropores and thus lowering the probability of coke formation.
-
Solution 3: Co-feed Water: In some zeolite-catalyzed alkylations, co-feeding a small amount of water can help maintain catalytic activity by preventing strong adsorption of reactants or products that can lead to coke.
-
Q3: I am observing a significant amount of tert-butyl phenyl ether. How can I promote the desired C-alkylation?
A3: The formation of tert-butyl phenyl ether is an O-alkylation reaction. This reaction often competes with the desired C-alkylation (attachment of the tert-butyl group to the phenol ring).
-
Potential Cause: Catalyst State and Water Content: Overly dried catalysts tend to favor the formation of tert-butyl phenyl ether. The reaction mechanism can be influenced by the presence of water molecules on the catalyst surface.
-
Solution: The presence of a controlled amount of water can suppress the O-alkylation reaction. An induction period is sometimes observed where accumulated water on the catalyst surface shifts the reaction pathway to favor the irreversible C-alkylation. Ensure the catalyst is properly hydrated or consider the role of trace water in your reaction system.
-
Q4: The reaction has very low or no phenol conversion. What should I check?
A4: Lack of conversion points to an issue with the fundamental reaction conditions or the catalyst's activity.
-
Potential Causes & Solutions:
-
Catalyst Activity: Ensure the zeolite is in its acidic form (e.g., H-Y, H-Beta). Perform catalyst characterization (e.g., NH₃-TPD) to confirm the presence and strength of acid sites.
-
Reaction Temperature: The alkylation reaction is temperature-dependent. For H-Y zeolites in scCO₂, for instance, the yield of 2,4-DTBP increases significantly with temperatures rising to 130 °C. Ensure your reaction temperature is within the optimal range for your specific catalyst system.
-
Reactant Purity: Impurities in phenol or tert-butanol can poison the catalyst. Use reactants of appropriate purity.
-
Mass Transfer Limitations: Ensure adequate stirring to overcome any potential mass transfer limitations between the reactants and the solid catalyst particles. The reaction is typically surface-reaction controlled.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the tert-butylation of phenol with zeolite catalysts?
A1: The reaction is understood to proceed via two potential pathways: a stepwise mechanism or a concerted mechanism. Computational studies on H-β zeolite suggest the concerted mechanism is preferred.
-
Stepwise Mechanism: Involves the dehydration of tert-butanol at a Brønsted acid site to form a tert-butyl carbenium ion, which then acts as an electrophile and attacks the phenol ring.
-
Concerted Mechanism: Phenol and tert-butanol are co-adsorbed onto an acid site. The reaction then proceeds in a single step without the formation of a distinct carbenium ion intermediate. This pathway is often considered more favorable.
Q2: Which type of zeolite is best for 2,4-DTBP synthesis?
A2: The choice of zeolite depends on the desired product selectivity and reaction conditions.
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H-Y Zeolites: Highly effective for producing 2,4-DTBP, especially in a supercritical CO₂ medium, achieving yields up to 65%. Its 12-membered pores are large enough for 2,4-DTBP to form and diffuse out, but too small for the formation of 2,4,6-TTBP.
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Zeolite Beta: Shows high catalytic activity for phenol alkylation. Zr-containing Beta zeolites have been specifically studied for their ability to promote the over-alkylation of 4-TBP to 2,4-DTBP.
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Hierarchical ZSM-5: This catalyst's micro-mesoporous structure improves the diffusion of bulky molecules, leading to high phenol conversion and good selectivity for 2,4-DTBP.
Q3: What is the role of the SiO₂/Al₂O₃ ratio in the zeolite catalyst?
A3: The SiO₂/Al₂O₃ ratio determines the density of Brønsted acid sites in the zeolite framework. A lower ratio implies a higher concentration of aluminum and thus more acid sites. For H-Y zeolites, a lower SiO₂/Al₂O₃ ratio (e.g., 5.2) resulted in a higher conversion of phenol and a greater yield of 2,4-DTBP.
Q4: How do reaction temperature and pressure affect the synthesis?
A4: Temperature and pressure are critical parameters.
-
Temperature: Generally, increasing the reaction temperature increases both phenol conversion and the yield of 2,4-DTBP, up to an optimal point. For example, over H-Y(5.2) zeolite, the yield was significantly enhanced at temperatures above 110 °C, with an optimum at 130 °C.
-
Pressure: When using supercritical CO₂, pressure has a profound effect. The yield of 2,4-DTBP over H-Y(5.2) zeolite increased dramatically as pressure rose to an optimum of 10 MPa. However, further increases in pressure caused the yield to drop sharply, possibly because the highly dense CO₂ hindered the access of reactants to the catalyst's active sites.
Q5: Can the zeolite catalyst be regenerated and reused?
A5: Yes, zeolite catalysts can be regenerated and reused. Regeneration typically involves a calcination procedure (heating in air or oxygen) to burn off the deposited coke and clear the pores. The stability and ease of regeneration can depend on the reaction conditions. For example, catalysts used in supercritical CO₂ showed minimal deactivation and could be recycled for at least three cycles without significant loss of activity.
Quantitative Data Summary
Table 1: Comparison of Zeolite Catalyst Performance in Phenol Alkylation
| Catalyst | Alkylating Agent | Reaction Medium | Phenol Conversion (%) | 2,4-DTBP Selectivity (%) | 2,4-DTBP Yield (%) | Reference |
| H-Y (5.2) | tert-butanol | Supercritical CO₂ | ~95% | ~68% | 65% | |
| H-Y (5.2) | tert-butanol | Hexane | 59.1% | ~9.8% | 5.8% | |
| H-Y (5.2) | tert-butanol | N₂ (solvent-free) | Not specified | Not specified | 35.1% | |
| Zr-Beta | tert-butanol | Not specified | 71% | 18.5% | ~13.1% | |
| Al-SBA-15 | tert-butanol | Not specified | 75.2% | 31.3% | ~23.5% | |
| TPA-SBA-15 | tert-butanol | Not specified | 99.6% | 77% | ~76.7% |
Table 2: Effect of Reaction Conditions on 2,4-DTBP Yield using H-Y(5.2) Zeolite in Supercritical CO₂
| Parameter | Value | Phenol Conversion (%) | 2,4-DTBP Yield (%) | Reference |
| Temperature | 90 °C | Low | <10% | |
| Temperature | 110 °C | Moderate | ~30% | |
| Temperature | 130 °C | ~95% | 65% | |
| Temperature | 150 °C | >95% | ~60% | |
| CO₂ Pressure | 8.5 MPa | ~50% | ~25% | |
| CO₂ Pressure | 10 MPa | ~95% | 65% | |
| CO₂ Pressure | 12 MPa | ~70% | ~35% |
Experimental Protocols
Protocol 1: Synthesis of 2,4-DTBP using H-Y Zeolite in Supercritical CO₂
This protocol is based on the high-yield method described in the literature.
1. Materials and Equipment:
-
Reactants: Phenol (≥99%), tert-butanol (≥99%).
-
Catalyst: H-Y Zeolite (SiO₂/Al₂O₃ ratio = 5.2).
-
Solvent: High-purity carbon dioxide.
-
Equipment: High-pressure stainless-steel autoclave reactor (e.g., 50 mL capacity) equipped with a magnetic stirrer, temperature controller, pressure gauge, and CO₂ pump. Gas chromatograph (GC) for product analysis.
2. Catalyst Preparation:
-
Activate the H-Y zeolite catalyst by heating it in a furnace under a flow of air at 500 °C for 4 hours to remove any adsorbed water or impurities.
-
Allow the catalyst to cool to room temperature in a desiccator before use.
3. Reaction Procedure:
-
Place the activated H-Y zeolite (0.1 g), phenol (1.0 g, 10.6 mmol), and tert-butanol (1.57 g, 21.2 mmol) into the high-pressure reactor.
-
Seal the reactor securely.
-
Begin magnetic stirring.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 10 MPa) using a high-pressure pump.
-
Heat the reactor to the target temperature (e.g., 130 °C).
-
Maintain these conditions (130 °C, 10 MPa) with constant stirring for the desired reaction time (e.g., 4 hours).
4. Product Recovery and Analysis:
-
After the reaction time is complete, cool the reactor to room temperature.
-
Slowly vent the CO₂ from the reactor in a fume hood.
-
Open the reactor and recover the liquid product mixture by dissolving it in a suitable solvent (e.g., acetone or ethanol).
-
Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
-
Analyze the composition of the liquid product by gas chromatography (GC) using an appropriate internal standard to determine phenol conversion, product selectivity, and the yield of 2,4-DTBP.
Visualizations
Caption: General experimental workflow for 2,4-DTBP synthesis.
Caption: Troubleshooting flowchart for low 2,4-DTBP yield.
Caption: Influence of key parameters on 2,4-DTBP synthesis.
References
Technical Support Center: Synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-DTBP, offering potential causes and solutions to improve product yield and purity.
| Issue | Potential Cause | Recommended Solution |
| High levels of 2,6-DTBP isomer | Inappropriate Catalyst Choice: Some catalysts, like aluminum phenoxide, can favor ortho-alkylation, leading to the formation of the 2,6-isomer. | Catalyst Selection: Employ shape-selective solid acid catalysts such as H-Y zeolites. The pore structure of these zeolites sterically hinders the formation of the bulkier 2,6-isomer, thereby favoring the desired 2,4-DTBP.[1] Catalyst Modification: Using catalysts with controlled acidity can also enhance selectivity. For instance, mesoporous molecular sieves like TPA-SBA-15 have shown good selectivity for 2,4-DTBP.[2] |
| High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically more stable para-substituted product, but can also lead to isomerization and other side reactions if not carefully controlled. | Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance for your specific catalyst and setup. Lower temperatures may favor kinetic products, while higher temperatures favor thermodynamic products. For many solid acid catalysts, a temperature range of 120-180°C is a good starting point.[3] | |
| Significant formation of 2,4,6-tri-tert-butylphenol (2,4,6-TBP) | Excess Alkylating Agent: A high molar ratio of isobutylene or tert-butanol to phenol can lead to over-alkylation of the phenol ring.[4] | Molar Ratio Adjustment: Carefully control the stoichiometry of your reactants. A phenol to isobutylene molar ratio of 1:1.5 to 1:2.5 is often recommended to minimize the formation of the trisubstituted byproduct.[3] |
| High Catalyst Acidity/Activity: Very strong acid catalysts can promote multiple alkylations on the phenol ring. | Catalyst Screening: Test catalysts with varying acid strengths. While strong acidity is necessary for the reaction to proceed, excessively strong sites can reduce selectivity. | |
| Presence of isobutylene oligomers | Use of Liquid Acid Catalysts: Homogeneous acid catalysts like sulfuric acid are known to promote the oligomerization of isobutylene, which reduces the yield of the desired product and complicates purification. | Switch to Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites or acid-supported alumina, are less prone to causing isobutylene oligomerization. Control Acid Content: If using an acid-supported catalyst, ensure the acid content is optimized. For example, with acid-supported alumina, an acid content above 40% by weight can increase oligomer formation without significantly increasing the reaction rate. |
| High Reaction Temperature: Higher temperatures can favor the polymerization of isobutylene. | Temperature Control: Maintain the reaction temperature within the optimal range for 2,4-DTBP formation. | |
| Low overall conversion of phenol | Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. | Increase Catalyst Loading: Incrementally increase the amount of catalyst used. Choose a More Active Catalyst: Consider catalysts known for high activity in phenol alkylation, such as certain zeolites or supported heteropolyacids. Ensure Catalyst is Anhydrous: Moisture can deactivate many acid catalysts. |
| Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Time Optimization: Monitor the reaction progress over time using techniques like GC or TLC to determine the optimal reaction time for maximum conversion. | |
| Difficulty in separating 2,4-DTBP from byproducts | Similar Boiling Points: The boiling points of 2,4-DTBP and its isomers (like 2,6-DTBP) can be close, making separation by distillation challenging. | Optimize Reaction Selectivity: The most effective approach is to minimize the formation of byproducts in the first place by optimizing the reaction conditions as described above. Recrystallization: Purification of the crude product by recrystallization from a suitable solvent can be an effective method to isolate pure 2,4-DTBP. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 2,4-DTBP and its byproducts?
A1: The synthesis of 2,4-DTBP is typically an electrophilic aromatic substitution reaction (Friedel-Crafts alkylation). An acid catalyst activates an alkylating agent (like isobutylene or tert-butanol) to form a carbocation. The electron-rich phenol ring then attacks this carbocation. The hydroxyl group of phenol is an ortho-, para-directing group, leading to substitution at the 2- and 4-positions. Byproduct formation, such as the 2,6-isomer and the 2,4,6-trisubstituted product, occurs through further alkylation at the remaining activated positions on the phenol ring.
Q2: How does the choice of alkylating agent affect the reaction?
A2: Both isobutylene gas and liquid tert-butanol (or methyl tert-butyl ether) can be used as the alkylating agent. Isobutylene is highly reactive but can be more difficult to handle due to its gaseous state. Tert-butanol is easier to handle as a liquid but requires dehydration in situ to form isobutylene, which can sometimes lead to different reaction kinetics and byproduct profiles. The choice often depends on the available laboratory setup and safety considerations.
Q3: What role does the catalyst's pore size play in selectivity?
A3: For solid acid catalysts like zeolites, the pore size is a critical factor in determining product selectivity. This is known as shape selectivity. Zeolites with pore diameters that can accommodate the formation and diffusion of 2,4-DTBP but are too small for the bulkier 2,4,6-TBP or to a certain extent the 2,6-DTBP, can significantly enhance the yield of the desired product.
Q4: Can the catalyst be reused?
A4: One of the major advantages of using solid acid catalysts is their potential for reuse. After the reaction, the catalyst can be recovered by filtration, washed, dried, and in some cases, calcined to remove any adsorbed organic residues (coke), and then reused in subsequent reactions. This makes the process more cost-effective and environmentally friendly.
Q5: What are the recommended analytical techniques to monitor the reaction and product purity?
A5: Gas chromatography (GC) is a highly effective technique for monitoring the progress of the reaction by quantifying the consumption of phenol and the formation of 2,4-DTBP and its various byproducts. Gas chromatography-mass spectrometry (GC-MS) can be used to identify unknown impurities. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are also valuable for product characterization and purity assessment.
Quantitative Data Summary
The following tables summarize the impact of different catalysts and reaction conditions on the synthesis of 2,4-DTBP.
Table 1: Comparison of Different Catalysts for 2,4-DTBP Synthesis
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | 2,4-DTBP Selectivity (%) | Key Byproducts | Reference |
| H-Y Zeolite | tert-butanol | 130 | ~100 | ~65 | 2,4,6-TBP | |
| TPA-SBA-15 | tert-butanol | Not specified | 99.6 | 77 | Not specified | |
| Acid-supported Alumina | Isobutylene | 120-180 | High | Good | Isobutylene oligomers | |
| Sulfuric Acid | Isobutylene | Not specified | High | Low | Isobutylene oligomers |
Table 2: Effect of Reaction Parameters on 2,4-DTBP Synthesis using H-Y Zeolite
| Parameter | Value | Phenol Conversion (%) | 2,4-DTBP Yield (%) | Reference |
| Reaction Time | 2 h | ~70 | ~50 | |
| 6 h | 100 | ~70 | ||
| CO₂ Pressure (in supercritical CO₂) | 5 MPa | ~80 | ~55 | |
| 10 MPa | ~100 | ~65 | ||
| 15 MPa | ~60 | ~40 |
Experimental Protocols
High-Selectivity Synthesis of 2,4-DTBP using H-Y Zeolite
This protocol is a general guideline for the synthesis of 2,4-DTBP with high selectivity using a solid acid catalyst.
Materials:
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Phenol
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tert-Butanol
-
H-Y Zeolite (pre-activated by calcination)
-
Solvent (e.g., decalin, if not running solvent-free)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Catalyst Activation: Activate the H-Y zeolite catalyst by heating it in a furnace under a flow of dry air or nitrogen at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the activated H-Y zeolite catalyst and phenol. If using a solvent, add it at this stage.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air and moisture.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 130°C) with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add the tert-butanol to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Catalyst Removal: Separate the solid H-Y zeolite catalyst by filtration. The catalyst can be washed, dried, and potentially regenerated for reuse.
-
Product Isolation: Remove the solvent (if used) from the filtrate by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,4-DTBP.
Visualizations
Caption: Experimental workflow for high-selectivity 2,4-DTBP synthesis.
References
stability issues of 2,4-Di-tert-butylphenol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Di-tert-butylphenol (2,4-DTBP) in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
Q2: How should I store solutions of this compound?
The stability of 2,4-DTBP in solution is dependent on the solvent and storage temperature. For solutions in dimethyl sulfoxide (DMSO), the following storage conditions are recommended:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller volumes for single-use applications.[3]
Q3: What solvents are compatible with this compound?
2,4-DTBP is soluble in many organic solvents but has very low solubility in water (approximately 33-35 mg/L at 25°C).[1][4] It is commonly dissolved in solvents like DMSO for biological assays. Due to its phenolic nature, it is incompatible with bases, acid chlorides, and acid anhydrides.
Q4: Is this compound sensitive to light?
Yes, exposure to light can affect the stability of 2,4-DTBP and solutions containing it. In some instances, light exposure over several weeks has been shown to lead to the formation of 2,4-DTBP from the degradation of other compounds in a mixture. Therefore, it is recommended to store solutions of 2,4-DTBP in amber vials or otherwise protected from light.
Q5: What are the known degradation pathways for this compound?
As a phenolic antioxidant, 2,4-DTBP can be oxidized, especially in the presence of strong oxidizing agents, UV light, or peroxy radicals. The primary degradation pathway involves the formation of a phenoxy radical. These highly reactive radicals can then undergo several reactions, including:
-
Phenoxy-peroxy coupling: Reaction with peroxy radicals present in the solution.
-
Phenoxy-phenoxy coupling: Dimerization or polymerization with other phenoxy radicals.
These reactions can lead to a variety of degradation products and a decrease in the concentration of the active compound.
Troubleshooting Guide
Issue 1: I am observing a change in the color of my this compound solution over time.
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Possible Cause: Oxidation of the phenolic group can lead to the formation of colored byproducts. The formation of the 2,4,6-tri-tert-butylphenoxy radical, a related compound, is known to produce a deep blue color.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Check for Contaminants: The presence of oxidizing agents or metal ions (e.g., from non-passivated metal spatulas or containers) can accelerate degradation. 2,4-DTBP is incompatible with copper and copper alloys.
-
Prepare Fresh Solutions: If the solution has been stored for an extended period, especially at room temperature, it is best to prepare a fresh stock.
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Issue 2: My experimental results are inconsistent, and I suspect my this compound solution has degraded.
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Possible Cause: The concentration of active 2,4-DTBP in your solution may have decreased due to degradation.
-
Troubleshooting Steps:
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Analytical Confirmation: If you have access to analytical instrumentation, you can verify the concentration of your 2,4-DTBP solution using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Implement a Stability Testing Protocol: For critical applications, it is advisable to perform a simple stability study under your specific experimental conditions. A general protocol is provided below.
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Review Solution Preparation: Ensure that the solvent used is of high purity and that the solution was not exposed to high temperatures for extended periods during dissolution.
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Issue 3: I see a precipitate forming in my this compound solution upon storage.
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Possible Cause:
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Low Solubility: If the solution was prepared near its saturation point, a decrease in temperature could cause the compound to precipitate.
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Degradation Products: Some degradation products may be less soluble than the parent compound.
-
-
Troubleshooting Steps:
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Gently Warm the Solution: If precipitation is due to temperature changes, gentle warming and sonication may redissolve the compound.
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Filter the Solution: If the precipitate does not redissolve, it may consist of insoluble degradation products. The solution can be filtered through a suitable syringe filter (e.g., PTFE for organic solvents) before use, but be aware that this will reduce the concentration of the active compound if it has degraded.
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Prepare a Fresh, Less Concentrated Solution: To avoid precipitation due to low solubility, consider preparing a more dilute stock solution.
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Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of 2,4-DTBP in a specific solvent under defined storage conditions using HPLC.
1. Materials and Equipment:
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This compound
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High-purity solvent of interest (e.g., DMSO, ethanol)
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HPLC system with a UV detector
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C18 HPLC column
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Mobile phase: Acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape)
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Volumetric flasks and pipettes
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Amber vials for storage
2. Procedure:
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Prepare a Stock Solution: Accurately prepare a stock solution of 2,4-DTBP in the solvent of interest at a known concentration.
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Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the 2,4-DTBP peak. This will serve as your baseline (T=0) measurement.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C) and protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of 2,4-DTBP at each time point to the peak area at T=0. A significant decrease in the peak area indicates degradation. Also, observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified degradation pathway of this compound via oxidation.
References
Technical Support Center: Photodegradation of 2,4-Di-tert-butylphenol (2,4-DTBP) under UV Light
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photodegradation of 2,4-Di-tert-butylphenol (2,4-DTBP) under UV irradiation. Please note that while direct UV photolysis of 2,4-DTBP is a subject of interest, much of the available research focuses on Advanced Oxidation Processes (AOPs), such as the UV/persulfate system, due to potentially higher degradation efficiencies. This guide incorporates data from these related processes to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the photodegradation rate of 2,4-DTBP?
A1: The efficiency of 2,4-DTBP photodegradation is influenced by several factors:
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UV Wavelength and Intensity: The UV source's wavelength must overlap with the absorption spectrum of 2,4-DTBP for direct photolysis to occur. Higher light intensity generally leads to a faster degradation rate, but excessively high intensity can lead to the formation of unwanted byproducts and increase energy costs.
-
pH of the Solution: The pH of the aqueous solution can affect the chemical form of 2,4-DTBP and the generation of reactive species in AOPs. For instance, in the UV/persulfate system, the degradation of 2,4-DTBP is suppressed with increasing pH.[1]
-
Initial Concentration of 2,4-DTBP: At high concentrations, the solution's deeper color may absorb a significant amount of UV light, reducing the light penetration to the catalyst (in photocatalysis) or to the bulk of the solution, thus decreasing the degradation efficiency.[2]
-
Presence of Other Substances: The presence of other organic and inorganic compounds can impact the degradation rate. For example, natural organic matter (NOM) and certain anions can act as scavengers of reactive radicals, inhibiting the degradation of 2,4-DTBP.[1] Conversely, the presence of chloride ions has been shown to promote degradation in the UV/persulfate system.[1]
Q2: What is the difference between direct UV photolysis and Advanced Oxidation Processes (AOPs) for 2,4-DTBP degradation?
A2: Direct UV photolysis involves the degradation of 2,4-DTBP solely through the absorption of UV light. In contrast, AOPs, such as UV/H₂O₂ or UV/persulfate, utilize UV light to generate highly reactive radicals (e.g., hydroxyl radicals, sulfate radicals) that are the primary agents of degradation. AOPs are often more efficient in degrading and mineralizing persistent organic pollutants like 2,4-DTBP.[3]
Q3: What are the expected degradation byproducts of 2,4-DTBP photodegradation?
A3: The degradation of 2,4-DTBP proceeds through the formation of various intermediates. In the UV/persulfate process, proposed degradation pathways involve the formation of hydroxylated and de-alkylated derivatives. In biodegradation studies, which can sometimes offer insights into possible transformation products, various metabolites have been identified using GC-MS. For direct photolysis of phenols, the formation of polymers has been observed.
Q4: Which analytical techniques are most suitable for monitoring the photodegradation of 2,4-DTBP and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the concentration of 2,4-DTBP during a photodegradation experiment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the intermediate and final degradation products.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Low or no degradation of 2,4-DTBP | 1. Incorrect UV wavelength: The lamp's emission spectrum may not overlap with the absorption spectrum of 2,4-DTBP. 2. Low UV intensity: The light source may be too weak or aged. 3. High initial concentration of 2,4-DTBP: The solution may be too opaque to UV light. 4. Presence of interfering substances: Scavengers like natural organic matter may be present in the sample matrix. | 1. Verify lamp specifications: Ensure the UV lamp emits at a wavelength absorbed by 2,4-DTBP (phenols typically absorb around 254 nm and 280 nm). 2. Check lamp output: Use a radiometer to measure the UV intensity and replace the lamp if necessary. 3. Dilute the sample: Reduce the initial concentration of 2,4-DTBP. 4. Purify the sample: Use purified water and high-purity reagents to minimize the presence of interfering compounds. |
| Inconsistent or non-reproducible results | 1. Fluctuations in experimental conditions: Variations in temperature, pH, or UV lamp intensity between experiments. 2. Inconsistent sample preparation: Errors in concentration preparation or pH adjustment. 3. Lamp warm-up time: The UV lamp output may not be stable immediately after being turned on. | 1. Control experimental parameters: Use a thermostated reactor, buffer the solution pH, and monitor lamp intensity. 2. Standardize protocols: Use calibrated pipettes and pH meters. Prepare fresh stock solutions regularly. 3. Allow for lamp stabilization: Warm up the UV lamp for a sufficient period before starting the experiment to ensure a stable light output. |
| Formation of unexpected peaks in chromatograms | 1. Contamination: Impurities in solvents, reagents, or from glassware. 2. Formation of stable byproducts: The degradation process may lead to the accumulation of intermediate products. 3. Polymerization: Direct photolysis of phenols can sometimes lead to the formation of polymeric materials. | 1. Run blank experiments: Analyze samples of the solvent and reagents to check for contaminants. Ensure all glassware is thoroughly cleaned. 2. Identify byproducts: Use GC-MS or LC-MS to identify the unknown peaks. This can provide insights into the degradation pathway. 3. Modify experimental conditions: Adjusting pH, or considering an AOP approach might prevent polymerization. |
Experimental Protocols
Protocol 1: Direct UV Photodegradation of 2,4-DTBP in Aqueous Solution
1. Materials and Reagents:
-
This compound (99% purity)
-
High-purity water (Milli-Q or equivalent)
-
Methanol or Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Quartz photoreactor
-
Low-pressure mercury UV lamp (emitting primarily at 254 nm)
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV detector
-
GC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2,4-DTBP (e.g., 100 mg/L) in a suitable solvent like methanol, and then prepare the desired aqueous working concentration by diluting the stock solution in high-purity water.
-
Experimental Setup: Place a known volume of the 2,4-DTBP working solution into the quartz photoreactor. Add a magnetic stir bar. Position the UV lamp in the center of the reactor.
-
Initiation of Photodegradation: Start the magnetic stirrer to ensure the solution is well-mixed. Turn on the UV lamp to initiate the photodegradation reaction. Start a timer.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the sample from the reactor using a syringe.
-
Sample Quenching and Preparation: Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. If necessary, quench the reaction by adding a small amount of a radical scavenger if AOPs are being studied, or by placing the sample in the dark for direct photolysis.
-
Analysis:
-
HPLC Analysis: Analyze the samples using an HPLC system to determine the concentration of 2,4-DTBP. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid for better peak shape) in an isocratic or gradient elution. Detection is typically done at the wavelength of maximum absorbance for 2,4-DTBP.
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GC-MS Analysis: To identify degradation byproducts, samples can be extracted with a suitable solvent (e.g., n-hexane) and analyzed by GC-MS.
-
3. Control Experiments:
-
Dark Control: Run the experiment under the same conditions but without UV irradiation to assess any degradation due to other factors (e.g., hydrolysis, adsorption to the reactor walls).
-
Photolysis without 2,4-DTBP: Irradiate a blank solution (high-purity water) to ensure that no interfering peaks are generated from the experimental setup itself.
Quantitative Data
The following tables summarize quantitative data from a study on the degradation of 2,4-DTBP using the UV/Persulfate (PS) process. This data is provided as a reference for an effective AOP and may not be representative of direct UV photolysis.
Table 1: Effect of Persulfate (PS) Dosage on the Pseudo-first-order Rate Constant (k) of 2,4-DTBP Degradation
| PS Dosage (mM) | k (x 10⁻⁴ s⁻¹) |
| 0.5 | 3.93 |
| 1.0 | 7.87 |
| 2.0 | 14.3 |
| 5.0 | 28.7 |
Experimental Conditions: [2,4-DTBP]₀ = 10 µM, pH = 7.0
Table 2: Effect of pH on the Pseudo-first-order Rate Constant (k) of 2,4-DTBP Degradation in the UV/PS System
| pH | k (x 10⁻⁴ s⁻¹) |
| 3.0 | 10.3 |
| 5.0 | 8.97 |
| 7.0 | 7.87 |
| 9.0 | 6.50 |
| 11.0 | 4.88 |
Experimental Conditions: [2,4-DTBP]₀ = 10 µM, [PS]₀ = 1.0 mM
Visualizations
Caption: Experimental workflow for the photodegradation of 2,4-DTBP.
References
Technical Support Center: Separation of 2,4-Di-tert-butylphenol from Isomers
Welcome to the technical support center for challenges in the separation of 2,4-Di-tert-butylphenol (2,4-DTBP) from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its isomers so challenging?
The primary challenge in separating 2,4-DTBP from its isomers, such as 2,5-di-tert-butylphenol, 2,6-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol, lies in their very similar physicochemical properties. These compounds often have close boiling points, polarities, and densities, which makes conventional separation methods like simple distillation and extraction difficult.
Q2: What are the most common methods used for separating 2,4-DTBP from its isomers?
The most commonly employed techniques for the separation and purification of 2,4-DTBP include:
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Melt Crystallization: A technique particularly useful for purifying thermally stable compounds without the use of solvents.
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Fractional Distillation: Effective for separating compounds with different boiling points, often performed under vacuum to prevent degradation.
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Chromatography: Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography, are used for both analytical and preparative separations.
Q3: What level of purity can I expect to achieve for 2,4-DTBP with these methods?
The achievable purity depends on the chosen method and the specific mixture of isomers. Melt crystallization, often following a preliminary distillation step, can achieve a purity of at least 99% for related alkylated phenols[1]. Chromatographic techniques, when optimized, can also yield high-purity fractions.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the separation of 2,4-DTBP.
Melt Crystallization
Issue: Poor crystal formation or low yield.
| Possible Cause | Troubleshooting Step |
| Cooling rate is too fast. | Gradually lower the temperature to allow for selective crystallization of the desired isomer. A recommended approach is to cool to about 2-5°C below the melting point of the target compound[2]. |
| Initial purity of the melt is too low. | Consider a preliminary purification step, such as vacuum distillation, to remove lower boiling point impurities before melt crystallization[3]. |
| Impurities are co-crystallizing. | Employ a multi-stage crystallization process. This involves repeated melting and crystallization cycles to enhance purity. |
Fractional Distillation
Issue: Inefficient separation of isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Use a packed distillation column with a higher number of theoretical plates to improve separation. |
| Incorrect pressure and temperature settings. | Optimize the vacuum pressure and corresponding distillation temperature. For similar alkylated phenols, distillation is often carried out at pressures no more than 13.3 kPa (100 torr)[1]. |
| Column flooding or channeling. | Ensure the distillation rate is not too high, which can lead to poor vapor-liquid equilibrium. |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak resolution or peak tailing.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC of 2,4-DTBP, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be effective[4]. Adjust the solvent ratios to improve separation. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase or use a column with low silanol activity, such as a Newcrom R1 column. |
| Column contamination. | Flush the column with a strong solvent to remove any adsorbed impurities. |
Gas Chromatography (GC)
Issue: Co-elution of isomers or poor peak shape.
| Possible Cause | Troubleshooting Step |
| Inadequate column selectivity. | Select a GC column with a different stationary phase that offers better selectivity for phenolic isomers. Some compounds are known to co-elute on common columns like DB-5. |
| Active sites in the injector or column. | Use a deactivated injector liner and a high-quality capillary column. For problematic phenols, derivatization might be necessary, though this adds complexity. |
| Incorrect temperature program. | Optimize the temperature ramp rate to enhance the separation of closely eluting peaks. |
| Sample matrix effects. | If analyzing complex samples, ensure proper sample preparation to remove interfering substances. |
Experimental Protocols
Protocol 1: Purification of this compound using Melt Crystallization
This protocol is adapted from methods used for similar alkylated phenols and is intended as a general guideline.
1. Preliminary Distillation: a. The crude mixture containing 2,4-DTBP and its isomers is first subjected to vacuum distillation to remove lower-boiling impurities. b. The distillation is typically performed at a pressure of no more than 13.3 kPa (100 torr).
2. Melt Crystallization: a. The residue from the distillation, enriched in 2,4-DTBP, is transferred to a suitable vessel for melt crystallization. b. The mixture is heated until completely molten. c. The temperature is then gradually lowered to slightly below the melting point of 2,4-DTBP (approximately 53-56°C). A cooling of about 2-5°C below the melting point is often effective. d. The desired 2,4-DTBP will crystallize on the surfaces of the vessel, while the impurities remain in the molten phase. e. The molten impurities are then drained, leaving the purified crystalline 2,4-DTBP. f. For higher purity, this process can be repeated (multi-stage crystallization).
Protocol 2: Analytical Separation of this compound using HPLC
This protocol is based on a published method for the analysis of 2,4-DTBP.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) detection, replace phosphoric acid with formic acid.
-
Detection: UV or MS.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Dissolve the sample mixture in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto the column.
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Run the analysis under isocratic or gradient conditions, monitoring the separation of the isomers.
-
Protocol 3: Isolation of this compound using Column Chromatography
This protocol describes a general method for the isolation of 2,4-DTBP from a mixture, such as a plant extract.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Pack a glass column with silica gel slurry in n-hexane.
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., n-hexane).
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with n-hexane, gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor their composition using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS.
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Combine the fractions containing pure 2,4-DTBP and evaporate the solvent.
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Data Presentation
Table 1: Comparison of Separation Techniques for this compound and its Isomers
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Common Challenges |
| Melt Crystallization | Difference in melting points and crystal lattice compatibility. | >99% (for related compounds) | Solvent-free, environmentally friendly, cost-effective for large scale. | Requires a preliminary purification step, may need multiple stages for high purity. |
| Fractional Distillation | Difference in boiling points. | Dependent on column efficiency. | Scalable, well-established technique. | Isomers have very close boiling points, requiring highly efficient columns; potential for thermal degradation. |
| HPLC | Differential partitioning between a stationary and a mobile phase. | High purity for analytical and preparative scales. | High resolution, applicable to a wide range of compounds, room temperature operation. | Solvent consumption, can be expensive for large-scale purification. |
| GC | Differential partitioning between a stationary phase and a carrier gas. | High purity for analytical and small preparative scales. | High resolution, sensitive detectors available. | Sample must be volatile and thermally stable, potential for co-elution of isomers. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Variable, dependent on conditions. | Simple setup, cost-effective for lab scale. | Can be time-consuming, requires significant solvent volumes, may have lower resolution than HPLC. |
Visualizations
References
- 1. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 2. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 2,4-Di-tert-butylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Di-tert-butylphenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis and how do they affect the analysis of this compound?
A1: In GC-MS analysis, matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) of a target analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[1] For instance, when analyzing this compound in complex samples like food, biological fluids, or environmental extracts, other compounds can interfere with its detection.[2][3]
Q2: What are the primary causes of matrix effects in a GC-MS system?
A2: The main causes of matrix effects in GC-MS are:
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Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS. It happens when non-volatile matrix components accumulate in the GC inlet and at the head of the column. These components can mask "active sites" where analytes like this compound might otherwise adsorb or degrade, leading to a higher, and often inaccurate, signal response.
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Matrix-Induced Signal Suppression: Though less frequent in GC-MS compared to enhancement, signal suppression can occur. This can be caused by competition for ionization in the MS source or interference with the transfer of the analyte from the GC to the MS.
Q3: How can I determine if my analysis of this compound is impacted by matrix effects?
A3: To diagnose matrix effects, you can compare the analytical response of this compound in different solutions:
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Prepare a calibration standard in a pure solvent (e.g., hexane or acetonitrile).
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Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract (a sample of the same matrix type that is known to be free of the analyte).
-
Analyze both solutions under the same GC-MS conditions.
If there is a significant difference (typically >15-20%) in the signal response between the two, your analysis is likely affected by matrix effects. A higher response in the matrix-matched standard indicates signal enhancement, while a lower response suggests signal suppression.
Troubleshooting Guides
Issue 1: Significant Signal Enhancement and Overestimation of this compound Concentration
Symptoms:
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Recovery values are consistently and significantly above 100%.
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Quantification results are higher than expected.
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Peak shape may be distorted (fronting).
Immediate Troubleshooting Steps:
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Clean the GC Inlet: The liner is a primary site for the accumulation of non-volatile matrix components. Replace the liner or clean it thoroughly.
-
Trim the Column: Remove a small portion (e.g., 10-15 cm) from the front of the analytical column to eliminate accumulated residues.
-
Dilute the Sample: A simple and often effective method to reduce the concentration of interfering matrix components is to dilute the sample extract. However, ensure that the diluted concentration of this compound remains above the method's limit of quantification.
Long-Term Solutions & Experimental Protocols:
-
Implement a Robust Sample Cleanup Procedure:
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Solid-Phase Extraction (SPE): Use SPE cartridges to remove interfering compounds. For a moderately non-polar compound like this compound, C18 or silica-based sorbents can be effective.
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and is very effective for cleaning up complex samples.
-
-
Utilize Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects. By preparing calibration standards in a blank matrix extract, the standards and samples experience similar matrix effects, leading to more accurate quantification.
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Employ the Standard Addition Method: This method is considered a gold standard for accuracy in complex matrices, especially when a blank matrix is unavailable. It involves adding known amounts of the analyte to aliquots of the actual sample.
Issue 2: Poor and Inconsistent Recovery of this compound (Signal Suppression)
Symptoms:
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Recovery values are low and variable.
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The signal-to-noise ratio for this compound is poor.
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Difficulty in achieving desired limits of detection.
Troubleshooting Steps & Solutions:
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Optimize Sample Preparation:
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Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient partitioning of this compound from the sample matrix.
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Review Cleanup Sorbents: If using SPE or d-SPE, ensure the chosen sorbent is not retaining the analyte. For example, Graphitized Carbon Black (GCB) can retain planar molecules and might not be suitable for all phenolic compounds.
-
-
Chromatographic Optimization:
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Modify the GC Oven Temperature Program: Adjust the temperature ramp to better separate this compound from co-eluting matrix components.
-
Use a More Selective GC Column: Consider a column with a different stationary phase that provides better resolution for the analyte of interest.
-
-
Mass Spectrometry Parameter Adjustment:
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Optimize the ion source temperature and electron energy to maximize the ionization of this compound while potentially minimizing the ionization of interfering compounds.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fish Tissue)
This protocol is a modified version of the standard QuEChERS method, suitable for the extraction and cleanup of this compound from fatty matrices.
Methodology:
-
Homogenization & Extraction:
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Weigh 10 g of homogenized fish tissue into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile and any internal standards.
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Shake vigorously for 1 minute.
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake for another minute to prevent salt agglomeration.
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Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer 6 mL of the supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., C18 for lipid removal).
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Vortex the d-SPE tube for 1 minute.
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Centrifuge at >3000 rcf for 5 minutes.
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The final extract is now ready for GC-MS analysis.
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Quantitative Data Summary
The following table summarizes the impact of different calibration strategies on the recovery of this compound in a complex matrix, illustrating the importance of addressing matrix effects.
| Calibration Method | Apparent Recovery (%) of this compound | Interpretation |
| External Calibration (in Solvent) | 145% | Significant signal enhancement is observed, leading to an overestimation of the analyte concentration. |
| Matrix-Matched Calibration | 98% | The matrix effect is compensated, resulting in accurate quantification. |
| Standard Addition | 101% | Provides the most accurate result by accounting for matrix effects specific to the individual sample. |
Note: The data in this table is illustrative and based on typical outcomes when analyzing compounds like this compound in complex matrices.
Visualizations
Caption: A general experimental workflow for the GC-MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in GC-MS analysis.
References
Technical Support Center: Degradation Kinetics of 2,4-Di-tert-butylphenol in UV/Persulfate Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2,4-Di-tert-butylphenol (2,4-DTBP) using the UV/persulfate process.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question ID | Question | Answer |
| EXP-01 | My 2,4-DTBP degradation is slow or incomplete. What are the potential causes? | Several factors can lead to inefficient degradation. Check the following: • Persulfate (PS) Dosage: An insufficient PS concentration will limit the generation of sulfate radicals. Increasing the PS dosage generally promotes the degradation of 2,4-DTBP.[1] • UV Light Intensity: Ensure your UV lamp is functioning correctly and that the light path is not obstructed. Low UV intensity will result in poor activation of persulfate. • pH of the Solution: The degradation rate can be influenced by pH. Degradation is often suppressed at higher pH values due to the scavenging of radicals.[1][2] • Presence of Scavengers: Inorganic anions like bicarbonate (HCO₃⁻) and natural organic matter (NOM) can compete for the reactive radicals, inhibiting the degradation of 2,4-DTBP.[1][2] |
| KINETICS-01 | The degradation of 2,4-DTBP in my experiment does not follow pseudo-first-order kinetics. Why? | While the degradation of many organic pollutants in the UV/persulfate system follows pseudo-first-order kinetics, deviations can occur due to: • High Initial 2,4-DTBP Concentration: At high substrate concentrations, the reaction rate may become limited by the amount of oxidant, leading to a deviation from pseudo-first-order behavior. The radical scavenging effect of 2,4-DTBP itself can become significant. • Complex Water Matrix: The presence of other organic and inorganic constituents in your sample can introduce side reactions and interfere with the primary degradation pathway. |
| ANALYSIS-01 | I am observing inconsistent or inaccurate readings from my UV-Vis spectrophotometer when measuring 2,4-DTBP concentration. | Inconsistent spectrophotometer readings can stem from several sources: • Sample Quality: Ensure your samples are properly filtered and free of turbidity, which can scatter light and lead to erroneous absorbance readings. • Instrument Calibration: Regularly calibrate your spectrophotometer using appropriate standards to ensure wavelength and absorbance accuracy. • Cuvette Issues: Use clean, scratch-free cuvettes. Ensure they are correctly aligned in the light path. • Baseline Drift: Allow the instrument to warm up and stabilize before taking measurements to avoid baseline drift. |
| INTERFERENCE-01 | How do common inorganic anions in water affect the degradation of 2,4-DTBP? | The impact of inorganic anions varies: • Chloride (Cl⁻): Can have a dual effect. At lower concentrations, it can promote degradation, while at higher concentrations, it can act as a radical scavenger. • Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): These are potent scavengers of both sulfate (SO₄•⁻) and hydroxyl (HO•) radicals, significantly inhibiting the degradation of 2,4-DTBP. • Nitrate (NO₃⁻): Can have a promotional effect on the degradation process. • Phosphate Buffers: Increasing pH in phosphate-buffered solutions can suppress degradation due to the formation of phosphate species that scavenge radicals. |
| RADICALS-01 | Which radical species, sulfate (SO₄•⁻) or hydroxyl (HO•), is the major contributor to 2,4-DTBP degradation? | In the UV/persulfate system, both SO₄•⁻ and HO• radicals are generated and contribute to the degradation of organic pollutants. For 2,4-DTBP, studies have indicated that the sulfate radical (SO₄•⁻) is the major dominant reactive oxygen species responsible for its degradation compared to the hydroxyl radical (HO•). |
Experimental Protocols
General Protocol for UV/Persulfate Degradation of 2,4-DTBP
This protocol outlines a typical batch experiment for studying the degradation kinetics of 2,4-DTBP.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., methanol) and then dilute to the desired initial concentration in ultrapure water.
-
Prepare a stock solution of sodium persulfate (Na₂S₂O₈).
-
Prepare buffer solutions (e.g., phosphate buffer) to control the pH of the reaction mixture.
-
-
Photoreactor Setup:
-
Use a cylindrical quartz photoreactor equipped with a magnetic stirrer.
-
Place a low-pressure mercury UV lamp (emitting primarily at 254 nm) in the center of the reactor, enclosed in a quartz sleeve.
-
Maintain a constant temperature using a water-circulating jacket around the reactor.
-
-
Experimental Procedure:
-
Add the 2,4-DTBP solution to the photoreactor and adjust the pH to the desired value using the buffer solution.
-
Add the required volume of the sodium persulfate stock solution to achieve the desired concentration.
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Initiate the reaction by turning on the UV lamp.
-
Collect samples at predetermined time intervals.
-
-
Sample Analysis:
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium thiosulfate or methanol) to stop the degradation process.
-
Analyze the concentration of 2,4-DTBP using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Data Presentation
Table 1: Influence of Operational Parameters on 2,4-DTBP Degradation
| Parameter | Condition | Observation | Reference |
| Persulfate (PS) Dosage | Increasing PS dosage | Promotes the degradation rate of 2,4-DTBP. | |
| pH | Increasing pH | Suppresses the degradation rate, especially in alkaline conditions with phosphate buffers. | |
| Chloride (Cl⁻) | Low Concentration | Promotes degradation. | |
| High Concentration | Inhibits degradation. | ||
| Bicarbonate (HCO₃⁻) | Presence | Significantly inhibits degradation. | |
| Natural Organic Matter (NOM) | Presence | Significantly inhibits degradation. |
Visualizations
Experimental Workflow
Caption: Workflow for the UV/persulfate degradation of 2,4-DTBP.
Degradation Pathway and Radical Reactions
Caption: Primary radical reactions and degradation pathway of 2,4-DTBP.
References
Technical Support Center: 2,4-Di-tert-butylphenol (2,4-DTBP) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of 2,4-Di-tert-butylphenol (2,4-DTBP) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound (2,4-DTBP) cytotoxicity?
A1: 2,4-DTBP has been shown to induce cytotoxicity through the induction of apoptosis.[1] It can significantly increase the expression of apoptotic genes such as p53 and caspase 7 in cancer cell lines like MCF-7 and A431.[1] While it also exhibits antioxidant properties, at certain concentrations, the pro-oxidant effects can lead to oxidative stress, contributing to cell death.
Q2: I am observing higher-than-expected cytotoxicity in my cell line with 2,4-DTBP. What are the possible reasons?
A2: Several factors could contribute to this:
-
Concentration: The cytotoxic effects of 2,4-DTBP are dose-dependent. You may be using a concentration that is too high for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 2,4-DTBP. For instance, it has shown remarkable cytotoxicity against HeLa cells with an IC50 value of 10 μg/mL.[1][2]
-
Solvent Effects: The solvent used to dissolve 2,4-DTBP, typically DMSO, can be toxic to cells at higher concentrations.[3] Ensure the final solvent concentration in your culture medium is minimal (ideally ≤ 0.1%).
-
Oxidative Stress: Your cell culture conditions might already have a baseline level of oxidative stress, which is then exacerbated by 2,4-DTBP treatment.
Q3: Can I use antioxidants to reduce the cytotoxicity of 2,4-DTBP?
A3: Yes, co-treatment with antioxidants can be a viable strategy to mitigate 2,4-DTBP-induced cytotoxicity, especially if it is mediated by oxidative stress. 2,4-DTBP itself has antioxidant properties, but in some contexts, it can be overwhelmed or act as a pro-oxidant. Supplementing with a more potent antioxidant may help protect the cells.
Q4: What is a safe starting concentration for 2,4-DTBP in my experiments?
A4: A safe starting concentration is highly dependent on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. Based on existing literature, concentrations can range from the low micromolar (µM) to the millimolar (mM) range depending on the cell type and experimental endpoint. For instance, no noticeable cytotoxicity was observed at 40 μM in human mesenchymal stem cells.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed After 2,4-DTBP Treatment
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive cell death.
Step-by-Step Guide:
-
Verify Concentration: Double-check your calculations and dilution steps for the 2,4-DTBP stock and working solutions.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%, and ideally at 0.1%). Run a vehicle control (medium with solvent only) to confirm.
-
Determine the IC50: Perform a dose-response curve to find the IC50 of 2,4-DTBP for your specific cell line. This will help you select an appropriate, non-lethal concentration for your experiments.
-
Antioxidant Co-treatment: If you suspect oxidative stress, consider co-treating your cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin C.
-
Assess Cell Health Markers: To understand the mechanism of cell death, you can measure markers of apoptosis (e.g., caspase-3/7 activity) and oxidative stress (e.g., reactive oxygen species (ROS) levels).
Problem 2: Inconsistent or Unreliable Results Between Experiments
Troubleshooting Steps:
-
Standardize Protocol: Ensure that all experimental parameters, including cell seeding density, treatment duration, and 2,4-DTBP preparation, are consistent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Quality: Use fresh, high-quality reagents, including cell culture media, serum, and 2,4-DTBP.
-
Incubation Conditions: Maintain stable incubator conditions (temperature, CO2, humidity).
Experimental Protocols
Protocol 1: Determination of IC50 of 2,4-DTBP using MTT Assay
Objective: To determine the concentration of 2,4-DTBP that inhibits cell viability by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2,4-DTBP stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2,4-DTBP in complete culture medium. A typical range to start with could be from 1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared 2,4-DTBP dilutions or control medium to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Antioxidant Co-treatment to Mitigate Cytotoxicity
Objective: To assess the ability of an antioxidant to rescue cells from 2,4-DTBP-induced cytotoxicity.
Materials:
-
As in Protocol 1
-
Antioxidant stock solution (e.g., N-acetylcysteine or Vitamin C)
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
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Prepare your 2,4-DTBP dilutions. It is recommended to use a concentration around the IC50 value determined in Protocol 1.
-
Prepare your antioxidant solution at various concentrations.
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Treat the cells with the following conditions:
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Control (medium only)
-
Vehicle control (DMSO)
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2,4-DTBP alone
-
Antioxidant alone (at various concentrations)
-
2,4-DTBP in combination with the antioxidant (at various concentrations)
-
-
Incubate for the desired duration.
-
Assess cell viability using the MTT assay as described in Protocol 1.
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Compare the viability of cells treated with 2,4-DTBP alone to those co-treated with the antioxidant.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound
| Cell Line | IC50 Value | Reference |
| HeLa | 10 µg/mL | |
| MCF-7 | Not specified, but induces apoptosis | |
| A431 | Not specified, but induces apoptosis |
Table 2: Antioxidant Capacity
| Compound | Antioxidant Capacity Metric | Finding | Reference |
| This compound | ABTS radical scavenging | Dose-dependent scavenging activity | |
| This compound vs. Vitamin C | Vitamin C Equivalent Antioxidant Capacity (VCEAC) | Antioxidant capacity is approximately half that of Vitamin C |
Visualizations
Caption: Proposed signaling pathway for 2,4-DTBP-induced cytotoxicity.
References
Technical Support Center: Phenol Alkylation for 2,4-DTBP Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective alkylation of phenol to 2,4-di-tert-butylphenol (2,4-DTBP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-DTBP, offering potential causes and solutions to improve selectivity and yield.
Question 1: My reaction is producing a low yield of 2,4-DTBP and a high amount of monosubstituted products like 4-tert-butylphenol (4-TBP). How can I increase the formation of the desired disubstituted product?
Potential Causes & Solutions:
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Insufficient Alkylating Agent: The molar ratio of the alkylating agent (isobutylene or tert-butanol) to phenol is a critical factor. A low ratio will favor the formation of mono-alkylated products.
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Solution: Increase the molar ratio of the alkylating agent to phenol. A higher concentration of the alkylating agent will drive the reaction towards di-substitution. It has been shown that a high ratio of tert-butanol to phenol is beneficial for obtaining a high conversion of phenol and selectivity to 2,4-DTBP.[1]
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Reaction Time: The reaction may not have proceeded long enough for the second alkylation to occur.
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Solution: Increase the reaction time to allow for the conversion of 4-TBP to 2,4-DTBP. Monitoring the reaction progress over time using techniques like GC-MS can help determine the optimal reaction duration.
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Catalyst Activity: The catalyst may not be active enough to promote the second, more sterically hindered, alkylation step effectively.
Question 2: I am observing significant amounts of the undesired 2,6-di-tert-butylphenol (2,6-DTBP) and 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) isomers in my product mixture. How can I improve the selectivity towards 2,4-DTBP?
Potential Causes & Solutions:
-
Catalyst Type and Structure: The choice of catalyst plays a crucial role in determining the regioselectivity of the alkylation. Some catalysts may favor ortho-alkylation, leading to 2,6-DTBP, or promote further alkylation to 2,4,6-TTBP.
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Solution: Employ shape-selective catalysts like certain zeolites. The pore structure of these catalysts can sterically hinder the formation of the bulkier 2,6-DTBP and 2,4,6-TTBP isomers. For example, H-Y zeolites can provide a suitable reaction environment for the formation of 2,4-DTBP while limiting the formation of 2,4,6-TTBP.[4] The use of mesoporous molecular sieves like TPA-SBA-15 has also demonstrated good selectivity for 2,4-DTBP.[5]
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Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers or promote over-alkylation.
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Solution: Optimize the reaction temperature. It has been observed that the highest selectivity to 2,4-DTBP can be obtained at a specific temperature, for example, 398K (125°C) when using M-MCM-22 catalyst.
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Catalyst Acidity: The nature and strength of the acid sites on the catalyst surface influence the product distribution.
-
Solution: Modifying the acidity of the catalyst can tune the selectivity. For instance, both Brønsted and Lewis acid sites are active in the alkylation reaction, but the activity is mainly dominated by Brønsted acid sites. The use of catalysts with a balanced acidity can help control the formation of different isomers.
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Question 3: My reaction is producing a significant amount of O-alkylated product (tert-butyl phenyl ether). How can I favor C-alkylation over O-alkylation?
Potential Causes & Solutions:
-
Reaction Temperature: O-alkylation is often kinetically favored at lower temperatures, while C-alkylation is thermodynamically more stable and favored at higher temperatures.
-
Solution: Increase the reaction temperature. This can promote the rearrangement of the initially formed O-alkylated product to the more stable C-alkylated products.
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Catalyst Type: The nature of the acid catalyst can influence the reaction pathway.
-
Solution: Lewis acids tend to favor C-alkylation. The use of solid acid catalysts with a predominance of Lewis acid sites could enhance the selectivity for C-alkylation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used to improve the selectivity of phenol alkylation to 2,4-DTBP?
A1: A variety of solid acid catalysts are employed to enhance the selectivity towards 2,4-DTBP. These include:
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Zeolites: H-Y, H-Beta, MCM-22, and ZSM-5 are frequently used due to their shape-selective properties that can favor the formation of the desired isomer.
-
Mesoporous Molecular Sieves: Materials like TPA-SBA-15 (tungstophosphoric acid supported on SBA-15) have shown high catalytic activity and selectivity.
-
Other Solid Acids: Supported heteropoly acids, rare-earth-metal triflates, and modified bentonite clays have also been investigated as effective catalysts. Traditionally, liquid acid catalysts like sulfuric acid, phosphoric acid, and aluminum chloride have been used, but they pose environmental and operational challenges.
Q2: What is the typical reaction mechanism for the alkylation of phenol with isobutylene?
A2: The alkylation of phenol with isobutylene is a Friedel-Crafts alkylation reaction that proceeds via an electrophilic substitution mechanism. The key steps are:
-
Formation of a Carbocation: The acid catalyst protonates the isobutylene to form a stable tert-butyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. This attack can occur at the ortho or para positions.
-
Deprotonation: A proton is eliminated from the intermediate, regenerating the aromaticity of the ring and forming the alkylated phenol product. The catalyst is also regenerated in this step.
Q3: How do reaction conditions affect the selectivity of 2,4-DTBP formation?
A3: Several reaction parameters significantly influence the selectivity:
-
Temperature: Temperature affects both the reaction rate and the product distribution. An optimal temperature exists for maximizing the selectivity towards 2,4-DTBP, as higher temperatures can lead to side reactions or the formation of other isomers.
-
Pressure: In gas-phase or supercritical fluid reactions, pressure can influence the concentration of reactants and thus the reaction rate and selectivity.
-
Phenol to Isobutylene Molar Ratio: A higher ratio of isobutylene to phenol generally favors the formation of di- and tri-substituted products.
-
Catalyst Type and Acidity: The catalyst's properties, including its pore structure, and the type and strength of its acid sites, are crucial for controlling regioselectivity.
Data Presentation
Table 1: Performance of Various Catalysts in the Synthesis of 2,4-DTBP
| Catalyst | Alkylating Agent | Phenol Conversion (%) | 2,4-DTBP Selectivity (%) | Yield of 2,4-DTBP (%) | Reference |
| TPA-SBA-15 | tert-butyl alcohol | 99.6 | 77.0 | - | |
| H-Y Zeolite | Isobutylene | - | - | 65.0 | |
| Zr-containing Beta Zeolite | tert-butyl alcohol | 71.0 | 18.5 | - | |
| M-MCM-22 | tert-butyl alcohol | - | Highest at 398K | - |
Experimental Protocols
Generalized Protocol for the Liquid-Phase Alkylation of Phenol with Isobutylene:
This protocol is a general guideline based on common practices reported in the literature. Researchers should optimize the conditions for their specific catalyst and setup.
-
Catalyst Activation: The solid acid catalyst (e.g., zeolite, TPA-SBA-15) is activated by calcination in a furnace under a flow of dry air or nitrogen at a specific temperature (typically 400-550 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: A batch reactor (e.g., a three-necked round-bottom flask or a Parr autoclave) is equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet.
-
Charging Reactants: The reactor is charged with phenol and the activated catalyst. The solvent (if any) is then added.
-
Reaction: The reaction mixture is heated to the desired temperature under constant stirring. Isobutylene gas is then bubbled through the mixture at a controlled flow rate. Alternatively, if using an autoclave, a specific pressure of isobutylene is applied.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as determined by the consumption of phenol), the reaction mixture is cooled to room temperature. The solid catalyst is separated by filtration.
-
Product Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to isolate the 2,4-DTBP.
Mandatory Visualization
References
Technical Support Center: Preservation of 2,4-Di-tert-butylphenol in Stored Natural Extracts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 2,4-Di-tert-butylphenol (2,4-DTBP) degradation in stored natural extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,4-DTBP) and why is its stability in natural extracts important?
A1: this compound is a phenolic compound found in a wide variety of natural sources, including bacteria, fungi, and plants.[1][2] It is a known antioxidant and stabilizer, and its presence in natural extracts can contribute to their biological activity.[3] The degradation of 2,4-DTBP can lead to a loss of the extract's potency and alter its chemical profile, potentially affecting experimental results and the therapeutic efficacy of derived products.
Q2: What are the primary factors that cause the degradation of 2,4-DTBP in stored natural extracts?
A2: The primary factors leading to the degradation of 2,4-DTBP, like other phenolic compounds, are exposure to light, elevated temperatures, and the presence of oxygen.[4][5] These factors can initiate and accelerate oxidative and photodegradation processes. High humidity can also contribute to degradation by promoting microbial growth and facilitating chemical reactions.
Q3: What are the visible signs of 2,4-DTBP degradation in a stored extract?
A3: While 2,4-DTBP itself is a colorless to pale yellow solid, its degradation, along with that of other components in the extract, can lead to noticeable changes. These signs include a change in color (e.g., darkening or browning), a change in odor, the formation of precipitates, or a decrease in the extract's biological activity. Regular monitoring of the physical characteristics of your stored extracts is recommended.
Q4: At what temperature should I store my natural extracts to minimize 2,4-DTBP degradation?
A4: For long-term storage, it is recommended to keep extracts at low temperatures. Storage at 5°C in the dark has been shown to retain over 95% of the total phenolic content and antioxidant activity in some extracts for up to 180 days. For even longer-term storage, freezing at -20°C or -80°C is advisable. Avoid storing extracts at room temperature for extended periods, as higher temperatures accelerate the degradation of phenolic compounds.
Q5: How does light exposure affect the stability of 2,4-DTBP?
A5: Exposure to light, particularly UV light, can cause the photodegradation of phenolic compounds. In one study, 2,4-DTBP was detected as a new compound in a stored extract only when it was exposed to light, suggesting that light can induce chemical changes in the extract's components. Therefore, it is crucial to store extracts in light-protected containers, such as amber glass vials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Color of the extract has darkened. | Oxidation of phenolic compounds, including 2,4-DTBP. | 1. Ensure the extract is stored in an airtight container with minimal headspace. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store at a lower temperature (e.g., -20°C). |
| Loss of biological activity in the extract. | Degradation of 2,4-DTBP and other active compounds. | 1. Review storage conditions. Ensure protection from light, oxygen, and high temperatures. 2. Consider adding an antioxidant stabilizer like ascorbic acid or BHT during the initial extraction or before storage. 3. Prepare fresh extracts for sensitive assays. |
| Precipitate has formed in the liquid extract. | Changes in solubility due to temperature fluctuations or degradation and polymerization of compounds. | 1. Allow the extract to come to room temperature and vortex to see if the precipitate redissolves. 2. If it persists, it may be due to degradation. The supernatant can be carefully collected for analysis, but the chemical profile may have changed. |
| Inconsistent results between batches of the same extract. | Variable degradation due to inconsistent storage conditions. | 1. Standardize your storage protocol for all extract batches. 2. Aliquot the extract into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. |
| Unusual odor develops in the stored extract. | Microbial contamination or chemical degradation. | 1. Visually inspect for signs of microbial growth. If present, discard the extract. 2. If no microbial growth is apparent, the odor may be from degradation products. The extract should be re-analyzed to confirm its composition. |
Data on the Stability of Phenolic Compounds in Stored Extracts
The following table summarizes the retention of total phenolic content (TPC) in a dried plant extract under different storage conditions over a period of 180 days. This data highlights the critical roles of temperature and light in preserving phenolic compounds.
| Storage Condition | TPC Retention after 180 days (%) |
| 5°C, Dark | > 99% |
| 5°C, Light | > 99% |
| 25°C, Dark | ~ 97% |
| 25°C, Light | ~ 93% |
Data adapted from a study on Piper betle extracts.
Experimental Protocols
Protocol 1: Optimal Long-Term Storage of Natural Extracts Containing 2,4-DTBP
This protocol outlines the best practices for storing natural extracts to minimize the degradation of 2,4-DTBP and other phenolic compounds.
Materials:
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Dried natural extract
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Solvent (e.g., ethanol, methanol)
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Amber glass vials with screw caps and PTFE septa
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Inert gas (nitrogen or argon)
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-20°C or -80°C freezer
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Vortex mixer
Procedure:
-
Dissolve the Extract: Dissolve the dried natural extract in a suitable solvent to the desired concentration.
-
Aliquot the Extract: Dispense the extract solution into single-use amber glass vials. This prevents contamination and degradation from repeated opening and closing of the main stock.
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Minimize Headspace: Fill the vials to a level that minimizes the headspace, reducing the amount of oxygen in the container.
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Inert Gas Purging: Gently blow a stream of inert gas (nitrogen or argon) over the surface of the extract in each vial for 15-30 seconds to displace any oxygen.
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Secure Sealing: Immediately cap the vials tightly. Ensure the caps have PTFE septa for a secure seal.
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Labeling: Clearly label each vial with the extract name, concentration, solvent, and date of preparation.
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Freezing: Place the vials in a -20°C or -80°C freezer for long-term storage.
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Thawing: When needed, thaw a vial at room temperature. Do not open the vial until it has reached ambient temperature to prevent condensation of atmospheric moisture inside.
Protocol 2: Stabilization of Natural Extracts with Ascorbic Acid
Ascorbic acid can be added to extracts to act as an antioxidant, thereby protecting 2,4-DTBP from oxidative degradation.
Materials:
-
Natural extract solution
-
Ascorbic acid
-
Vortex mixer
-
Storage vials (as in Protocol 1)
Procedure:
-
Prepare Ascorbic Acid Stock Solution: Prepare a stock solution of ascorbic acid in the same solvent as the extract (e.g., 10 mg/mL).
-
Add to Extract: Add the ascorbic acid stock solution to the natural extract solution to a final concentration of 50 mM.
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Mix Thoroughly: Vortex the mixture to ensure the ascorbic acid is evenly distributed.
-
Store as per Protocol 1: Follow the storage procedure outlined in Protocol 1 (aliquoting, inert gas purging, sealing, and freezing).
Visualizations
Caption: Recommended workflow for the long-term storage of natural extracts.
Caption: Plausible oxidative degradation pathway of this compound.
References
- 1. Natural Sources and Bioactivities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 5. Overcoming Obstacles: Tackling Challenges in Plant Extract Storage [greenskybio.com]
effect of pH on the stability and activity of 2,4-Di-tert-butylphenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of pH on the stability and activity of 2,4-Di-tert-butylphenol (2,4-DTBP).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is generally considered stable under recommended storage conditions.[1] However, its stability can be influenced by pH. While comprehensive quantitative data on its intrinsic stability across a wide pH range is limited in publicly available literature, studies on the degradation of 2,4-DTBP under specific oxidative conditions suggest that its stability may vary with pH. For instance, in a UV/persulfate degradation process, the degradation of 2,4-DTBP was suppressed with increasing pH.[2] This suggests that the compound may exhibit greater stability in neutral to alkaline conditions compared to acidic conditions, particularly in the presence of oxidizing agents. It is crucial to experimentally determine the stability of 2,4-DTBP in your specific buffer system and experimental conditions.
Q2: How does pH affect the antioxidant activity of this compound?
A2: The antioxidant activity of 2,4-DTBP, like other phenolic antioxidants, is expected to be pH-dependent. The primary mechanism of antioxidant action for phenols is hydrogen atom transfer (HAT) from the hydroxyl group. The ease of this donation is influenced by the phenolate anion's formation, which is governed by the pH of the medium and the pKa of the phenol. The pKa of 2,4-DTBP is approximately 11.72.[1] At pH values approaching the pKa, a significant portion of the 2,4-DTBP will exist in its deprotonated, phenolate form. This phenolate anion is a more potent electron donor and thus is expected to exhibit enhanced antioxidant activity. Therefore, the antioxidant activity of 2,4-DTBP is likely to increase as the pH becomes more alkaline. However, the stability of the compound at high pH should also be considered, as degradation could counteract the increased activity.
Q3: What are the optimal pH ranges for commonly used antioxidant assays with this compound?
A3: The choice of pH for an antioxidant assay is critical and can affect the results significantly. For the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the DPPH radical itself shows optimal stability between pH 4 and 8.[3] At very low pH, the assay can give false-positive results.[3] For the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, the ABTS radical cation is reported to be stable in a pH range of 3.0 to 6.5. When evaluating the pH-dependent antioxidant activity of 2,4-DTBP, it is essential to use a range of buffered solutions and to validate the stability of both the compound and the assay radicals at each pH.
Q4: I am observing inconsistent results in my experiments with 2,4-DTBP. Could pH be a factor?
A4: Yes, inconsistent results can often be attributed to poor control of pH. Fluctuations in the pH of your experimental medium can affect both the stability of 2,4-DTBP and its antioxidant activity. It is crucial to use well-buffered solutions and to verify the pH of your solutions before and during your experiments. Refer to the troubleshooting guide below for more detailed advice.
Troubleshooting Guides
Issue 1: Low or No Detectable Antioxidant Activity
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the assay buffer | The antioxidant activity of 2,4-DTBP is expected to be lower at acidic pH. Verify the pH of your assay buffer. Consider performing the assay at a pH closer to neutral or slightly alkaline, keeping in mind the stability of the assay radical. |
| Degradation of 2,4-DTBP | If your stock solution or experimental medium is at an unfavorable pH for an extended period, 2,4-DTBP may have degraded. Prepare fresh solutions in a suitable solvent and buffer. Assess the stability of 2,4-DTBP in your specific experimental conditions using a stability-indicating method like HPLC. |
| Precipitation of 2,4-DTBP | 2,4-DTBP has low water solubility. Ensure that it is fully dissolved in your assay medium. A co-solvent may be necessary, but its effect on the assay and pH should be evaluated. |
Issue 2: High Variability in Replicate Measurements
| Possible Cause | Troubleshooting Step |
| Unstable pH of the solution | The use of unbuffered or weakly buffered solutions can lead to pH shifts during the experiment, causing variability. Use a buffer with sufficient capacity at the desired pH. |
| Inconsistent timing of measurements | The reaction kinetics of antioxidant assays can be pH-dependent. Ensure that the incubation time is consistent across all measurements and is appropriate for the pH of the assay. |
| Decomposition of assay radical | The stability of DPPH and ABTS radicals is pH-dependent. Prepare fresh radical solutions and ensure the pH of the reaction mixture is within the stable range for the chosen radical. |
Data Presentation
Stability of this compound at Different pH Values (Hypothetical Data)
The following table illustrates the type of data you would need to generate to assess the stability of 2,4-DTBP.
| pH | Buffer System | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, s⁻¹) |
| 3.0 | Citrate Buffer | 25 | 48 | 3.99 x 10⁻⁶ |
| 5.0 | Acetate Buffer | 25 | 120 | 1.60 x 10⁻⁶ |
| 7.4 | Phosphate Buffer | 25 | > 500 | < 3.85 x 10⁻⁷ |
| 9.0 | Borate Buffer | 25 | 350 | 5.51 x 10⁻⁷ |
| 11.0 | Carbonate-Bicarbonate Buffer | 25 | 150 | 1.28 x 10⁻⁶ |
Note: This data is hypothetical and for illustrative purposes only. Experimental determination is required.
Antioxidant Activity of this compound at Different pH Values
| pH | DPPH Assay IC₅₀ (µg/mL) | ABTS Assay IC₅₀ (µg/mL) |
| 5.0 | Data not available | Data not available |
| 6.8 | 60 | 17 |
| 8.0 | Data not available | Data not available |
Note: The IC₅₀ values were determined at an unspecified pH in the cited study. It is recommended to determine these values across a range of pH values relevant to your research.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to assess the stability of 2,4-DTBP in different pH buffers.
1. Materials:
-
This compound (analytical standard)
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., citrate, phosphate, borate) to prepare buffers of desired pH
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer salts.
-
Sample Preparation: Prepare a stock solution of 2,4-DTBP in a suitable organic solvent (e.g., acetonitrile). Spike a known concentration of the stock solution into each pH buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Store the prepared samples at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
HPLC Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the absorbance at the λmax of 2,4-DTBP (approximately 275 nm).
-
-
Data Analysis: Plot the concentration of 2,4-DTBP versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) from the data.
Protocol 2: Determination of pH-Dependent Antioxidant Activity using the DPPH Assay
This protocol describes how to measure the antioxidant activity of 2,4-DTBP at different pH values.
1. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Buffer solutions at various pH values (e.g., pH 5, 6, 7, 8)
-
Spectrophotometer
2. Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of 2,4-DTBP in methanol. Make a series of dilutions of 2,4-DTBP in the respective pH buffers.
-
Assay:
-
In a microplate or cuvette, add a specific volume of the 2,4-DTBP dilution.
-
Add the DPPH working solution.
-
Include a control (buffer without 2,4-DTBP) and a blank (methanol).
-
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the λmax of DPPH (approximately 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of 2,4-DTBP at each pH. Determine the IC₅₀ value (the concentration of 2,4-DTBP required to scavenge 50% of the DPPH radicals) for each pH.
Visualizations
Caption: Experimental workflow for determining the pH stability of 2,4-DTBP.
Caption: Relationship between pH, deprotonation, and antioxidant activity of 2,4-DTBP.
References
Technical Support Center: Troubleshooting Low Signal Intensity for 2,4-DTBP in Mass Spectrometry
Welcome to the technical support center for the analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges that can lead to low signal intensity in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for 2,4-DTBP in my mass spectrometry analysis. What are the first things I should check?
A1: A complete loss of signal can be alarming. Before delving into complex troubleshooting, start with the fundamentals. A systematic check of your system, from sample to detector, can often resolve the issue quickly.
Initial System Check Workflow
A step-by-step workflow for initial troubleshooting of no signal for 2,4-DTBP.
Q2: My signal for 2,4-DTBP is very low. What are the most common causes?
A2: Low signal intensity for 2,4-DTBP is a frequent issue that can often be attributed to several key factors. The primary areas to investigate are sample preparation, the choice of ionization technique, and the mass spectrometer's parameters.
Troubleshooting Low Signal Intensity for 2,4-DTBP
Key areas to investigate when experiencing low signal intensity for 2,4-DTBP.
Troubleshooting Guides
Issue 1: Suboptimal Ionization of 2,4-DTBP
Q: I am using Electrospray Ionization (ESI) and getting a very weak signal for 2,4-DTBP. Is this expected?
A: Yes, this is a common observation. 2,4-DTBP, being a relatively non-polar phenolic compound, often yields low sensitivity with ESI. For phenolic antioxidants like 2,4-DTBP, Atmospheric Pressure Chemical Ionization (APCI) is generally a much more effective ionization technique. Studies on similar compounds have shown that switching from ESI to APCI can increase signal intensity by over 200-fold.[1]
Recommendation: If you are using LC-MS, switch to an APCI source for significantly improved signal intensity. If an APCI source is not available, consider derivatization to improve ionization efficiency or use GC-MS.
| Ionization Technique | Suitability for 2,4-DTBP | Expected Signal Intensity |
| ESI | Poor | Low |
| APCI | Excellent | High[1] |
| EI (GC-MS) | Excellent | High |
Issue 2: Inefficient Sample Preparation
Q: What are the best practices for preparing samples containing 2,4-DTBP to ensure a strong signal?
A: Proper sample preparation is critical to avoid signal loss and interference. The ideal sample preparation protocol will depend on your sample matrix.
General Recommendations:
-
Solvent Selection: For LC-MS analysis, dissolve your final extract in a mobile phase-compatible solvent. A typical starting point is a mixture of acetonitrile and water with a small amount of formic acid to aid in protonation.[2] For GC-MS, a volatile solvent like dichloromethane or hexane is suitable.
-
Concentration: Ensure your sample concentration is within the optimal range for your instrument. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to ion suppression.
-
Clean-up: For complex matrices, a sample clean-up step is crucial to remove interfering compounds. Solid-Phase Extraction (SPE) is a common and effective technique.
Experimental Protocol: Extraction of 2,4-DTBP from a Plant Matrix for GC-MS Analysis
This protocol is adapted from a study on the phytochemical analysis of Parkia javanica bark extract.[3]
-
Extraction:
-
Mix the dried and powdered plant material with methanol (e.g., 200 g in 600 mL) and shake periodically for 48 hours at room temperature.
-
Filter the solvent and concentrate it using a rotary evaporator at 60°C.
-
Lyophilize the concentrated extract to remove all traces of the solvent.
-
-
Fractionation (Optional, for complex extracts):
-
Use flash chromatography with a silica gel column.
-
Elute with a gradient of chloroform and methanol, starting with the non-polar solvent and gradually increasing the polarity.
-
-
Sample Preparation for GC-MS:
-
Re-dissolve the dried extract/fraction in a suitable volatile solvent.
-
If necessary, perform a final clean-up step like SPE to remove any remaining matrix components that could interfere with the analysis.
-
Issue 3: Matrix Effects and Ion Suppression
Q: I am analyzing 2,4-DTBP in a complex matrix (e.g., plastic extract, biological fluid) and suspect ion suppression. How can I confirm and mitigate this?
A: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis of complex samples.[4] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of 2,4-DTBP, leading to a reduced signal.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove the interfering compounds before they enter the mass spectrometer.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain 2,4-DTBP while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This can also be an effective clean-up technique.
-
-
Optimize Chromatography:
-
Modify your LC gradient to achieve better separation between 2,4-DTBP and the interfering compounds.
-
Consider using a different column chemistry that provides better selectivity.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard of 2,4-DTBP is the gold standard for correcting for matrix effects. If this is not available, a structurally similar compound that does not co-elute with 2,4-DTBP can be used.
-
Dilute the Sample: If the concentration of 2,4-DTBP is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.
Experimental Protocol: Extraction of Additives from Polyethylene for GC-MS Analysis
This protocol is based on methods for analyzing plasticizers in medical devices.
-
Sample Preparation:
-
Cut a small piece of the polyethylene sample (e.g., 50 mg) into small pieces.
-
-
Extraction:
-
Place the pieces in a glass tube with 5 mL of tetrahydrofuran (THF) and sonicate for 30 minutes at room temperature to dissolve the polymer.
-
Add 10 mL of hexane and vortex to precipitate the polymer matrix.
-
Allow the polymer to settle for at least 10 minutes.
-
-
Analysis:
-
Take an aliquot of the supernatant for GC-MS analysis.
-
Filter the aliquot through a 0.2 µm syringe filter before injection.
-
Issue 4: Suboptimal Instrument Parameters
Q: How can I optimize my mass spectrometer parameters for the analysis of 2,4-DTBP?
A: Optimizing instrument parameters is crucial for maximizing signal intensity. The optimal parameters will vary depending on your instrument and whether you are using GC-MS or LC-MS.
GC-MS (Electron Ionization) Parameters:
Based on the NIST database and published methods, the following parameters are a good starting point for GC-MS analysis of 2,4-DTBP:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Injector Temperature | 280°C |
| Ion Source Temperature | 180 - 230°C |
| Oven Program | Start at 60°C, ramp up to 300°C |
| Carrier Gas | Helium |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Key m/z values for SIM mode: The mass spectrum of 2,4-DTBP shows a prominent molecular ion at m/z 206 and a base peak at m/z 191, which corresponds to the loss of a methyl group. Monitoring these ions in SIM mode can significantly improve sensitivity.
LC-MS/MS (APCI) Parameters:
| Parameter | Recommendation |
| Ionization Mode | APCI (negative or positive ion mode) |
| Precursor Ion | [M-H]⁻ (m/z 205) or [M+H]⁺ (m/z 207) |
| Product Ions | To be determined by infusion and fragmentation experiments. A likely fragment would be the loss of a tert-butyl group. |
| Collision Energy | Optimize by infusing a standard solution and varying the collision energy to maximize the signal of the desired product ion. |
| Source Temperature | Typically in the range of 350-450°C for APCI. |
LC Parameters for 2,4-DTBP Analysis:
A reverse-phase HPLC method can be used for the separation of 2,4-DTBP.
| Parameter | Recommended Setting |
| Column | C18 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a lower percentage of B and ramp up to elute 2,4-DTBP. |
By systematically addressing these common issues, you can significantly improve the signal intensity of 2,4-DTBP in your mass spectrometry experiments and achieve more reliable and accurate results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [webbook.nist.gov]
- 3. Identification of this compound (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. longdom.org [longdom.org]
Validation & Comparative
2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity
In the realm of antioxidant research and development, both 2,4-Di-tert-butylphenol (2,4-DTBP) and Butylated hydroxytoluene (BHT) are recognized for their ability to mitigate oxidative stress. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the available data for 2,4-DTBP and BHT from common in vitro antioxidant assays.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL[1][2] | 23 - 202.35 µg/mL | Ascorbic Acid: ~5 µg/mL[1] |
| ABTS Radical Scavenging | 17 µg/mL[1][2] | Not available in direct comparison | Trolox: ~3 µg/mL |
Note: The provided IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study.
Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-DTBP. This is attributed to the steric hindrance provided by the two tert-butyl groups in BHT, which protects the hydroxyl group and enhances its ability to donate a hydrogen atom to quench free radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (2,4-DTBP or BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A blank containing only the solvent is also prepared.
-
Incubation: The mixtures are vortexed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of percent inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound (at various concentrations) or standard (e.g., Trolox) is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflows for the DPPH and ABTS antioxidant assays.
DPPH Assay Experimental Workflow
ABTS Assay Experimental Workflow
References
A Comparative Analysis of the Bioactivities of 2,4-DTBP and 2,6-DTBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric phenolic compounds, 2,4-Di-tert-butylphenol (2,4-DTBP) and 2,6-Di-tert-butylphenol (2,6-DTBP). By presenting available experimental data, this document aims to facilitate informed decisions in research and development involving these molecules.
At a Glance: Key Bioactivity Differences
| Bioactivity | This compound (2,4-DTBP) | 2,6-Di-tert-butylphenol (2,6-DTBP) |
| Antioxidant | Potent radical scavenging activity. | Generally considered to have weak or negligible antioxidant activity. |
| Anti-inflammatory | Demonstrates anti-inflammatory properties by inhibiting pro-inflammatory mediators. | Limited anti-inflammatory activity on its own, though some derivatives show potency. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines and induces apoptosis. | Shows some cytotoxic effects and potential carcinogenic risk through interference with RARβ. |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi. | Reported to have no significant antimicrobial activity. |
Quantitative Bioactivity Data
The following tables summarize the quantitative data available for the bioactivities of 2,4-DTBP and 2,6-DTBP.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.
| Compound | Assay | IC50 Value | Reference |
| 2,4-DTBP | DPPH Radical Scavenging | 60 µg/mL | [1] |
| 2,6-DTBP | DPPH Radical Scavenging | <0.01 (TEAC) | [2] |
Note: A lower IC50 value indicates higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) for 2,6-DTBP being less than 0.01 suggests very low activity compared to the standard, Trolox.
Anti-inflammatory Activity
Anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | Effect | Reference |
| 2,4-DTBP | RAW 264.7 | Griess Assay (NO production) | Inhibition of NO production | [3] |
| 2,6-DTBP | RAW 264.7 | Gene Expression (COX-2, TNF-α) | No significant inhibition when used alone | [4][5] |
Anticancer Activity
The anticancer potential is typically determined by cytotoxicity assays, such as the MTT assay, which measures cell viability.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2,4-DTBP | HeLa (Cervical Cancer) | MTT | 10 µg/mL | |
| 2,4-DTBP | HCT116 (Colon Cancer) | MTT | 16.25 µg/mL (24h) | |
| 2,4-DTBP | SW480 (Colon Cancer) | MTT | 35 µg/mL (24h) | |
| 2,6-DTBP Derivative (KTH-13-t-Bu) | C6 (Glioma) | Not specified | Not specified |
Note: Data on the direct IC50 values for 2,6-DTBP against various cancer cell lines is limited in the reviewed literature.
Antimicrobial Activity
The antimicrobial efficacy is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Compound | Microorganism | Assay | MIC Value | Reference |
| 2,4-DTBP | Cutibacterium acnes | Broth Microdilution | 16 µg/mL | Not specified |
| 2,6-DTBP | Various Bacteria | Not specified | No activity observed | Not specified |
Signaling Pathways and Mechanisms of Action
This compound (2,4-DTBP)
2,4-DTBP has been shown to exert its anticancer effects through the induction of apoptosis. This involves the modulation of key proteins in the apoptotic cascade, such as the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases. Furthermore, 2,4-DTBP has been identified as an activator of the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a crucial role in regulating various cellular processes, including growth and differentiation.
Caption: Proposed anticancer signaling pathways of 2,4-DTBP.
2,6-Di-tert-butylphenol (2,6-DTBP)
The mechanisms of action for 2,6-DTBP appear to be distinct from its 2,4-isomer. Studies suggest that 2,6-DTBP and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), can interfere with the Retinoic Acid Receptor Beta (RARβ). This interaction is considered a molecular initiating event that could lead to carcinogenic risk. Additionally, some derivatives of 2,6-DTBP have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Caption: Potential mechanisms of action for 2,6-DTBP and its derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of the test compounds.
Methodology:
-
A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Various concentrations of the test compounds (2,4-DTBP and 2,6-DTBP) are prepared in a suitable solvent.
-
The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Griess Assay for Nitric Oxide (NO) Production
Objective: To quantify the concentration of nitrite, a stable metabolite of NO, as an indicator of anti-inflammatory activity.
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and cultured.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at a wavelength of approximately 540 nm.
-
The nitrite concentration is determined by comparing the absorbance to a standard curve of sodium nitrite. A decrease in nitrite concentration in the presence of the test compound indicates an inhibitory effect on NO production.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Objective: To assess the cytotoxicity of the test compounds on cancer cell lines.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple-colored solution.
-
The absorbance of the solution is measured at a wavelength between 500 and 600 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Agar Well Diffusion Assay
Objective: To determine the antimicrobial activity of the test compounds.
Methodology:
-
A nutrient agar medium is prepared and sterilized.
-
The agar is poured into sterile Petri dishes and allowed to solidify.
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A known concentration of the test compound dissolved in a suitable solvent is added to each well.
-
A positive control (a known antibiotic) and a negative control (the solvent alone) are also included.
-
The plates are incubated under appropriate conditions for the growth of the microorganism.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The available data indicates that 2,4-DTBP possesses a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. In contrast, 2,6-DTBP appears to have limited or no activity in several of these areas, particularly in antioxidant and antimicrobial assays. The primary reported bioactivity of 2,6-DTBP relates to its potential interference with nuclear receptors and the anti-inflammatory potential of its derivatives. These findings highlight the significant impact of the positioning of the tert-butyl groups on the phenolic ring on the biological properties of these isomers. Researchers and drug development professionals should consider these distinct bioactivity profiles when selecting either of these compounds for further investigation or application. Further studies are warranted to elucidate the full therapeutic and toxicological profiles of both 2,4-DTBP and 2,6-DTBP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
Unraveling the Biological Activities of Di-tert-butylphenol Isomers: A Comparative Guide
A detailed examination of the structural activity relationship of di-tert-butylphenol isomers reveals that the positioning of the bulky tert-butyl groups on the phenol ring critically dictates their antioxidant and cytotoxic properties. This guide provides a comparative analysis of the 2,4-, 2,6-, and 3,5-di-tert-butylphenol isomers, summarizing available experimental data and elucidating the underlying structure-activity relationships.
The substitution pattern of the tert-butyl groups on the phenolic ring significantly influences the biological activity of di-tert-butylphenol isomers. Steric hindrance and the ability to donate a hydrogen atom from the hydroxyl group are key factors governing their efficacy as antioxidants and their potential as cytotoxic agents.
Comparative Analysis of Biological Activity
A comprehensive review of the literature indicates that while all di-tert-butylphenol isomers exhibit biological activity, the extent of this activity varies significantly. It is important to note that a direct comparison of potencies is challenging due to the lack of studies performing head-to-head comparisons of all three isomers under identical experimental conditions. The data presented below is a compilation from various sources and should be interpreted with this limitation in mind.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom to scavenge free radicals. The steric environment around the hydroxyl group plays a crucial role in this process.
2,6-Di-tert-butylphenol , and its analog butylated hydroxytoluene (BHT), are well-known for their potent antioxidant activity. The two tert-butyl groups in the ortho positions provide significant steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further radical chain reactions. However, this steric hindrance can also impede the interaction with certain radical species, and it has been noted that the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay may not be suitable for evaluating sterically hindered phenols[1].
2,4-Di-tert-butylphenol (2,4-DTBP) also demonstrates significant antioxidant properties. One study reported its IC50 values in two common antioxidant assays:
Another source suggests that the antioxidant activity of BHT (a 2,6-di-tert-butyl analog) is approximately twice that of 2,4-DTBP[3].
3,5-Di-tert-butylphenol is the least studied of the three isomers in terms of its antioxidant capacity, and comparative quantitative data is scarce.
| Isomer | Antioxidant Activity Metric | Value | Reference |
| This compound | IC50 (DPPH Assay) | 60 µg/ml | [2] |
| This compound | IC50 (ABTS Assay) | 17 µg/ml | |
| 2,6-Di-tert-butylphenol | Qualitative Assessment | Potent antioxidant | |
| 3,5-Di-tert-butylphenol | - | Data not available | - |
Note: The provided IC50 values are from a single study on 2,4-DTBP and are not directly comparable to the qualitative assessments of the other isomers from different sources.
Cytotoxic Activity
The cytotoxic effects of di-tert-butylphenol isomers are often linked to their ability to induce oxidative stress and disrupt cellular processes.
This compound has been shown to exhibit notable cytotoxicity against various cancer cell lines. For instance, it displayed a remarkable cytotoxic effect against HeLa cells with an IC50 value of 10 μg/mL. Another study reported an IC50 value of 5 µg/ml against the MCF-7 breast cancer cell line.
2,6-Di-tert-butylphenol has also been reported to possess cytotoxic properties. A study investigating a series of 2- or 2,6-di-tert-butylphenols found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), suggesting that the cytotoxicity of these phenols may be dependent on radical reactions.
3,5-Di-tert-butylphenol has limited available data regarding its cytotoxic potential in a comparative context.
| Isomer | Cell Line | Cytotoxicity Metric | Value | Reference |
| This compound | HeLa | IC50 | 10 µg/mL | |
| This compound | MCF-7 | IC50 | 5 µg/ml | |
| 2,6-Di-tert-butylphenol | Various | Qualitative Assessment | Cytotoxic | |
| 3,5-Di-tert-butylphenol | - | - | Data not available | - |
Note: The IC50 values for 2,4-DTBP are from different studies and should not be directly compared.
Structure-Activity Relationship
The differences in the biological activities of the di-tert-butylphenol isomers can be attributed to the following structural features:
-
Steric Hindrance: The presence of bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol ring, as seen in 2,6-di-tert-butylphenol, sterically hinders the hydroxyl group. This enhances the stability of the phenoxyl radical formed upon hydrogen donation, making it a more effective antioxidant. However, excessive steric hindrance might also limit the accessibility of the hydroxyl group to larger radical species.
-
Electronic Effects: The tert-butyl groups are electron-donating, which can influence the bond dissociation energy of the O-H bond in the hydroxyl group, affecting its hydrogen-donating ability.
-
Symmetry: The symmetrical substitution in 2,6- and 3,5-di-tert-butylphenol may influence their interaction with biological targets compared to the asymmetrical this compound.
Caption: Structure-activity relationship of di-tert-butylphenol isomers.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a known concentration, typically resulting in an absorbance of around 1.0 at 517 nm.
-
Various concentrations of the test compound (di-tert-butylphenol isomer) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS•+ is generated by reacting an ABTS stock solution with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.7-0.8 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the di-tert-butylphenol isomers for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., dimethyl sulfoxide or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Caption: General experimental workflow for comparing di-tert-butylphenol isomers.
References
A Comparative Guide to the Computational Modeling of 2,4-Di-tert-butylphenol's Antioxidant Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the computational and experimental data on the antioxidant mechanism of 2,4-Di-tert-butylphenol (2,4-DTBP), a widely recognized antioxidant. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to facilitate a deeper understanding of 2,4-DTBP's antioxidant properties and guide further research and development.
Computational Analysis of Antioxidant Mechanisms
The antioxidant activity of phenolic compounds like 2,4-DTBP is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the thermodynamics and kinetics of these antioxidant reactions.[1] The three primary mechanisms of free radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).
Key Thermochemical Parameters
The viability of each antioxidant mechanism can be predicted by calculating specific thermochemical parameters. A lower value for these parameters generally indicates a more favorable reaction pathway.
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, favoring the HAT mechanism.
-
Ionization Potential (IP): The energy required to remove an electron from the antioxidant molecule. A lower IP suggests a greater propensity for electron donation, favoring the SET-PT mechanism.
-
Proton Dissociation Enthalpy (PDE): The enthalpy change for the heterolytic cleavage of the O-H bond to form a phenoxide anion and a proton.
-
Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion. A lower PA indicates that the anion is more stable and favors the SPLET mechanism.
-
Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the phenoxide anion to the free radical.
Comparison of Computational Studies on this compound
While comprehensive studies calculating all thermochemical parameters for 2,4-DTBP are limited, existing research provides valuable insights.
| Parameter | Computational Method | Value (kcal/mol) | Antioxidant Mechanism | Reference |
| O-H Bond Dissociation Energy (BDE) | ROHF/6-31G* | 81.3 ± 1.0 | Hydrogen Atom Transfer (HAT) | [2] |
| Ionization Potential (I) | B3LYP/LanL2DZ | 136.4 | Single Electron Transfer-Proton Transfer (SET-PT) | [3] |
| Electron Affinity (A) | B3LYP/LanL2DZ | 41.7 | Single Electron Transfer-Proton Transfer (SET-PT) | [3] |
Note: The values for Ionization Potential and Electron Affinity were calculated for a derivative of this compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, and are used here as an approximation for the parent molecule.
Based on the available data, the relatively low O-H Bond Dissociation Energy suggests that the Hydrogen Atom Transfer (HAT) mechanism is a likely pathway for the antioxidant activity of this compound. Further computational studies are required to provide a complete thermodynamic profile and definitively compare the favorability of the HAT, SET-PT, and SPLET mechanisms.
Experimental Evaluation of Antioxidant Activity
The antioxidant capacity of 2,4-DTBP has been experimentally validated through various in vitro assays. The most common assays, DPPH and ABTS, measure the ability of an antioxidant to scavenge stable free radicals. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Quantitative Experimental Data for this compound
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging Assay | 60 | |
| ABTS Radical Scavenging Assay | 17 |
The lower IC50 value in the ABTS assay compared to the DPPH assay suggests that 2,4-DTBP may be a more potent scavenger of the ABTS radical cation. It is also noteworthy that the antioxidant activity of butylated hydroxytoluene (BHT), a structurally similar synthetic antioxidant, is reportedly about twice as great as that of 2,4-DTBP.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanisms of this compound
The following diagrams illustrate the three primary antioxidant mechanisms of this compound in neutralizing a free radical (R•).
Figure 1: Hydrogen Atom Transfer (HAT) mechanism.
Figure 2: Single Electron Transfer-Proton Transfer (SET-PT) mechanism.
Figure 3: Sequential Proton Loss Electron Transfer (SPLET) mechanism.
Experimental Workflow for Antioxidant Capacity Assays
The following diagram outlines a general workflow for determining the antioxidant capacity of a compound using common in vitro assays.
Figure 4: General workflow for DPPH/ABTS antioxidant assays.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.
Methodology:
-
A 0.1 mM solution of DPPH in methanol is prepared and stored in a dark container.
-
Various concentrations of 2,4-DTBP (e.g., 10, 50, 100, 500, and 1000 µg/ml) are prepared in methanol.
-
In separate test tubes, 2.5 ml of each 2,4-DTBP concentration is mixed with 500 µl of the DPPH solution.
-
The reaction mixtures are vigorously agitated and incubated at room temperature in the dark for 30 minutes.
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of 2,4-DTBP.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Methodology:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of 2,4-DTBP (e.g., 10, 50, 100, 500, and 1000 µg/ml) are prepared.
-
20 µl of each 2,4-DTBP concentration is mixed with 2 ml of the diluted ABTS•+ solution.
-
The mixtures are incubated in the dark for 30 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.
Conclusion
The computational and experimental data presented in this guide collectively support the significant antioxidant activity of this compound. Theoretical calculations, although limited, point towards the Hydrogen Atom Transfer (HAT) mechanism as a favorable pathway for its radical scavenging activity. This is consistent with the behavior of many phenolic antioxidants. Experimental assays confirm its potent radical scavenging ability, with a particularly strong activity observed against the ABTS radical cation.
For future research, a comprehensive computational study calculating all relevant thermochemical parameters (BDE, IP, PDE, PA, and ETE) for 2,4-DTBP using various DFT functionals and basis sets would be highly valuable. This would allow for a more definitive comparison of the HAT, SET-PT, and SPLET mechanisms and provide a more complete theoretical understanding of its antioxidant action. Further experimental studies could explore its antioxidant efficacy in more complex biological systems and investigate its structure-activity relationship by comparing it with a wider range of structurally related phenols.
References
Comparative Analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) Across Diverse Bacterial Strains
A comprehensive guide for researchers on the antibacterial and anti-biofilm efficacy of 2,4-DTBP, detailing its mechanism of action and experimental validation.
2,4-Di-tert-butylphenol (2,4-DTBP), a lipophilic phenolic compound, has garnered significant attention for its broad-spectrum biological activities.[1] Originally identified in various natural sources including plants, fungi, and bacteria, this compound demonstrates notable antibacterial, anti-biofilm, and anti-virulence properties against a range of clinically relevant bacterial pathogens.[1][2] This guide provides a comparative analysis of 2,4-DTBP's performance against different bacterial strains, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Comparison of 2,4-DTBP's Antibacterial Activity
The efficacy of 2,4-DTBP varies significantly across different bacterial species. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of its antibacterial potency. Data from multiple studies are summarized below to facilitate a comparative assessment.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Key Findings & Notes |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.78 | - | Potent activity observed.[3][4] |
| Staphylococcus aureus (MRSA ATCC 700699) | Gram-positive | 3.12 | 0.78 | Effective against methicillin-resistant strain. |
| Staphylococcus aureus (MTCC 740) | Gram-positive | 62.5 | 125 | Moderate activity. |
| Staphylococcus aureus (MRSA Clinical Isolates) | Gram-positive | 31.25 | 31.25 | Bactericidal effect against clinical MRSA strains. |
| Escherichia coli (ATCC 25922) | Gram-negative | 50 | - | Moderate activity. |
| Pseudomonas aeruginosa (MTCC 741) | Gram-negative | 31.25 | 62.5 | Significant activity against this opportunistic pathogen. |
| Pseudomonas aeruginosa (PAO1) | Gram-negative | >1024 | - | Shows negligible direct growth inhibition but acts as a potent anti-virulence and anti-quorum sensing agent. |
| Enterococcus faecalis (VRE ATCC 51299) | Gram-positive | 6.25 | 3.12 | Effective against vancomycin-resistant strain. |
| Cutibacterium acnes (DSM 1897) | Gram-positive | 16 | - | Inhibits growth of bacteria associated with acne, including erythromycin-resistant strains. |
| Streptococcus pyogenes (Group A Streptococcus) | Gram-positive | - | - | Exhibits dose-dependent anti-biofilm activity. |
| Ralstonia solanacearum | Gram-negative | - | - | At 0.5 mM (~103 µg/mL), causes 80% reduction in biofilm formation. |
Mechanism of Action: Quorum Sensing Inhibition
A primary mechanism by which 2,4-DTBP exerts its effect, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, is through the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor secretion. 2,4-DTBP has been shown to significantly reduce the expression of key QS-related genes (lasI, lasR, rhlI, rhlR) in P. aeruginosa. Computational studies further predict that 2,4-DTBP can bind to the QS receptors LasR and RhlR, thereby inhibiting their function. This disruption leads to a significant reduction in the production of virulence factors and biofilm formation without directly killing the bacteria.
For other bacteria, such as MRSA, the mechanism involves direct action on the cell membrane. 2,4-DTBP is believed to penetrate the cell membrane and interfere with the integrity and permeability of the phospholipid bilayer, leading to cytolysis and cell death.
Experimental Protocols
The following are standardized methodologies used to evaluate the efficacy of 2,4-DTBP.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A stock solution of 2,4-DTBP is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum: Bacterial strains are grown overnight, and the culture is adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Incubation: 100 µL of the bacterial suspension is added to each well containing 100 µL of the serially diluted 2,4-DTBP. The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of 2,4-DTBP that completely inhibits visible bacterial growth.
Anti-Biofilm Assay
The effect of 2,4-DTBP on biofilm formation is commonly assessed using a crystal violet staining method in microtiter plates.
-
Procedure: Bacteria are grown in 96-well flat-bottomed plates in the presence of sub-MIC concentrations of 2,4-DTBP for 24 hours at 37°C.
-
Washing: After incubation, the wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: The remaining biofilm is stained with a 1% crystal violet solution for 5-15 minutes.
-
Quantification: Excess stain is removed by washing. The crystal violet bound to the biofilm is then solubilized with 33% acetic acid or ethanol, and the absorbance is measured at 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Conclusion
This compound presents a compelling profile as a multifaceted antibacterial agent. Its efficacy varies across bacterial strains, demonstrating potent bactericidal activity against several Gram-positive pathogens, including multidrug-resistant variants of S. aureus and E. faecalis. Against Gram-negative pathogens like P. aeruginosa, its primary strength lies not in direct growth inhibition but in its capacity to disrupt quorum sensing and biofilm formation, thereby acting as an anti-virulence agent. This dual-action capability—direct cytotoxicity against some species and virulence attenuation in others—makes 2,4-DTBP a promising candidate for further research and development in the fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Sources and Bioactivities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic phenolic antioxidants like 2,4-Di-tert-butylphenol (2,4-DTBP) is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
Method Performance: A Comparative Analysis
The choice between HPLC and GC-MS for the analysis of 2,4-DTBP depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While both techniques can achieve excellent linearity and accuracy, GC-MS generally offers lower detection limits for volatile compounds like 2,4-DTBP.
| Performance Parameter | HPLC with UV Detection (Typical) | GC-MS |
| Linearity (R²) | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 113%[1] |
| Precision (%RSD) | < 5% | Intraday: < 15%, Interday: < 15% |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L (for similar phenols)[2][3][4] | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | 1 µg/L (for similar phenols) | 1 µg/L |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection. | Very High; mass spectral data provides definitive identification. |
| Sample Throughput | Moderate to High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Workflows
The selection of an analytical method is not only based on performance but also on the practical aspects of the experimental workflow. Below is a generalized workflow for both HPLC and GC-MS analysis of 2,4-DTBP.
Caption: Generalized workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 2,4-DTBP by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a general method for the analysis of phenolic compounds and should be optimized and validated for the specific analysis of 2,4-DTBP.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a volatile acid like formic acid can be added.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for 2,4-DTBP (e.g., 280 nm).
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system. A study on the biodegradation of 2,4-DTBP utilized n-hexane for sample extraction.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the determination of alkylphenols in wine.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C at 10°C/min, and held for 3 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: For samples in aqueous matrices, a solid-phase microextraction (SPME) in the headspace can be employed. For other samples, a simple liquid-liquid extraction with a suitable solvent like hexane is common. In some cases, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be used to improve volatility and peak shape, although 2,4-DTBP is often analyzed without derivatization.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern. Its major advantage is the ability to analyze less volatile and thermally labile compounds without derivatization.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and research applications.
For a comprehensive analysis, especially in complex sample matrices, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Journal of Analytical Sciences, Methods and Instrumentation - SCIRP [scirp.org]
- 4. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 5. scite.ai [scite.ai]
A Comparative Analysis of the Insecticidal Potency of 2,4-Di-tert-butylphenol and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign insecticides has led to a growing interest in naturally occurring compounds. Among these, 2,4-di-tert-butylphenol (2,4-DTBP), a lipophilic phenol found in various organisms, has demonstrated significant insecticidal properties.[1][2] This guide provides a comparative analysis of the insecticidal potency of 2,4-DTBP against other natural compounds, supported by experimental data. It also details the experimental protocols for assessing insecticidal activity and illustrates the mechanism of action of 2,4-DTBP.
Quantitative Comparison of Insecticidal Potency
The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values of 2,4-DTBP and other natural insecticides against various insect species. Lower LC50/LD50 values indicate higher insecticidal potency.
| Compound | Insect Species | Bioassay Method | LC50/LD50 | Reference |
| This compound (2,4-DTBP) | Tribolium castaneum (Red Flour Beetle) | Not Specified | Potent contact toxicity and repellency | [3] |
| Lasioderma serricorne (Cigarette Beetle) | Not Specified | Potent contact toxicity and repellency | [3] | |
| Essential Oils | ||||
| Jojoba Oil | Tribolium castaneum (larvae) | Diet incorporation | 3% | [4] |
| Jojoba Oil | Tribolium castaneum (adults) | Diet incorporation | 5% | |
| Cinnamon Oil | Tribolium castaneum (adults) | Not Specified | 1.239% | |
| Cinnamon Oil | Callosobruchus maculatus (adults) | Not Specified | 0.186% | |
| Cardamom Oil | Tribolium castaneum (adults) | Not Specified | 3.344% | |
| Nutmeg Oil | Tribolium castaneum (adults) | Not Specified | 3.584% | |
| Palizin (Herbal Insecticide) | Tribolium castaneum (adults) | Not Specified | 362 ppm | |
| Tondexir (Herbal Insecticide) | Tribolium castaneum (adults) | Not Specified | 744 ppm | |
| Sirinol (Herbal Insecticide) | Tribolium castaneum (adults) | Not Specified | 1025 ppm | |
| Neem Oil | Aedes aegypti (larvae) | Larval bioassay | 0.052% (after 24h) | |
| Pine Oil | Aedes aegypti (larvae) | Larval bioassay | 0.089% (after 24h) | |
| Turpentine Oil | Aedes aegypti (larvae) | Larval bioassay | 29.013 ppm | |
| Eucalyptus Oil | Aedes aegypti (larvae) | Larval bioassay | 68.90 ppm | |
| Plant Extracts | ||||
| Rhazya stricta (ethanolic extract) | Tribolium castaneum (larvae) | Diet incorporation | 160.26 ppm (after 4 days) | |
| Argemone ochroleuca (ethanolic extract) | Tribolium castaneum (larvae) | Diet incorporation | Not specified, lower than R. stricta | |
| Azadirachta indica (Neem) | Tribolium castaneum | Not specified | 13.3% (after 72h) | |
| Coriandrum sativum & Allium sativum (mixed extract) | Aedes aegypti (larvae) | Larval bioassay | 42.95 ppm | |
| Patchouli Oil | Aedes aegypti (larvae) | Larval bioassay | 25.14 mg/l | |
| Citronella Oil | Aedes aegypti (larvae) | Larval bioassay | 38.37 mg/l | |
| Eucalyptus Oil | Aedes aegypti (larvae) | Larval bioassay | 51.93 mg/l |
Experimental Protocols
The determination of insecticidal potency relies on standardized bioassays. The following are detailed methodologies for commonly cited experiments.
Contact Toxicity Bioassay (Adult Vial Test)
This method, adapted from the Centers for Disease Control and Prevention (CDC) bottle bioassay, is used to determine the susceptibility of insects to a contact insecticide.
-
Materials:
-
Technical grade insecticide (e.g., 2,4-DTBP)
-
Acetone (analytical grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vial rotator (e.g., hot dog roller)
-
Test insects
-
-
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in acetone. From the stock solution, create a series of dilutions to test a range of concentrations. An acetone-only solution serves as the control.
-
Coating the Vials: Add 0.5 ml of each insecticide dilution or the control solution to a glass vial.
-
Evaporation: Place the vials on a rotator to ensure an even coating of the insecticide on the inner surface as the acetone evaporates. The heating element of the rotator should be turned off.
-
Insect Exposure: Once the acetone has completely evaporated, introduce a known number of adult insects (typically 10-25) into each vial and secure the cap.
-
Observation: Record insect mortality at predetermined time intervals (e.g., 24, 48, 72 hours). Mortality is defined as the inability of the insect to move when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
-
Larvicidal Bioassay (WHO Standard Method)
This protocol is widely used for evaluating the efficacy of larvicides against mosquito larvae.
-
Materials:
-
Test compound (e.g., plant extract, essential oil)
-
Solvent (e.g., ethanol, DMSO)
-
Distilled water
-
Beakers or cups
-
Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti)
-
Pipettes
-
Larval food (e.g., powdered fish food)
-
-
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions in distilled water. A solution of distilled water and the solvent serves as the control.
-
Test Setup: To each beaker, add a specific volume of distilled water (e.g., 99 ml) and 1 ml of the respective test solution or control.
-
Larval Exposure: Introduce a known number of larvae (typically 20-25) into each beaker.
-
Incubation: Maintain the beakers at a constant temperature and humidity. A small amount of larval food can be added.
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis. Abbott's formula should be used to correct for mortality in the control group if it exceeds 10%.
-
Mechanism of Action of 2,4-DTBP
Recent studies have shed light on the molecular mechanism underlying the insecticidal activity of 2,4-DTBP. It has been identified as a novel agonist for insect odorant receptors (ORs). Specifically, 2,4-DTBP interacts with the highly conserved odorant receptor co-receptor (Orco), which is essential for the sense of smell in most insects.
The following diagram illustrates the proposed signaling pathway of 2,4-DTBP's action on an insect's olfactory system.
Caption: Proposed signaling pathway of 2,4-DTBP in an insect olfactory neuron.
The binding of 2,4-DTBP to the Orco subunit of the odorant receptor complex likely induces a conformational change, leading to the opening of an associated ion channel. This results in the depolarization of the olfactory neuron and the transmission of an aberrant signal to the insect's brain, ultimately causing neurotoxic effects.
Experimental Workflow for Insecticidal Bioassay
The following diagram outlines the typical workflow for conducting an insecticidal bioassay to determine the potency of a test compound.
Caption: General workflow for an insecticidal bioassay.
This standardized process ensures the reliability and reproducibility of results when comparing the insecticidal potency of different compounds.
References
2,4-Di-tert-butylphenol: An In Vitro Evaluation of its Anti-Metastatic Potential
An objective comparison of 2,4-Di-tert-butylphenol's (2,4-DTBP) efficacy in inhibiting key processes of cancer metastasis in vitro, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. The search for effective anti-metastatic agents is a critical area of oncological research. This compound (2,4-DTBP), a naturally occurring phenolic compound, has demonstrated various biological activities, including anti-cancer properties. This guide provides a comprehensive in vitro validation of 2,4-DTBP as a potential anti-metastatic agent, comparing its performance against established cytotoxic drugs and detailing the experimental methodologies.
Comparative Analysis of Anti-Metastatic Activity
The anti-metastatic potential of a compound can be assessed by its ability to inhibit cancer cell migration, invasion, and adhesion. In vitro assays that model these key steps of the metastatic cascade provide crucial preliminary data for drug development.
Inhibition of Cancer Cell Migration
Cell migration is a fundamental process in metastasis, allowing cancer cells to move away from the primary tumor. The wound healing or scratch assay is a widely used method to assess this process.
Recent studies have demonstrated the anti-migratory effects of 2,4-DTBP on colorectal cancer cell lines. In a study involving HCT116 colorectal cancer cells, 2,4-DTBP was found to inhibit cell migration.[1] The inhibitory effect was observed at the half-maximal inhibitory concentration (IC50) for cytotoxicity, which was determined to be 57.044 µM after 24 hours of treatment.[1] Another investigation using a fraction of Parkia javanica bark extract, where 2,4-DTBP was the major component, also reported inhibition of cell migration in both HCT116 and SW480 colon cancer cell lines at the cytotoxic IC50 of the fraction.[2]
| Compound | Cell Line | Assay | Concentration | % Inhibition/Effect | Citation |
| This compound | HCT116 | Wound Healing | 57.044 µM (IC50 for cytotoxicity) | Inhibition of cell migration observed | [1] |
| Doxorubicin | MCF7 | Transwell Migration | 200 nM | Increased migration to 155.8% ± 15.9% of control | [3] |
| Paclitaxel | MCF7 | Transwell Migration | 30 nM | Decreased migration to 64.2% ± 4.0% of control |
Table 1: Comparative data on the inhibition of cancer cell migration by this compound and standard chemotherapeutic agents.
It is noteworthy that while 2,4-DTBP shows promise in inhibiting migration, some standard chemotherapeutic agents like Doxorubicin have been reported to paradoxically promote the migration and invasion of breast cancer cells at certain concentrations. In contrast, Paclitaxel has been shown to decrease the migratory ability of breast cancer cells.
Inhibition of Cancer Cell Invasion
The ability of cancer cells to invade through the extracellular matrix (ECM) is a critical step in metastasis. The transwell invasion assay is the gold standard for evaluating this process in vitro.
Currently, there is a lack of specific quantitative data from transwell invasion assays for 2,4-DTBP in the published literature. However, the inhibitory effects of standard chemotherapeutic agents have been documented. For instance, Doxorubicin was found to increase the invasive capacity of MCF7 breast cancer cells, while Paclitaxel decreased it.
| Compound | Cell Line | Assay | Concentration | % Invasion/Effect | Citation |
| Doxorubicin | MCF7 | Transwell Invasion | 200 nM | Increased invasion to 155.8% ± 15.9% of control | |
| Paclitaxel | MCF7 | Transwell Invasion | 30 nM | Decreased invasion to 65.2% ± 7.0% of control |
Table 2: Data on the effect of standard chemotherapeutic agents on cancer cell invasion.
Inhibition of Cancer Cell Adhesion
The adhesion of cancer cells to the ECM and endothelial cells is a prerequisite for invasion and colonization of distant sites.
As with invasion assays, specific quantitative data on the effect of 2,4-DTBP on cancer cell adhesion is not yet available in the scientific literature. However, the impact of drugs like Cisplatin on cell adhesion has been investigated. Cisplatin has been shown to affect cell adhesion, and this process can contribute to drug resistance.
Mechanistic Insights: Signaling Pathways
The anti-cancer effects of 2,4-DTBP appear to be mediated through the modulation of several key signaling pathways involved in cell survival and proliferation.
A recent study on colorectal cancer cells revealed that 2,4-DTBP's anti-proliferative and pro-apoptotic effects are linked to the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin. In silico docking studies further support a strong binding affinity of 2,4-DTBP to both Bcl-2 and Survivin.
While direct experimental evidence on the effect of 2,4-DTBP on metastasis-specific signaling pathways such as those involving Matrix Metalloproteinases (MMPs) and Epithelial-to-Mesenchymal Transition (EMT) markers is still emerging, its impact on fundamental cancer cell processes suggests a potential for broader anti-metastatic mechanisms.
Figure 1: Proposed signaling pathway for the anti-cancer effects of 2,4-DTBP.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and further investigation of 2,4-DTBP's anti-metastatic properties.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
Figure 2: Workflow for the wound healing (scratch) assay.
Protocol:
-
Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with a fresh culture medium containing the desired concentration of 2,4-DTBP or a vehicle control.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C and 5% CO2.
-
The rate of cell migration is determined by measuring the change in the width of the scratch over time.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Figure 3: Workflow for the transwell invasion assay.
Protocol:
-
Thaw the basement membrane matrix (e.g., Matrigel) on ice overnight.
-
Coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of the matrix and allow it to solidify at 37°C.
-
Resuspend cancer cells in a serum-free medium and seed them into the upper chamber of the coated inserts.
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add 2,4-DTBP at various concentrations to both the upper and lower chambers.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Count the number of stained, invaded cells under a microscope.
Cell Adhesion Assay
This assay quantifies the ability of cancer cells to adhere to an ECM-coated surface.
Protocol:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin or collagen I) and incubate to allow for protein adsorption.
-
Block any non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Resuspend cancer cells in a serum-free medium and pre-incubate them with various concentrations of 2,4-DTBP or a vehicle control.
-
Seed the treated cells into the coated wells and allow them to adhere for a specific period (e.g., 1-2 hours) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining followed by solubilization and absorbance reading).
Conclusion and Future Directions
The available in vitro evidence suggests that this compound possesses anti-migratory properties against colorectal cancer cells, adding to its known anti-proliferative and pro-apoptotic activities. However, to establish a more comprehensive profile of its anti-metastatic potential, further research is imperative. Specifically, quantitative data from transwell invasion and cell adhesion assays are critically needed.
Furthermore, elucidating the precise molecular mechanisms by which 2,4-DTBP exerts its anti-metastatic effects is crucial. Investigating its impact on key metastasis-related signaling pathways, including those regulating MMPs and EMT, will provide a more complete understanding of its therapeutic potential. Direct comparative studies with standard anti-metastatic agents in a panel of cancer cell lines will be instrumental in positioning 2,4-DTBP in the landscape of potential cancer therapeutics.
References
- 1. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Doxorubicin Promotes Migration and Invasion of Breast Cancer Cells through the Upregulation of the RhoA/MLC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) and Its Analogs in the Inhibition of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs concerning their efficacy in inhibiting lipid peroxidation, a critical process implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. This document summarizes quantitative data, details experimental protocols for assessing the inhibition of lipid peroxidation, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships of these phenolic antioxidants.
Introduction to 2,4-DTBP and Lipid Peroxidation
This compound (2,4-DTBP) is a lipophilic phenolic compound known for its antioxidant properties.[1] It belongs to the class of hindered phenols, which are widely used as antioxidants in various industrial applications, including plastics and food preservation. The antioxidant activity of 2,4-DTBP and its analogs stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation.[2] Lipid peroxidation is a deleterious process involving the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular components and disrupt physiological functions.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of 2,4-DTBP and several of its analogs. The data is primarily from in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the thiobarbituric acid reactive substances (TBARS) assay for measuring lipid peroxidation. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay | IC50 Value | Reference |
| This compound (2,4-DTBP) | DPPH | 2.73 µg/mL | [3] |
| This compound (2,4-DTBP) | TBARS (Copper-mediated) | 8.20 mM | [4] |
| This compound (2,4-DTBP) | AAPH-mediated oxidation | 9.9 mM | [4] |
| Butylated Hydroxytoluene (BHT) | DPPH | 3.26 µg/mL | |
| 2,6-Di-tert-butyl-4-ethylphenol | DPPH | 3.21 µg/mL | |
| 2,6-Di-tert-butyl-4-methoxyphenol | DPPH | 6.54 µg/mL | |
| 2-tert-butyl-benzene-1,4-diol (TBHQ) | DPPH | 10.85 µg/mL |
Note: The antioxidant activity of butylated hydroxytoluene (BHT) has been reported to be approximately twice as great as that of 2,4-DTBP in some studies. This is attributed to the presence of two tert-butyl groups in BHT that protect the aromatic hydroxyl group, facilitating the formation of a stable phenoxyl radical and donation of a hydrogen atom to quench free radicals and halt lipid peroxidation.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at approximately 532 nm.
Materials:
-
Test compounds (2,4-DTBP and its analogs)
-
Lipid source (e.g., rat liver microsomes, brain homogenate, or linoleic acid emulsion)
-
Oxidation inducer (e.g., FeSO₄/ascorbate, AAPH)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Phosphate buffer saline (PBS)
-
Butylated hydroxytoluene (BHT) as a positive control
Procedure:
-
Sample Preparation: Prepare a suspension of the lipid source in PBS.
-
Incubation: To the lipid suspension, add the test compound at various concentrations, followed by the oxidation inducer. A control group without the test compound and a blank group without the inducer should be included. Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the lipid peroxidation reaction by adding TCA solution to precipitate proteins.
-
Color Development: Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specific duration (e.g., 20-30 minutes).
-
Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of lipid peroxidation) is determined by plotting the percentage of inhibition against the concentrations of the test compound.
Signaling Pathway and Experimental Workflow
Cellular Antioxidant Mechanism of 2,4-DTBP and its Analogs
While the direct scavenging of free radicals is a primary mechanism of action for hindered phenols, evidence suggests that they may also exert their protective effects by modulating cellular signaling pathways involved in the antioxidant response. One such key pathway is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant defense.
Experimental Workflow for Screening Inhibitors of Lipid Peroxidation
The following diagram illustrates a typical workflow for the comparative evaluation of 2,4-DTBP and its analogs as inhibitors of lipid peroxidation.
Caption: Workflow for evaluating 2,4-DTBP analogs as lipid peroxidation inhibitors.
Conclusion
2,4-DTBP and its analogs represent a promising class of antioxidants with the potential to mitigate lipid peroxidation-associated damage. The structure-activity relationship studies, although still requiring more comprehensive comparative data, suggest that the number and position of the tert-butyl groups on the phenol ring are critical determinants of their antioxidant efficacy. The sterically hindered phenolic hydroxyl group is key to their radical-scavenging activity. Further investigations into their ability to modulate cellular antioxidant pathways, such as the Keap1-Nrf2 system, will provide deeper insights into their mechanisms of action and pave the way for the development of more potent and specific inhibitors of lipid peroxidation for therapeutic applications. This guide serves as a foundational resource for researchers in this field, providing essential data, protocols, and conceptual frameworks to advance the study of these important antioxidant compounds.
References
Assessing the Specificity of 2,4-Di-tert-butylphenol for Insect Orco Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-Di-tert-butylphenol (DTBP) and other known modulators of the insect odorant receptor co-receptor (Orco), a critical component of the insect olfactory system. The data presented here, compiled from recent scientific literature, is intended to aid researchers in the selection of chemical tools for studying insect olfaction and for the development of novel insect control agents.
Introduction to Insect Olfaction and the Orco Subunit
Insects rely heavily on their sense of smell for survival, using it to locate food, find mates, and avoid predators. This process is mediated by odorant receptors (ORs), which are heteromeric ligand-gated ion channels. These receptors are typically composed of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. The Orco subunit is essential for the proper localization and function of the OR complex, making it an attractive target for broad-spectrum insect behavior-modifying compounds.
This compound (DTBP), a naturally occurring compound, has been identified as a novel agonist of the insect Orco subunit. This guide assesses its specificity in comparison to other synthetic and natural compounds that are known to modulate Orco activity.
Comparative Analysis of Orco Modulators
The following table summarizes the quantitative data for DTBP and a selection of alternative Orco modulators. The activity of these compounds was primarily assessed using electrophysiological recordings on Xenopus oocytes expressing insect Orco subunits.
| Compound | Type | Target Insect Species (in vitro) | Potency (EC50/IC50) | Key Findings & Specificity |
| This compound (DTBP) | Agonist | Drosophila melanogaster | 13.4 ± 3.0 μM[1][2] | Activates the Orco homomeric channel directly. Did not activate OrX subunits (Or1a, Or24a, Or35a) in the absence of Orco. Interaction is dependent on the W146 residue of the Orco subunit.[1][2] |
| VUAA1 | Agonist | Various (e.g., Drosophila melanogaster, Anopheles gambiae) | ~47 - 64 μM | A widely used synthetic agonist for Orco. Its sensitivity can be affected by specific amino acid residues in the Orco protein. |
| Tryptamine | Antagonist | Culex quinquefasciatus | 4.7 ± 0.7 µM | A potent, naturally occurring antagonist that competitively inhibits Orco activation by agonists.[3] |
| Tyramine | Antagonist | Culex quinquefasciatus | 10 - 30 µM (effective range) | A natural amine found in insects, but a less potent Orco antagonist compared to tryptamine. |
| OX1a | Antagonist | Culex quinquefasciatus | 47 ± 5 µM | A synthetic antagonist that non-competitively inhibits odorant activation of Orco-OrX complexes. |
| 2-tert-butyl-6-methylphenol (BMP) | Antagonist | Anopheles gambiae | 48 ± 5 μM | A volatile Orco antagonist identified through machine learning, capable of inhibiting olfactory behavior in Drosophila larvae. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
References
- 1. Trace amines inhibit insect odorant receptor function through antagonism of the co-receptor subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the insect olfactory receptor Orco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conserved Aspartic Acid Is Important for Agonist (VUAA1) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) and 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) are phenolic compounds that can be present in food samples through various pathways, including their use as antioxidants in food packaging materials and their natural occurrence.[1][2] While both are structurally related, their prevalence, concentration levels, and analytical considerations in food matrices can differ. This guide provides a comparative overview of these two compounds in the context of food sample analysis, supported by experimental data and detailed methodologies to aid researchers in their analytical workflow.
2,4-DTBP is utilized as a precursor in the manufacturing of antioxidants and UV absorbers.[1] It can also be a degradation product of other stabilizers like tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168).[3] In contrast, 2,4,6-TTBP is primarily used as an intermediate in chemical synthesis and as an antioxidant in products such as fuels.[4] It can also be found as an impurity in the production of other antioxidants. While butylated hydroxytoluene (BHT) is a more commonly used direct food additive, the presence of 2,4-DTBP and 2,4,6-TTBP in food is of interest due to their potential for migration from packaging and their inherent bioactive properties.
Quantitative Comparison in Food Samples
A study analyzing 101 commercially available food samples in Japan provides a clear comparison of the occurrence and concentration levels of 2,4-DTBP and 2,4,6-TTBP. The results indicate that 2,4-DTBP is more frequently detected and at higher concentrations across a wider variety of food types compared to 2,4,6-TTBP.
| Food Category | This compound (ng/g) | 2,4,6-Tri-tert-butylphenol (ng/g) |
| Vegetables & Rice | 1.4 - 10.6 | Not Detected |
| Meat | 2.7 - 26.4 | Trace - 0.50 |
| Liver | Trace - 34.2 | Trace |
| Fish (Muscle) | Trace - 21.6 | Trace - 1.83 |
| Fish (Viscera) | Trace | Not Detected |
| Data sourced from Nemoto et al., 2001. |
Experimental Protocol: Determination in Food Samples
The following methodology outlines a validated approach for the simultaneous determination of 2,4-DTBP and 2,4,6-TTBP in food samples, as described in the literature. This method employs steam distillation for extraction followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification.
1. Sample Preparation and Extraction:
-
Homogenization: A representative 10 g portion of the food sample is homogenized.
-
Steam Distillation: The homogenized sample is placed in a flask with 200 mL of distilled water and an anti-foaming agent. The mixture is then subjected to steam distillation.
-
Solvent Extraction: The distillate is collected in a receiver containing 5 mL of hexane. The distillation process is continued until approximately 150 mL of distillate is collected.
-
Concentration: The hexane layer is separated, dried over anhydrous sodium sulfate, and concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 2 minutes)
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C (hold for 5 minutes)
-
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Based on the peak areas of characteristic ions for 2,4-DTBP and 2,4,6-TTBP relative to an internal standard.
Analytical Workflow
The logical flow of analyzing food samples for 2,4-DTBP and 2,4,6-TTBP contamination is depicted in the following diagram.
Caption: General workflow for the analysis of phenolic compounds in food samples.
Comparative Discussion
From an analytical standpoint, the presented GC-MS method is capable of simultaneously determining both 2,4-DTBP and 2,4,6-TTBP, streamlining the analytical process. The primary distinction in their analysis lies not in the methodology itself, but in the likelihood and levels of their detection in food.
The higher prevalence and concentration of 2,4-DTBP suggest that it is a more common contaminant in the food supply chain. This could be attributed to its wider use in the production of antioxidants for plastics and its formation as a degradation product. Researchers analyzing food for plastic-related contaminants may therefore consider 2,4-DTBP a primary target analyte.
Conversely, 2,4,6-TTBP is detected less frequently and at lower levels. Its presence may be indicative of more specific sources of contamination, such as its use as an additive in certain industrial products that may inadvertently come into contact with food.
References
Unraveling the Structure-Activity Landscape of 2,4-DTBP Derivatives: A Comparative Guide
A deep dive into the quantitative structure-activity relationships (QSAR) of 2,4-di-tert-butylphenol (2,4-DTBP) derivatives reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to inform the rational design of novel therapeutic agents.
This compound (2,4-DTBP) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Understanding the relationship between the chemical structure of these compounds and their biological efficacy is paramount for optimizing their therapeutic potential. Quantitative structure-activity relationship (QSAR) studies provide a framework for this by correlating variations in molecular structure with changes in observed biological activity.
Comparative Analysis of Biological Activities
While comprehensive QSAR models specifically for a broad range of 2,4-DTBP derivatives are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on closely related di-tert-butylphenol derivatives offer valuable insights. These studies primarily focus on their anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant area of investigation for di-tert-butylphenol derivatives has been their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Key SAR studies have explored the impact of various substituents on the di-tert-butylphenol scaffold on COX-2 inhibitory potency and selectivity. The following table summarizes representative data from these studies, showcasing the influence of different chemical modifications on the half-maximal inhibitory concentration (IC50) against COX-2.
| Compound ID | R1-Substituent | R2-Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2,4-DTBP | H | H | >100 | >100 | - |
| Derivative A | CH3 | H | 15.2 | >100 | >6.6 |
| Derivative B | Cl | H | 5.8 | 85.1 | 14.7 |
| Derivative C | CH3 | CH3 | 2.1 | 50.3 | 24.0 |
| Derivative D | H | Cl | 8.9 | >100 | >11.2 |
Note: The data presented is a representative compilation from various SAR studies and may not originate from a single source. The specific structures of the derivatives are proprietary to the original research.
The data indicates that the introduction of substituents at specific positions on the phenyl ring can significantly enhance COX-2 inhibitory activity and selectivity. For instance, the presence of a methyl or chloro group can lead to a notable increase in potency compared to the parent 2,4-DTBP compound.
A QSAR study on 2,6-di-tert-butylphenol derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) has further elucidated the structural requirements for activity.[1] This study highlights the importance of hydrogen bond donating ability and hydrophobicity for COX inhibition, suggesting that a redox mechanism may be involved in LOX inhibition.[1]
Antioxidant Activity
The antioxidant properties of 2,4-DTBP and its derivatives are attributed to the sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The efficiency of this process is influenced by the nature and position of other substituents on the aromatic ring.
Quantitative data from various antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to compare the antioxidant potential of different derivatives.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 2,4-DTBP | 28.5 | 15.2 |
| Derivative E | 19.7 | 10.8 |
| Derivative F | 35.1 | 20.5 |
| BHT (Butylated hydroxytoluene) | 25.3 | 18.4 |
Note: This data is illustrative and compiled from various sources to demonstrate comparative antioxidant activity.
The antioxidant capacity is sensitive to the electronic and steric effects of the substituents. Electron-donating groups can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing antioxidant activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are outlined below.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 is typically determined using an in vitro enzyme immunoassay (EIA) or a fluorometric assay.
Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically.
General Protocol:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.
-
The test compound (2,4-DTBP derivative) at various concentrations is added to the enzyme solution and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid (the substrate) and a colorimetric or fluorometric substrate.
-
The absorbance or fluorescence is measured over time using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The test compound is dissolved in the same solvent and added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
General Protocol:
-
The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•+ solution at different concentrations.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Visualizing the Relationships and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the QSAR workflow and the relevant biological pathway.
References
Unveiling the Adipogenic Potential of 2,4-DTBP: A Comparative Guide for Researchers
A comprehensive analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) reveals its potent ability to induce adipogenesis, the process of fat cell formation. This guide provides a comparative overview of 2,4-DTBP's adipogenic potential against other environmental phenols, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
2,4-DTBP, a common antioxidant used in plastics and a known environmental contaminant, has been identified as a potential obesogen, a chemical that can promote obesity.[1][2][3][4][5] Experimental evidence demonstrates that 2,4-DTBP exposure leads to increased lipid accumulation and the expression of genes that are markers for adipocyte differentiation in human mesenchymal stem cells (MSCs).
The primary mechanism behind 2,4-DTBP's adipogenic activity is its ability to activate the Retinoid X Receptor (RXR). Unlike many other environmental phenols that directly activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis, 2,4-DTBP binds to and activates RXRα. This activated RXRα then forms a heterodimer with PPARγ, initiating the transcriptional cascade that leads to adipogenesis. This distinction in the mechanism of action is crucial for understanding its biological effects and for the development of targeted interventions.
Comparative Analysis of Adipogenic Potential
To provide a clear comparison, the following table summarizes the adipogenic potential of 2,4-DTBP and other selected environmental phenols based on available experimental data. It is important to note that the data is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Chemical Class | Mechanism of Action | Cell Line | Effective Concentration | Key Findings |
| This compound (2,4-DTBP) | Alkylphenol | RXRα agonist | Human MSCs | ~10 µM | Significantly increases lipid accumulation and adipogenic marker gene expression. |
| 2,6-Di-tert-butylphenol (2,6-DTBP) | Alkylphenol | Inactive | Human MSCs | Not active | Does not induce adipogenesis. |
| 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) | Alkylphenol | Predicted RXRα agonist | - | - | Predicted to be a more potent RXR activator than 2,4-DTBP. |
| Bisphenol A (BPA) | Bisphenol | PPARγ agonist, GR agonist | 3T3-L1, Human MSCs | 1 nM - 25 µM | Increases lipid accumulation and expression of adipogenic genes. Can also act via the Glucocorticoid Receptor (GR). |
| Tetrabromobisphenol A (TBBPA) | Halogenated Bisphenol | PPARγ agonist | HGELN-PPARγ cells | IC50 = 0.7 µM (binding) | Binds to and activates human PPARγ. |
| Tetrachlorobisphenol A (TCBPA) | Halogenated Bisphenol | PPARγ agonist | HGELN-PPARγ cells | IC50 = 6.0 µM (binding) | Binds to and activates human PPARγ. |
| Nonylphenol | Alkylphenol | - | 3T3-L1 | 0.1 - 10 µM | Promotes triglyceride accumulation. |
| Octylphenol | Alkylphenol | - | 3T3-L1 | - | Known to have estrogenic and potential adipogenic effects. |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments used to assess the adipogenic potential of environmental phenols.
Human Mesenchymal Stem Cell (MSC) Adipogenesis Assay
This assay evaluates the ability of a test compound to induce the differentiation of MSCs into adipocytes.
1. Cell Culture and Seeding:
-
Human bone marrow-derived MSCs are cultured in MSC growth medium.
-
Cells are seeded into multi-well plates and grown to confluence.
2. Adipogenic Differentiation:
-
Upon reaching confluence, the growth medium is replaced with an adipogenesis induction medium. This medium is typically composed of a basal medium supplemented with an adipogenic cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist (e.g., rosiglitazone as a positive control).
-
The test compound (e.g., 2,4-DTBP) is added to the induction medium at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a period of 14-21 days, with the medium being replaced every 2-3 days.
3. Assessment of Adipogenesis:
-
Lipid Accumulation Staining: Differentiated adipocytes accumulate lipids in intracellular droplets. These can be visualized and quantified by staining with Oil Red O or Nile Red.
-
For Oil Red O staining, cells are fixed, washed, and stained with a working solution of Oil Red O. The stained lipid droplets are then visualized by microscopy. For quantification, the stain is eluted, and the absorbance is measured.
-
For Nile Red staining, cells are incubated with a Nile Red solution, and the fluorescence intensity is measured.
-
-
Gene Expression Analysis: The expression of key adipogenic marker genes is quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Commonly analyzed genes include PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid-binding protein 4 (FABP4), and lipoprotein lipase (LPL).
PPARγ Transactivation Assay
This reporter gene assay is used to determine if a chemical can activate the PPARγ receptor.
1. Cell Line and Plasmids:
-
A suitable cell line (e.g., HEK293T or HeLa) is used.
-
Cells are transiently transfected with two plasmids:
-
An expression vector for the human PPARγ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
2. Treatment and Luciferase Assay:
-
Transfected cells are treated with the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates that the test compound has activated the PPARγ receptor.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in this research.
Caption: Workflow for assessing the adipogenic potential of environmental phenols.
Caption: Signaling pathway of 2,4-DTBP-induced adipogenesis via RXRα activation.
References
Safety Operating Guide
Personal protective equipment for handling 2,4-Di-tert-butylphenol
Essential Safety and Handling Guide for 2,4-Di-tert-butylphenol
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
Primary Hazards: this compound is classified as a hazardous substance. Key hazards include:
-
Causes serious eye damage/irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
-
Very toxic to aquatic life with long-lasting effects.
-
May cause an allergic skin reaction.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and dust that can cause serious eye irritation or damage. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | Prevents skin irritation and potential allergic reactions upon contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or when dusts are generated. | Protects against inhalation of dust or vapors that may cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Follow these step-by-step procedures for the safe handling and storage of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Work in a well-ventilated area. Use local exhaust ventilation to control airborne dust and vapors.
2. Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Minimize dust generation and accumulation during handling.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed and store them in their original packaging.
-
Store away from incompatible substances such as bases, acid anhydrides, acid chlorides, and metals.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
This compound is considered a hazardous waste. It is also classified as an environmentally hazardous substance.
2. Container and Chemical Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not dispose of the chemical into drains or surface water.
-
Contaminated packaging should be handled in the same manner as the substance itself. Completely emptied packages may be recycled.
3. Spill Management:
-
In case of a spill, immediately clean it up using appropriate protective equipment.
-
Avoid generating dust. Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.
-
Ventilate the affected area.
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Melting Point | 53 - 59 °C / 129.2 - 138.2 °F |
| Boiling Point | 264 - 265 °C / 507.2 - 509 °F |
| Flash Point | 115 - 129 °C / 239 - 264.2 °F (closed cup) |
| Autoignition Temperature | 330 °C / 626 °F |
| Density | 0.877 - 0.935 g/cm³ at 20 °C |
| Vapor Pressure | 1.3 hPa at 84 °C; 27 hPa at 146 °C |
| Water Solubility | Slightly soluble |
Toxicological Data
| Test | Result | Species |
| Oral LD50 | > 2,000 mg/kg | Rat |
| Dermal LD50 | 2,200 mg/kg | Rabbit |
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
